Product packaging for Quinine hydrobromide(Cat. No.:CAS No. 549-49-5)

Quinine hydrobromide

Cat. No.: B1600296
CAS No.: 549-49-5
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-DSXUQNDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinine hydrobromide is a useful research compound. Its molecular formula is C20H25BrN2O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25BrN2O2 B1600296 Quinine hydrobromide CAS No. 549-49-5

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-47-3
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20203394
Record name Quinine hydrobromide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14358-44-2, 549-49-5
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14358-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrobromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine hydrobromide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE HYDROBROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Quinine Hydrobromide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to quinine hydrobromide. It further delves into its core mechanisms of action, offering detailed data and visualizations to support advanced research and drug development.

Chemical Identity and Structure

This compound is the hydrobromide salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree. Its chemical identity is well-established through various nomenclature systems.

The structure consists of a quinoline ring linked to a quinuclidine moiety, with key functional groups including a methoxy group, a vinyl group, and a secondary alcohol. The hydrobromide salt is formed by the protonation of the quinuclidine nitrogen.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide[1]
CAS Number 549-49-5[1]
Molecular Formula C₂₀H₂₅BrN₂O₂[1]
Molecular Weight 405.34 g/mol [1]
InChI Key HDZGBIRSORQVNB-DSXUQNDKSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for the hydrobromide salt is limited in the public domain, properties can be inferred from the parent compound and other salt forms.

Table 2: Physicochemical Properties of Quinine and its Salts

PropertyValueCompoundCitation
Appearance White or colorless crystalline solid/needles.Quinine Base / Salts[2][3]
Melting Point 81-82 °CThis compound[4]
177 °C (with decomposition)Quinine (Free Base)[2]
115-116 °C (with decomposition)Quinine Hydrochloride[5]
Solubility in Water Data not available (Expected to be soluble)This compound[6]
~0.5 g/L (0.05 g/100 mL) at 15 °CQuinine (Free Base)[2][7]
47.6 mg/mL (4.76 g/100 mL) at 25 °CQuinine Hydrochloride[8]
pKa (of Quinine) pKₐ₁: ~5.1 (quinoline nitrogen)pKₐ₂: ~8.5-9.7 (quinuclidine nitrogen)Quinine (Free Base)[2]
Taste Very bitterQuinine (Free Base)[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quality control of this compound.

Table 3: Spectroscopic Data for Quinine and its Derivatives

TechniqueKey ObservationsCitation
Mass Spectrometry (MS) The electron ionization spectrum of the parent compound, quinine, shows a molecular ion peak (M+) corresponding to its molecular weight of 324.4 g/mol .[9]
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for O-H stretching (from the alcohol), aromatic C-H stretching, aliphatic C-H stretching, and C=C/C=N stretching from the quinoline and vinyl groups.[10]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra for quinine are complex. Key ¹H signals include distinct aromatic protons on the quinoline ring, protons of the vinyl group, and a characteristic proton at the C9 position bearing the hydroxyl group.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved by reacting quinine free base with hydrobromic acid. The total synthesis of the parent quinine molecule is a complex, multi-step process. A generalized final step for salt formation is presented below.

G quinine_base Quinine Free Base (in suitable solvent, e.g., Ethanol) reaction Stir at Room Temperature quinine_base->reaction hbr Hydrobromic Acid (HBr) (aqueous or in solvent) hbr->reaction precipitation Precipitation / Crystallization (cooling or anti-solvent addition) reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product This compound (Crystalline Solid) drying->product

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of quinine salts. The following protocol is a representative stability-indicating method.

Objective: To determine the concentration of quinine in a sample.

Instrumentation and Conditions:

  • System: HPLC with UV Detector.

  • Column: C18 reversed-phase, 4.6 x 250 mm.[11]

  • Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25 °C.[11]

  • Injection Volume: 50 µL.[11]

  • Detection: UV at 330 nm.[11]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve quinine standard in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by quantitative dilution with methanol.[11]

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before analysis.[11]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the quinine peak by its retention time (approx. 7.7 min under these conditions) and calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.[11]

Analytical Method: Volumetric Titration

Acid-base titration can be used for the assay of quinine salts.

Objective: To determine the purity of a this compound sample.

Principle: Quinine is a diacidic base and can be titrated with a standardized strong acid. Non-aqueous titration is often preferred.

Reagents and Equipment:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Acetic anhydride.

  • Indicator: Malachite green solution.

  • Apparatus: Micro-buret, stirrer.

Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample.

  • Dissolve the sample in 20 mL of acetic anhydride.

  • Add 5.5 mL of mercuric acetate solution (to remove the bromide ion) and 2 drops of malachite green indicator.

  • Titrate with 0.1 N perchloric acid from a micro-buret to a yellow endpoint.

  • Perform a blank determination and apply any necessary corrections.

  • Calculate the percentage purity based on the volume of titrant consumed.

Mechanism of Action

Quinine exerts its biological effects through multiple mechanisms, the most prominent being its antimalarial activity. More recent research has also elucidated its impact on cellular signaling pathways related to muscle development.

Antimalarial Action: Inhibition of Heme Detoxification

The primary antimalarial action of quinine occurs within the acidic food vacuole of the Plasmodium falciparum parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme.[12][13] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[12][13]

Quinine, being a weak base, concentrates in the acidic food vacuole.[12] It is thought to inhibit heme polymerase, preventing the formation of hemozoin.[12] This leads to the accumulation of toxic free heme, which damages parasite membranes and causes cell death.[12]

G cluster_vacuole Parasite Food Vacuole (Acidic pH) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase Accumulation Heme Accumulation Heme->Accumulation Hemozoin Hemozoin Crystal (Non-toxic) Polymerase->Hemozoin Detoxification Quinine Quinine Block Inhibition Quinine->Block Block->Polymerase Death Parasite Death Accumulation->Death

Caption: Antimalarial mechanism of Quinine via heme detoxification inhibition.

Disruption of AKT Signaling Pathway

Recent studies have shown that quinine can inhibit myogenic differentiation (the process of forming muscle tissue) by disrupting the AKT signaling pathway.[3] The AKT pathway is crucial for cell survival and proliferation. Quinine has been found to inhibit the phosphorylation of AKT, a key step in its activation.[2][7] This disruption leads to a decrease in the expression of genes and proteins associated with muscle development and can impair muscle regeneration.[3] This mechanism may be linked to potential side effects of quinine, such as sarcopenia.[3]

G Quinine Quinine Block Inhibition Quinine->Block AKT AKT pAKT Phosphorylated AKT (Active) AKT->pAKT Phosphorylation Myo_Markers Myogenic Marker Genes & Proteins pAKT->Myo_Markers Upregulation Block->pAKT Myo_Diff Myogenic Differentiation & Muscle Regeneration Myo_Markers->Myo_Diff

Caption: Quinine's inhibition of the AKT signaling pathway in myogenesis.

References

A Comprehensive Guide to the Synthesis and Structural Elucidation of Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. The document outlines a standard laboratory-scale synthesis protocol and details the analytical techniques crucial for its structural verification. All quantitative data are presented in tabular format for clarity and comparative ease. Furthermore, workflows and logical processes are visualized using diagrams rendered in the DOT language.

Synthesis of this compound

The preparation of this compound is typically achieved through a straightforward acid-base neutralization reaction. The process involves the protonation of the basic quinuclidine nitrogen atom of the quinine free base by hydrobromic acid. The resulting salt exhibits increased aqueous solubility compared to the free base, a common strategy in drug formulation.

Reaction Scheme

The reaction involves treating quinine with hydrobromic acid (HBr) in a suitable solvent, leading to the formation of the hydrobromide salt, which can then be isolated via crystallization.

  • Starting Material: Quinine (free base)

  • Reagent: Hydrobromic Acid (HBr)

  • Product: this compound

  • Byproduct: None

Experimental Protocol: Synthesis from Quinine Free Base

This protocol details the conversion of quinine free base to its hydrobromide salt.

  • Dissolution: Dissolve 1.0 g of quinine free base in 20 mL of a suitable organic solvent, such as ethanol or methanol, with gentle warming if necessary.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise to the quinine solution. The amount of HBr should be calculated based on the molar mass of quinine (324.42 g/mol ).

  • Precipitation/Crystallization: The this compound salt may begin to precipitate upon addition of the acid. If not, the solution can be cooled in an ice bath to induce crystallization. For higher purity, the solvent can be partially evaporated under reduced pressure, followed by cooling.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

  • Drying: Dry the purified crystals under vacuum to yield this compound. The typical yield for this type of salt formation is generally high, often exceeding 90%.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Quinine Quinine Free Base Reaction Dissolution & Acidification (Ethanol) Quinine->Reaction HBr Hydrobromic Acid HBr->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Product This compound (Crystalline Solid) Drying->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The confirmation of the chemical structure of the synthesized this compound is accomplished through a combination of spectroscopic and analytical methods. Each technique provides specific information about the molecular framework, functional groups, and connectivity of atoms.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic analyses. The data for the quinine moiety is largely consistent with the free base, with notable shifts for nuclei near the protonated nitrogen.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Data based on quinine in CDCl₃; chemical shifts (δ) in ppm. Protonation of the quinuclidine nitrogen in the hydrobromide salt typically causes downfield shifts for adjacent protons and carbons.)

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) Assignment
8.74 (d)H-2'
8.05 (d)H-8'
7.65 (d)H-5'
7.38 (dd)H-7'
7.32 (d)H-3'
5.85 (ddd)H-10
5.55 (d)H-9
5.05 (m)H-11 (cis & trans)
3.95 (s)-OCH₃
3.20 - 2.60 (m)H-2, H-6, H-8
1.90 - 1.45 (m)H-3, H-4, H-5, H-7

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500 (broad)O-H StretchHydroxyl Group
3070=C-H StretchAromatic/Vinylic C-H
2850 - 2960C-H StretchAliphatic C-H
~2500 - 3000 (broad)N⁺-H StretchAmmonium Salt
1620C=C StretchAromatic Ring
1590, 1508C=N StretchQuinoline Ring
1245C-O-C StretchAryl Ether
1090C-O StretchSecondary Alcohol

Table 3: Mass Spectrometry (MS) Data (Expected for Electrospray Ionization, ESI-MS)

m/z (Mass-to-Charge Ratio) Assignment Notes
325.19[M+H]⁺Protonated quinine molecular ion (M = C₂₀H₂₄N₂O₂)
136.08[C₉H₁₀NO]⁺Meroquinene fragment, characteristic of the quinuclidine portion
Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms. While data for this compound itself is not widely published, analysis of similar salts like quinine hydrochloride dihydrate reveals key structural features.[1]

Table 4: Representative Crystallographic Data (for Quinine Hydrochloride Dihydrate)

Parameter Value
Crystal SystemTriclinic
Space GroupP1
a (Å)8.95
b (Å)10.21
c (Å)12.34
α (°)85.20
β (°)75.89
γ (°)80.11
Volume (ų)1073.5
Z (molecules/unit cell)2

Structural Elucidation Workflow Diagram

Elucidation_Workflow cluster_input Synthesized Compound cluster_analysis Analytical Techniques cluster_output Structural Confirmation Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS XRay X-Ray Crystallography Compound->XRay Data Spectroscopic & Crystallographic Data NMR->Data IR->Data MS->Data XRay->Data Structure Verified Molecular Structure Data->Structure

Caption: Process for the structural elucidation of this compound.

References

An In-Depth Technical Guide to the Physical Properties of Quinine Hydrobromide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of quinine hydrobromide powder, a critical aspect for its handling, formulation, and bioavailability. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

General Characteristics

This compound is the hydrobromide salt of quinine, an alkaloid originally derived from the bark of the Cinchona tree. It is utilized in the pharmaceutical industry for its antimalarial, antipyretic, and analgesic properties. As a powder, its physical characteristics are paramount for formulation development, ensuring dose uniformity, stability, and therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound powder is presented in the table below. These properties are fundamental to understanding the behavior of the powder during various pharmaceutical processing steps.

PropertyValue
Molecular Formula C₂₀H₂₅BrN₂O₂
Molecular Weight 405.34 g/mol [1]
Appearance White to yellowish crystalline powder
Melting Point 81-82 °C

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. This compound exhibits the following solubility characteristics:

SolventSolubility
Water Soluble
Ethanol Very soluble[2]

While qualitative descriptors are available, precise quantitative solubility data (e.g., in g/100 mL) at standard temperatures are not consistently reported in publicly available literature. It is recommended that researchers determine the solubility experimentally for specific formulation requirements.

Experimental Protocols

The determination of the physical properties of this compound powder relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point of this compound powder can be determined using the capillary method, a widely accepted technique in pharmaceutical analysis.

Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus with a heating block and temperature probe

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound powder is completely dry. If necessary, gently grind the powder to a fine consistency using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

  • Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set the initial temperature to approximately 10-15°C below the expected melting point. c. Heat at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point. d. Reduce the heating rate to 1-2°C per minute to allow for accurate observation. e. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

  • Conical flasks with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol) in a conical flask. The presence of undissolved solid is essential to ensure saturation. b. Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). c. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: a. Allow the suspension to settle for a short period. b. Withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Analysis: a. Accurately dilute the filtered saturated solution with the solvent. b. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. c. Calculate the original concentration in the saturated solution, which represents the solubility of the compound.

Structural and Thermal Analysis

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for determining the crystalline or amorphous nature of a powder and for identifying different polymorphic forms. The diffraction pattern is a unique fingerprint of the crystalline structure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal events, such as melting, crystallization, and glass transitions, as a function of temperature. A DSC thermogram provides information on the melting point, heat of fusion, and the presence of polymorphs or solvates. For instance, a study on quinine hydrochloride, a related salt, utilized DSC to characterize its thermal behavior.

Experimental Workflow Visualization

The logical flow for the physical characterization of a pharmaceutical powder like this compound can be visualized to guide the experimental process.

G cluster_0 Initial Assessment cluster_1 Physicochemical Characterization cluster_2 Solid-State Analysis cluster_3 Data Analysis and Reporting Sample Procurement Sample Procurement Visual Inspection Visual Inspection Sample Procurement->Visual Inspection Melting Point Determination Melting Point Determination Visual Inspection->Melting Point Determination Solubility Profiling Solubility Profiling Visual Inspection->Solubility Profiling XRPD X-ray Powder Diffraction Visual Inspection->XRPD Data Compilation Data Compilation Melting Point Determination->Data Compilation Solubility Profiling->Data Compilation Molecular Weight Confirmation Molecular Weight Confirmation Molecular Weight Confirmation->Data Compilation DSC Differential Scanning Calorimetry XRPD->Data Compilation DSC->Data Compilation Technical Guide Preparation Technical Guide Preparation Data Compilation->Technical Guide Preparation

Workflow for Physical Characterization

This guide provides foundational information on the physical properties of this compound powder. For specific applications, it is imperative that researchers and drug development professionals conduct their own detailed experimental characterization.

References

The Antimalarial Mechanism of Quinine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For nearly four centuries, quinine, an alkaloid originally extracted from the bark of the Cinchona tree, has been a cornerstone in the global fight against malaria.[1][2] Its enduring relevance, particularly in cases of severe malaria and in regions with resistance to newer drugs, underscores the importance of a deep understanding of its mechanism of action.[1][3] This technical guide provides an in-depth exploration of the molecular and biochemical pathways through which quinine hydrobromide exerts its parasiticidal effects on Plasmodium falciparum, the most virulent species of the malaria parasite. While the precise mechanism has not been fully resolved, a primary mode of action has been widely accepted, supported by a substantial body of in vitro evidence.[4]

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The most widely accepted hypothesis for quinine's antimalarial activity centers on its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] During its intraerythrocytic stage, the malaria parasite resides within a digestive vacuole where it degrades vast quantities of host cell hemoglobin to acquire essential amino acids.[6][7] This process releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite and can cause oxidative damage to cellular components.[5]

To protect itself, the parasite has evolved a unique detoxification pathway that involves the polymerization of toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[5][8] Quinine, being a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.[6][9] It is here that it is believed to inhibit the formation of hemozoin.[8] This inhibition leads to an accumulation of toxic, free heme within the parasite, ultimately causing its death.[4][5] The exact molecular interaction is thought to involve quinine binding to heme, preventing its incorporation into the growing hemozoin crystal.[5] Some studies suggest that this quinine-heme complex may then cap the growing hemozoin polymer, preventing further sequestration of heme.[7]

Hemozoin_Inhibition cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Accumulation Heme Accumulation & Oxidative Stress Heme->Accumulation Quinine Quinine Quinine->Hemozoin Inhibits Death Parasite Death Accumulation->Death

Figure 1: Quinine's Inhibition of Hemozoin Formation

Other Postulated Mechanisms of Action

While hemozoin inhibition is the most prominent theory, in vitro studies suggest that quinine may also exert its antimalarial effects through other pathways, although these are less well-characterized:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some studies indicate that quinine can interfere with the parasite's ability to synthesize nucleic acids and proteins, which are essential for its growth and replication.[4][5]

  • Inhibition of Glycolysis: Quinine has been observed to inhibit glycolysis in P. falciparum.[4]

  • Targeting Purine Nucleoside Phosphorylase: There is some evidence to suggest that quinine may target the malaria purine nucleoside phosphorylase enzyme.[4]

Quantitative Data on Quinine's Antimalarial Activity

The in vitro efficacy of quinine against P. falciparum is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the parasite strain (sensitive or resistant) and the specific assay used.

ParameterValueParasite Strain(s)Reference(s)
IC50 107.20 nM (Geometric Mean)Ghanaian Isolates[10]
IC50 74.84 ng/mlW2 (Low Sensitivity)[11]
IC50 27.53 ng/mlD6 (Sensitive)[11]
IC50 829 nmol/LQuinine-Resistant Isolate[12]
Minimum Parasiticidal Concentration (in plasma) 3.4 µg/mlUncomplicated Falciparum Malaria (Thailand)[13]
Minimum Inhibitory Concentration (MIC) 0.7 µg/mlUncomplicated Falciparum Malaria (Thailand)[13]

Experimental Protocols

The elucidation of quinine's mechanism of action relies on a variety of in vitro and in vivo experimental protocols. Below are summaries of two key methodologies.

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

This high-throughput method is widely used to determine the IC50 values of antimalarial compounds.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes under a specific gas mixture (5% CO2, 5% O2, 90% N2) in RPMI 1640 medium supplemented with human serum or Albumax.[14]

  • Drug Dilution: A serial dilution of this compound is prepared and added to a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a full life cycle (typically 48-72 hours).

  • Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to nucleic acids, is added.

  • Quantification: The fluorescence intensity, which is proportional to the number of parasites, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to generate a dose-response curve, from which the IC50 value is calculated.

Experimental_Workflow cluster_workflow SYBR Green I-based IC50 Assay Workflow Culture 1. P. falciparum Culture (in Human Erythrocytes) Incubation 3. Co-incubation (Parasites + Quinine) Culture->Incubation Dilution 2. Serial Dilution of Quinine Dilution->Incubation Lysis 4. Cell Lysis & SYBR Green I Staining Incubation->Lysis Measurement 5. Fluorescence Measurement Lysis->Measurement Analysis 6. IC50 Calculation Measurement->Analysis

Figure 2: Workflow for In Vitro Antiplasmodial Assay
Hemozoin (β-Hematin) Inhibition Assay

This cell-free assay directly assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

  • Reaction Mixture: A solution of hemin (the precursor to heme) is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Drug Addition: Different concentrations of quinine are added to the hemin solution.

  • Initiation of Polymerization: The reaction is initiated by the addition of an acetate buffer to lower the pH, which promotes the spontaneous formation of β-hematin.

  • Incubation: The mixture is incubated, often with shaking, to allow for crystal growth.

  • Quantification of Inhibition: After incubation, the amount of aggregated β-hematin is quantified. This can be done by various methods, including centrifugation followed by measurement of the remaining soluble heme in the supernatant, or by washing the β-hematin pellet and then depolymerizing it for spectrophotometric quantification.[15]

  • Data Analysis: The results are used to determine the concentration of quinine required to inhibit β-hematin formation by 50%.

Mechanisms of Resistance

The emergence of quinine-resistant P. falciparum strains poses a significant challenge to malaria control.[12] Resistance is often associated with a reduced accumulation of the drug within the parasite's digestive vacuole.[6] This can be mediated by mutations in transporter proteins located on the vacuolar membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[12][16] These mutations are thought to enhance the efflux of quinine from its site of action.

Conclusion

The primary antimalarial mechanism of this compound is the inhibition of hemozoin biocrystallization within the digestive vacuole of Plasmodium falciparum. By disrupting this critical detoxification pathway, quinine leads to the accumulation of toxic free heme, resulting in oxidative stress and parasite death. While other potential mechanisms may contribute to its overall efficacy, the inhibition of heme polymerization remains the most well-supported and central aspect of its mode of action. A thorough understanding of this mechanism, coupled with continued surveillance of resistance markers, is essential for the ongoing strategic use of this historic and vital antimalarial agent.

References

The intricate Machinery of Nature: An In-depth Technical Guide to the Biosynthesis of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinchona alkaloids, with a primary focus on the pharmacologically significant compound, quinine. This document delves into the enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the production of these complex natural products in Cinchona species. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction: The Legacy of the "Fever Tree"

The bark of the Cinchona tree, colloquially known as the "fever tree," has been a cornerstone in the history of medicine for centuries. Its potent anti-malarial properties are attributed to a class of bitter-tasting compounds known as quinoline alkaloids, the most famous of which is quinine. While synthetic antimalarials have been developed, the emergence of drug-resistant malaria parasites has renewed interest in the natural source and biosynthesis of these vital compounds. Understanding the intricate biochemical pathways that lead to the formation of quinine and its related alkaloids is paramount for developing sustainable production methods, including metabolic engineering approaches in microbial or plant-based systems.

The Biosynthetic Pathway: A Two-Part Harmony

The biosynthesis of Cinchona alkaloids is a complex process that can be broadly divided into two major parts: the formation of the universal precursor strictosidine from primary metabolism, and the subsequent intricate series of reactions that convert strictosidine into the characteristic quinoline alkaloids.

The Road to Strictosidine: The Terpenoid Indole Alkaloid (TIA) Superhighway

The journey begins with precursors from two distinct metabolic routes: the shikimate pathway, which provides the indole component, and the terpenoid pathway, which supplies the monoterpene unit.

  • The Indole Moiety: The amino acid L-tryptophan, derived from the shikimate pathway, is the starting point for the indole portion of the alkaloids. A key enzyme, tryptophan decarboxylase (TDC) , catalyzes the decarboxylation of tryptophan to produce tryptamine. Recent research has revealed a crucial modification at this early stage for the biosynthesis of methoxylated alkaloids like quinine. It is now understood that tryptamine can be hydroxylated and subsequently methylated to form 5-methoxytryptamine, which then enters the downstream pathway, leading to the formation of methoxylated Cinchona alkaloids. This finding revises the previous hypothesis that methoxylation occurs at a much later stage.

  • The Monoterpene Moiety: The iridoid monoterpene component, secologanin, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. A critical initial step in this pathway is the conversion of geranyl diphosphate (GPP) to geraniol, a reaction catalyzed by geraniol synthase (GES) . A series of subsequent enzymatic steps, including oxidation and cyclization, transform geraniol into the complex iridoid secologanin.

  • The Crucial Condensation: The convergence of these two pathways is marked by a pivotal Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) . This enzyme facilitates the stereospecific condensation of tryptamine (or 5-methoxytryptamine) and secologanin to form strictosidine (or 10-methoxystrictosidine). Strictosidine is the universal precursor for all monoterpenoid indole alkaloids, including the Cinchona alkaloids.

Strictosidine_Biosynthesis cluster_condensation Condensation Shikimate\nPathway Shikimate Pathway L-Tryptophan L-Tryptophan Shikimate\nPathway->L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine TDC 5-Methoxytryptamine 5-Methoxytryptamine Tryptamine->5-Methoxytryptamine Hydroxylation & Methylation Strictosidine Strictosidine Tryptamine->Strictosidine STR 10-Methoxystrictosidine 10-Methoxystrictosidine 5-Methoxytryptamine->10-Methoxystrictosidine STR MEP\nPathway MEP Pathway Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) MEP\nPathway->Geranyl Diphosphate (GPP) GPP GPP Geraniol Geraniol GPP->Geraniol GES Secologanin Secologanin Geraniol->Secologanin Multiple Steps Secologanin->Strictosidine STR Secologanin->10-Methoxystrictosidine STR

Figure 1: Biosynthesis of the universal precursor strictosidine and its methoxylated analog.

From Strictosidine to Quinine: The Cinchona-Specific Pathway

The conversion of strictosidine to the quinoline alkaloids is a less universally understood and more species-specific series of reactions. The proposed pathway involves a complex rearrangement of the strictosidine skeleton.

  • Deglycosylation and Early Rearrangements: The glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SGD) , leading to a highly reactive aglycone. This intermediate undergoes a series of rearrangements, eventually leading to the formation of an aldehyde intermediate, corynantheal.

  • Formation of the Quinoline Nucleus: The transformation of the indole ring of corynantheal into the quinoline ring system characteristic of Cinchona alkaloids is a complex and not fully elucidated process. It is hypothesized to involve oxidative cleavage of the indole ring, followed by recyclization to form the quinoline scaffold.

  • Late-Stage Modifications: Following the formation of the basic quinoline structure, a series of tailoring reactions occur to produce the final array of Cinchona alkaloids. These modifications include hydroxylations, reductions, and, in the case of non-methoxylated precursors, potentially late-stage methoxylation, although early-stage methoxylation is now considered the primary route for quinine biosynthesis. The final step in quinine formation is believed to be a reduction of a ketone intermediate.

Quinine_Biosynthesis_Late_Stages Strictosidine Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Corynantheal Corynantheal Strictosidine Aglycone->Corynantheal Rearrangements Cinchonaminal Cinchonaminal Corynantheal->Cinchonaminal Proposed Intermediates Quinoline\nScaffold Quinoline Scaffold Cinchonaminal->Quinoline\nScaffold Oxidative Cleavage & Recyclization Cinchonidinone Cinchonidinone Quinoline\nScaffold->Cinchonidinone Tailoring Reactions Cinchonidine / Cinchonine Cinchonidine / Cinchonine Cinchonidinone->Cinchonidine / Cinchonine Reduction 10-Methoxystrictosidine 10-Methoxystrictosidine Methoxylated\nIntermediates Methoxylated Intermediates 10-Methoxystrictosidine->Methoxylated\nIntermediates Quininone Quininone Methoxylated\nIntermediates->Quininone Tailoring Reactions Quinine / Quinidine Quinine / Quinidine Quininone->Quinine / Quinidine Reduction

Figure 2: Proposed late stages of Cinchona alkaloid biosynthesis.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of Cinchona alkaloids. It is important to note that specific enzyme kinetic data for Cinchona species is limited in the public domain. Therefore, data from closely related species are provided for reference.

Table 1: Enzyme Kinetic Parameters

EnzymeSource OrganismSubstrateKm (µM)Vmax / kcatReference
Tryptophan Decarboxylase (TDC)Ophiorrhiza pumilaL-Tryptophan10800.78 s-1 (kcat)[1]
Strictosidine Synthase (STR)Catharanthus roseusTryptamine2300Not Reported
Secologanin3400Not Reported
Geraniol Synthase (GES)Cinnamomum tenuipilumGeranyl Diphosphate55.8Not Reported

Table 2: Metabolite Concentrations in Cinchona officinalis Hairy Root Cultures

MetaboliteConcentration (µg/g Dry Weight)Reference
Tryptamine1200
Strictosidine1950
Quinine500
Quinidine1000

Table 3: Alkaloid Content in Cinchona Bark

AlkaloidConcentration (% of Dry Weight)Reference
Quinine1.59 - 1.89
Cinchonine1.87 - 2.30
Cinchonidine0.90 - 1.26
Total Alkaloids 4.75 - 5.20

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of Cinchona alkaloid biosynthesis. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is based on the quantification of tryptamine produced from the enzymatic reaction.

Materials:

  • Crude protein extract from Cinchona tissue or heterologously expressed TDC

  • L-Tryptophan solution

  • Pyridoxal-5'-phosphate (PLP) solution (cofactor)

  • Phosphate buffer (pH 7.5-8.0)

  • Trichloroacetic acid (TCA) or other quenching agent

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or UV detector

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, PLP, and the protein extract.

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the L-tryptophan solution.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to precipitate the protein.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for tryptamine content using HPLC.

  • Quantify the tryptamine produced by comparing the peak area to a standard curve of known tryptamine concentrations.

Strictosidine Synthase (STR) Enzyme Assay

This assay measures the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Crude protein extract or purified STR

  • Tryptamine solution

  • Secologanin solution

  • Phosphate buffer (pH 6.5-7.0)

  • Quenching agent (e.g., perchloric acid)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Combine the protein extract, tryptamine, and secologanin in the phosphate buffer.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time.

  • Terminate the reaction by adding the quenching agent.

  • Centrifuge the sample to remove any precipitate.

  • Analyze the supernatant for strictosidine content by HPLC.

  • Quantify the strictosidine produced by comparing its peak area to a standard curve.

Quantification of Quinine in Plant Material by HPLC

This protocol outlines the extraction and quantification of quinine from Cinchona bark or other tissues.

Materials:

  • Dried and powdered Cinchona plant material

  • Extraction solvent (e.g., methanol or ethanol with a small percentage of ammonia or other base)

  • Ultrasonic bath or soxhlet extractor

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Quinine standard solution

Procedure:

  • Extract the powdered plant material with the chosen solvent using sonication or soxhlet extraction.

  • Filter the extract to remove solid plant debris.

  • Evaporate the solvent from the filtrate to concentrate the alkaloids.

  • Redissolve the dried extract in a known volume of the HPLC mobile phase.

  • Inject a known volume of the sample onto the HPLC system.

  • Identify the quinine peak based on its retention time compared to the quinine standard.

  • Quantify the amount of quinine in the sample by comparing the peak area to a calibration curve generated with known concentrations of the quinine standard.

Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Protein Extraction Protein Extraction Reaction Incubation Reaction Incubation Protein Extraction->Reaction Incubation Substrate & Buffer Prep Substrate & Buffer Prep Substrate & Buffer Prep->Reaction Incubation Reaction Quenching Reaction Quenching Reaction Incubation->Reaction Quenching Centrifugation Centrifugation Reaction Quenching->Centrifugation HPLC Analysis HPLC Analysis Centrifugation->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Figure 3: Generalized workflow for an enzyme assay.

Regulatory Mechanisms: Orchestrating the Biosynthesis

The production of Cinchona alkaloids is a tightly regulated process, influenced by developmental cues and environmental stresses. While the specific regulatory network in Cinchona is still under investigation, parallels can be drawn from the well-studied regulation of terpenoid indole alkaloid biosynthesis in other plants, such as Catharanthus roseus.

Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses, often leading to the increased production of secondary metabolites. Elicitation of Cinchona cell cultures with methyl jasmonate (MeJA) has been shown to enhance alkaloid accumulation. The jasmonate signaling pathway is thought to involve a cascade of protein interactions that ultimately leads to the activation of transcription factors.

Transcription Factors: These DNA-binding proteins play a crucial role in regulating the expression of biosynthetic genes. In other alkaloid-producing plants, several families of transcription factors, including AP2/ERF, bHLH, and MYB, have been identified as key regulators. These transcription factors can act as activators or repressors of gene expression, often in a coordinated manner, to control the metabolic flux through the biosynthetic pathway. It is highly probable that homologous transcription factors are involved in the regulation of Cinchona alkaloid biosynthesis.

Putative_Signaling_Pathway Environmental Stress Environmental Stress Jasmonate Biosynthesis Jasmonate Biosynthesis Environmental Stress->Jasmonate Biosynthesis Jasmonic Acid (JA) Jasmonic Acid (JA) Jasmonate Biosynthesis->Jasmonic Acid (JA) JA JA JA Receptor Complex JA Receptor Complex JA->JA Receptor Complex Degradation of JAZ Repressors Degradation of JAZ Repressors JA Receptor Complex->Degradation of JAZ Repressors Activation of Transcription Factors\n(e.g., MYC2, AP2/ERF) Activation of Transcription Factors (e.g., MYC2, AP2/ERF) Degradation of JAZ Repressors->Activation of Transcription Factors\n(e.g., MYC2, AP2/ERF) Expression of Biosynthetic Genes\n(TDC, STR, etc.) Expression of Biosynthetic Genes (TDC, STR, etc.) Activation of Transcription Factors\n(e.g., MYC2, AP2/ERF)->Expression of Biosynthetic Genes\n(TDC, STR, etc.) Cinchona Alkaloid\nBiosynthesis Cinchona Alkaloid Biosynthesis Expression of Biosynthetic Genes\n(TDC, STR, etc.)->Cinchona Alkaloid\nBiosynthesis

Figure 4: A putative jasmonate signaling pathway regulating Cinchona alkaloid biosynthesis.

Future Perspectives

While significant progress has been made in elucidating the biosynthesis of Cinchona alkaloids, several key areas require further investigation. The complete characterization of all enzymes in the pathway, particularly those involved in the complex rearrangements of the strictosidine skeleton and the final tailoring steps, remains a major goal. A deeper understanding of the regulatory network, including the identification of specific transcription factors and their target genes in Cinchona, will be crucial for successful metabolic engineering strategies. The heterologous expression of the entire quinine biosynthetic pathway in a microbial host is a long-term objective that could provide a sustainable and scalable source of this vital medicine. This in-depth knowledge of the biosynthetic machinery will undoubtedly pave the way for innovative approaches to the production and diversification of Cinchona alkaloids for pharmaceutical and other applications.

References

The Intricate Stereochemistry of Quinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chiral landscape of the quinine molecule, detailing its stereoisomers, analytical determination of its stereochemistry, and the profound impact of its three-dimensional architecture on its biological activity.

This technical guide provides a comprehensive overview of the stereochemistry and chirality of quinine, a molecule of significant historical and medicinal importance. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define quinine's potent antimalarial properties and its relationship with its diastereomers.

The Chiral Core of Quinine: Four Stereocenters of Significance

Quinine, a member of the cinchona alkaloid family, possesses a complex molecular architecture characterized by four stereogenic centers. These chiral carbons, located at positions C3, C4, C8, and C9, give rise to a total of 16 possible stereoisomers (2^4). The naturally occurring and biologically active form, (-)-quinine, has the absolute configuration of (3R, 4S, 8S, 9R).[1]

The spatial arrangement of the substituents around these four chiral centers is critical to the molecule's biological function. Even minor alterations in the stereochemistry can lead to dramatic changes in pharmacological activity, highlighting the importance of stereochemical purity in drug development.

The Diastereomeric Landscape: Quinine and Its Counterparts

Among the 16 possible stereoisomers, the most well-known diastereomer of quinine is quinidine. Quinidine shares the same molecular formula and connectivity as quinine but differs in the spatial arrangement at two of its four chiral centers, specifically at C8 and C9. The absolute configuration of quinidine is (3R, 4S, 8R, 9S). This seemingly subtle difference in stereochemistry results in distinct pharmacological profiles, with quinine being a potent antimalarial agent and quinidine primarily used as an antiarrhythmic drug.[2]

Two other important diastereomers are the C9 epimers: epiquinine and epiquinidine. These compounds differ from quinine and quinidine, respectively, only in the configuration at the C9 position.

Quantitative Stereochemical Data

The distinct three-dimensional structures of quinine and its key diastereomers lead to different interactions with plane-polarized light, a property quantified by specific rotation. The following table summarizes the specific rotation values for these compounds, providing a key metric for their identification and characterization.

CompoundAbsolute ConfigurationSpecific Rotation ([α]_D)
(-)-Quinine(3R, 4S, 8S, 9R)-165°
(+)-Quinidine(3R, 4S, 8R, 9S)+230° to +258° (solvent dependent)
(+)-Epiquinine(3R, 4S, 8S, 9S)+45.6° (in ethanol)
(+)-Epiquinidine(3R, 4S, 8R, 9R)+114° (in ethanol)

Experimental Protocols for Stereochemical Determination

The precise determination of the stereochemistry of quinine and its isomers is paramount for quality control and research purposes. The following sections outline the detailed methodologies for key analytical techniques used in the stereochemical analysis of cinchona alkaloids.

Polarimetry

Polarimetry is a fundamental technique for distinguishing between enantiomers and diastereomers based on their ability to rotate plane-polarized light.

Objective: To measure the specific rotation of a sample of a cinchona alkaloid.

Materials and Equipment:

  • Polarimeter (Sodium D-line, 589 nm)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Sample cells (1 dm path length)

  • Solvent (e.g., ethanol, chloroform, or 0.1 M H2SO4)

  • Cinchona alkaloid sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the cinchona alkaloid sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

  • Measurement: Rinse the sample cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the sample cell in the polarimeter.

  • Data Acquisition: Record the observed rotation (α) at a constant temperature (typically 20°C or 25°C). Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α]_D^T = α / (c × l) where:

    • [α]_D^T is the specific rotation at temperature T and the sodium D-line.

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the sample cell in decimeters (dm).[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the chiral centers in quinine and its diastereomers by analyzing the chemical shifts and coupling constants of specific protons.

Objective: To acquire and analyze the ¹H NMR spectrum of a quinine sample to confirm its stereochemical identity.

Materials and Equipment:

  • NMR spectrometer (e.g., 80 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Quinine sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 130 mg of the quinine sample in 1 mL of the chosen deuterated solvent (e.g., DMSO-d6) to achieve a concentration of around 400 mM.[6]

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition (1D ¹H NMR):

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters for an 80 MHz instrument:

      • Number of scans: 8

      • Acquisition time: ~3.2 seconds

      • Repetition time: 10 seconds[7]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns. Key diagnostic signals for quinine include the methoxy singlet and the distinct aromatic and vinyl proton signals.

    • For more detailed structural elucidation and unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7][8][9]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a crystalline compound by mapping the three-dimensional arrangement of atoms in the crystal lattice.

Objective: To determine the absolute configuration of a quinine sample by single-crystal X-ray diffraction.

Materials and Equipment:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation)

  • Goniometer head

  • Microscope

  • Cryo-cooling system

  • Crystallization solvents

  • Quinine sample

Procedure:

  • Crystallization: Grow single crystals of the quinine sample suitable for X-ray diffraction. This is a critical and often challenging step. A common method is slow evaporation of a saturated solution of a quinine salt (e.g., quinine hydrochloride) from a suitable solvent or solvent mixture.[8][10]

  • Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-protectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[10][11]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.[1][12]

  • Determination of Absolute Configuration: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.

Visualizing Key Pathways in Quinine Chemistry

To better understand the logical relationships in the synthesis and natural production of quinine, the following diagrams, generated using the DOT language, illustrate key workflows.

Gilbert Stork's Stereoselective Total Synthesis of (-)-Quinine (2001)

This workflow outlines the key stages in Gilbert Stork's landmark first entirely stereoselective total synthesis of (-)-quinine, a significant achievement in organic chemistry.

Stork_Quinine_Synthesis cluster_start Starting Material cluster_piperidine Piperidine Ring Formation cluster_quinuclidine Quinuclidine Core Construction cluster_final Final Steps start (S)-4-vinylbutyrolactone amide Amide Formation start->amide Et2NH TBS_protection Hydroxyl Protection (TBS) amide->TBS_protection TBSCl alkylation Stereoselective Alkylation TBS_protection->alkylation LDA, I(CH2)2OTBDPS deprotection_cyclization Deprotection & Lactonization alkylation->deprotection_cyclization PPTS, heat wittig Wittig Olefination deprotection_cyclization->wittig DIBAL-H, Ph3P=CHOMe staudinger Intramolecular Staudinger Reaction wittig->staudinger DPPA, DEAD, PPh3 reduction Ketone Reduction staudinger->reduction NaBH4 mesylation Mesylation reduction->mesylation MsCl cyclization Intramolecular Cyclization mesylation->cyclization Heat oxidation C9 Oxidation cyclization->oxidation NaH, O2 final_product (-)-Quinine oxidation->final_product

Figure 1: Key stages in Stork's stereoselective total synthesis of (-)-quinine.

Biosynthesis of Quinine

This diagram illustrates the biosynthetic pathway of quinine, starting from the central intermediate strictosidine and highlighting the key enzymatic transformations that lead to the formation of the quinine scaffold.

Quinine_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Strictosidine Glucosidase dihydrocorynantheal Dihydrocorynantheal strictosidine_aglycone->dihydrocorynantheal CpDCS (Dehydrogenase) CpDCE (Esterase) cinchonaminal Cinchonaminal dihydrocorynantheal->cinchonaminal Series of Rearrangements cinchoninone Cinchoninone cinchonaminal->cinchoninone Rearrangement hydroxycinchoninone 6'-Hydroxycinchoninone cinchoninone->hydroxycinchoninone Hydroxylase quinidinone Quinidinone cinchoninone->quinidinone Isomerization hydroxycinchoninone->quinidinone CpOMT1 (Methyltransferase) quinine Quinine quinidinone->quinine NADPH-dependent Keto-reduction hydroxyquinidinone 6'-Hydroxyquinidinone quinidinone->hydroxyquinidinone Hydroxylase quinidine Quinidine hydroxyquinidinone->quinidine CpOMT1 (Methyltransferase)

Figure 2: Simplified biosynthetic pathway of quinine and quinidine.

Conclusion

The stereochemistry of the quinine molecule is a fascinating and critical aspect of its identity and function. The precise three-dimensional arrangement of its atoms, dictated by its four chiral centers, is not merely a structural curiosity but the very foundation of its potent biological activity. For researchers and professionals in the field of drug development, a thorough understanding of quinine's stereochemical landscape, coupled with robust analytical methods for its determination, is essential for the continued exploration of its therapeutic potential and the development of new, stereochemically pure pharmaceuticals. This guide provides a foundational framework for these endeavors, summarizing key data and methodologies to aid in future research and development.

References

Quinine Hydrobromide as a Potassium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the action of quinine hydrobromide as a blocker of various potassium (K+) channels. This document details the mechanism of action, summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for studying these effects, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Quinine as a Potassium Channel Blocker

Quinine, a natural alkaloid originally isolated from the bark of the cinchona tree, is well-known for its antimalarial properties. Beyond this primary application, quinine and its derivatives have been extensively studied for their effects on various ion channels. Of particular interest to researchers is its ability to block a diverse range of potassium channels, which play crucial roles in regulating cellular excitability, neurotransmission, cardiac action potential duration, and other physiological processes. Understanding the specific interactions between quinine and different K+ channel subtypes is essential for elucidating fundamental physiological mechanisms and for the development of novel therapeutic agents. This guide serves as a technical resource for professionals investigating the multifaceted pharmacological profile of quinine as a potassium channel blocker.

Quantitative Data: Inhibitory Profile of Quinine on Potassium Channels

The following tables summarize the quantitative data on the inhibitory effects of quinine on various potassium channel subtypes. The data is compiled from multiple electrophysiological and pharmacological studies.

Table 1: Quinine IC50 Values for Voltage-Gated Potassium (Kv) Channels

Channel SubtypeSpecies/Cell LineExperimental ConditionIC50 (µM)Voltage DependenceReference(s)
Kv1.3Human (Jurkat cells)Whole-cell patch clamp~22Not specified[1]
General Outward K+ CurrentsRat (Taste cells)Whole-cell patch clamp5.1Yes[2]
I(A) (A-type current)Bullfrog (Sympathetic neurons)Whole-cell voltage clamp~22Not specified
I(K) (Delayed rectifier)Bullfrog (Sympathetic neurons)Whole-cell voltage clamp~115Not specified
I(M) (M-type current)Bullfrog (Sympathetic neurons)Whole-cell voltage clamp~445Not specified

Table 2: Quinine IC50 Values for Calcium-Activated Potassium (KCa) Channels

Channel SubtypeSpecies/Cell LineExperimental ConditionIC50 (µM)NotesReference(s)
Small Conductance (SK)Not specifiedNot specifiedBlockedGeneral statement[3]
mSlo3 (KCa 5.1)Not specifiedVoltage pulses to +100 mV169---[4]

Table 3: Quinine IC50 Values for Inwardly-Rectifying Potassium (Kir) and Two-Pore Domain (K2P) Channels

Channel SubtypeSpecies/Cell LineExperimental ConditionIC50 (µM)Voltage DependenceReference(s)
Kinst (TRESK-like)Human (Jurkat cells)Whole-cell patch clamp~17 (@ 0 mV)Yes, higher potency at depolarizing potentials[1]
K2P ChannelsRat (Hippocampal slices)Not specifiedEffective at 200-500 µMNot specified[5]

Table 4: Quinine IC50 Values for hERG (Kv11.1) Channels

Species/Cell LineExperimental ConditionIC50 (µM)NotesReference(s)
Xenopus oocytesNot specified44.0 ± 0.6Quinine is ~14-fold less potent than its diastereomer, quinidine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of quinine on potassium channels.

Electrophysiological Recording of Potassium Channel Activity

Objective: To measure the effect of this compound on the activity of a specific potassium channel subtype expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO).

Methodology: Whole-Cell Patch Clamp

  • Cell Preparation:

    • Culture mammalian cells expressing the potassium channel of interest to 60-80% confluency. For Xenopus oocytes, inject cRNA of the channel and incubate for 2-7 days.

    • On the day of recording, gently detach mammalian cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density. Allow cells to adhere for at least 30 minutes before use. For oocytes, place an oocyte in the recording chamber.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 100 mM stock solution in DMSO. Dilute to the desired final concentrations in the external solution on the day of the experiment.

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Recording Procedure:

    • Place a coverslip with cells (or an oocyte) in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the recording pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit the potassium currents of interest (e.g., a series of depolarizing steps from -80 mV to +60 mV).

    • Record baseline currents in the absence of quinine.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.

    • To determine the IC50, apply a range of quinine concentrations and measure the percentage of current inhibition at each concentration.

High-Throughput Screening for Potassium Channel Blockers

Objective: To screen a compound library or test various concentrations of this compound for its ability to block potassium channels in a high-throughput format.

Methodology: Thallium Flux Assay

  • Cell Preparation:

    • Plate cells expressing the potassium channel of interest in a 96- or 384-well black-walled, clear-bottom microplate.

    • Culture the cells to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes) to allow the cells to take up the dye.

  • Compound Addition:

    • Prepare a plate with various concentrations of this compound.

    • After dye loading, wash the cells with an assay buffer.

    • Add the quinine solutions to the appropriate wells and incubate for a period (e.g., 10-30 minutes).

  • Thallium Flux and Fluorescence Reading:

    • Prepare a stimulus buffer containing thallium and a potassium channel activator (if necessary to induce channel opening).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the thallium-containing stimulus buffer to the wells.

    • Immediately begin kinetic fluorescence readings. The influx of thallium through open potassium channels will cause an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Compare the rates in the presence of quinine to the control wells (no drug) to determine the percentage of inhibition.

    • Plot the percent inhibition against the quinine concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by quinine's blockade of potassium channels and a generalized experimental workflow for its characterization.

Signaling Pathways

G Signaling Pathway of Ca2+-Activated K+ Channel Blockade by Quinine Depolarization Depolarization Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels Depolarization->Voltage-Gated Ca2+ Channels Ca2+ Influx Ca2+ Influx Voltage-Gated Ca2+ Channels->Ca2+ Influx Increased Intracellular [Ca2+] Increased Intracellular [Ca2+] Ca2+ Influx->Increased Intracellular [Ca2+] Ca2+-Activated K+ Channels Ca2+-Activated K+ Channels Increased Intracellular [Ca2+]->Ca2+-Activated K+ Channels Activates K+ Efflux K+ Efflux Ca2+-Activated K+ Channels->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Membrane Hyperpolarization->Reduced Neuronal Excitability Quinine Quinine Quinine->Ca2+-Activated K+ Channels Blocks

Caption: Blockade of Ca2+-activated K+ channels by quinine prevents K+ efflux, leading to prolonged depolarization and increased neuronal excitability.

Caption: Quinine can inhibit the opening of mitoKATP channels, potentially interfering with cardioprotective signaling pathways initiated by ischemic preconditioning.

G hERG Channel Blockade and Risk of Arrhythmia hERG (IKr) Channels hERG (IKr) Channels Cardiac Action Potential Repolarization (Phase 3) Cardiac Action Potential Repolarization (Phase 3) hERG (IKr) Channels->Cardiac Action Potential Repolarization (Phase 3) Delayed Repolarization Delayed Repolarization Normal QT Interval Normal QT Interval Cardiac Action Potential Repolarization (Phase 3)->Normal QT Interval Quinine Quinine Quinine->hERG (IKr) Channels Blocks Quinine->Delayed Repolarization Prolonged QT Interval Prolonged QT Interval Delayed Repolarization->Prolonged QT Interval Increased Risk of Torsades de Pointes (Arrhythmia) Increased Risk of Torsades de Pointes (Arrhythmia) Prolonged QT Interval->Increased Risk of Torsades de Pointes (Arrhythmia)

Caption: Blockade of hERG channels by quinine can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmia.

Experimental Workflows

G Experimental Workflow for Characterizing Quinine as a K+ Channel Blocker cluster_screening Primary Screening cluster_electrophysiology Electrophysiological Validation cluster_analysis Data Analysis and Interpretation High-Throughput Screening (e.g., Thallium Flux) High-Throughput Screening (e.g., Thallium Flux) Identify Primary Hits Identify Primary Hits High-Throughput Screening (e.g., Thallium Flux)->Identify Primary Hits Patch Clamp (Whole-Cell, Inside-Out) Patch Clamp (Whole-Cell, Inside-Out) Identify Primary Hits->Patch Clamp (Whole-Cell, Inside-Out) Confirm Blockade Confirm Blockade Patch Clamp (Whole-Cell, Inside-Out)->Confirm Blockade Determine IC50 Determine IC50 Confirm Blockade->Determine IC50 Characterize Mechanism (Voltage/State Dependence) Characterize Mechanism (Voltage/State Dependence) Determine IC50->Characterize Mechanism (Voltage/State Dependence) Quantitative Data Compilation Quantitative Data Compilation Characterize Mechanism (Voltage/State Dependence)->Quantitative Data Compilation Kinetic Modeling Kinetic Modeling Quantitative Data Compilation->Kinetic Modeling Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Kinetic Modeling->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis

Caption: A generalized workflow for the identification and characterization of quinine's effects on potassium channels, from initial screening to detailed mechanistic studies.

Conclusion

This compound exhibits a broad-spectrum blocking activity against various types of potassium channels. Its effects are concentration-dependent and can be influenced by factors such as membrane voltage and the specific conformational state of the channel. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate pharmacology of quinine and to leverage its properties for the study of potassium channel function and the development of new therapeutic strategies. The provided diagrams offer a visual framework for understanding the molecular and cellular consequences of quinine's interaction with these critical ion channels.

References

Understanding the quinoline and quinuclidine rings in quinine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quinoline and Quinuclidine Rings in Quinine

Introduction

Quinine, a primary alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its complex molecular architecture is distinguished by two core heterocyclic systems: an aromatic quinoline ring and a bicyclic quinuclidine ring.[3] These two moieties, linked by a hydroxymethylene bridge, are fundamental to its physicochemical properties and biological activity.[3][4] This technical guide provides a detailed examination of the quinoline and quinuclidine rings, focusing on their structure, biosynthesis, mechanism of antimalarial action, and the experimental protocols used for their study. The content is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this critical natural product.

Chemical Structure and Physicochemical Properties

The chemical structure of quinine, C₂₀H₂₄N₂O₂, is comprised of a methoxy-substituted quinoline ring linked at its C4 position to the C9 position of a quinuclidine skeleton via a hydroxylated methylene bridge.[1][4] The molecule is optically active, possessing five stereogenic centers, which makes its stereoselective synthesis a significant chemical challenge.[4][5]

  • The Quinoline Ring : This is an aromatic heterocyclic system formed by the fusion of a benzene ring and a pyridine ring.[6][7] In quinine, it is specifically a 6-methoxyquinoline.[1] The aromatic nature of this ring system is crucial for its interaction with biological targets.

  • The Quinuclidine Ring : This is a bicyclic amine, specifically 1-azabicyclo[2.2.2]octane, which contains a vinyl group substituent.[4][8] Its rigid, cage-like structure and basic nitrogen atom are key to quinine's accumulation in the acidic food vacuole of the malaria parasite.[8][9]

The structural arrangement of these rings dictates the molecule's overall properties.

Caption: Logical relationship between the core rings of Quinine.

Quantitative Physicochemical Data

The key physicochemical properties of quinine are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₂₀H₂₄N₂O₂[10][11]
Molar Mass324.424 g·mol⁻¹[10][11]
Melting Point177 °C (351 °F)[10][12]
pKₐ (conjugate acid)8.5 (quinoline N), 4.1 (quinuclidine N)[8]
Solubility (Water)~500 mg/L at 15 °C[1]
Solubility (Other)Soluble in ethanol, chloroform, ether.[1][13]
Hydrogen Bond Acceptors3[14]
Hydrogen Bond Donors1[14]
Rotatable Bonds4[14]
Spectral Properties

Quinine is highly fluorescent, a property that is often exploited in its quantitative analysis.[10] Its fluorescence is particularly strong in dilute sulfuric acid.[1][10]

Spectral PropertyWavelength/ValueConditionsSource(s)
UV Absorption (λₘₐₓ)~250 nm and ~350 nmIn 0.05 M H₂SO₄[15][16]
Fluorescence Emission (λₘₐₓ)~450-460 nmIn 0.1 M H₂SO₄[10][15][17]
Molar Extinction Coefficient5,700 cm⁻¹/Mat 347.5 nm
Fluorescence Quantum Yield~0.55-0.58In 0.1-0.5 M H₂SO₄[10]

Biosynthesis of the Quinoline and Quinuclidine Moieties

The complex structure of quinine is assembled in Cinchona plants through a sophisticated biosynthetic pathway. The entire molecular scaffold is derived from the central intermediate in monoterpene indole alkaloid (MIA) biosynthesis, strictosidine.[18][19] This intermediate is formed from the condensation of tryptamine and secologanin.

The enzymatic basis for the complete quinine biosynthesis is still an area of active research, but key steps have been elucidated.[18][20] After the initial formation of strictosidine, a series of enzymatic transformations, including reduction and esterase-triggered decarboxylation, leads to early intermediates.[18][19][20] The indole core of an intermediate like cinchonaminal is then rearranged to form the quinoline ring structure found in cinchoninone.[10][18] The final steps to produce quinine involve hydroxylation of the quinoline ring, O-methylation to add the characteristic methoxy group, and an NADPH-dependent keto-reduction.[18][20][21]

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine aglycone Strictosidine Aglycone strictosidine->aglycone SGD-catalyzed deglycosylation reductase CpDCS (Dehydrogenase) aglycone->reductase esterase CpDCE (Esterase) reductase->esterase intermediate1 Dihydrocorynantheal esterase->intermediate1 rearrangement Multiple Enzymatic Steps (Rearrangement of Indole Ring) intermediate1->rearrangement cinchoninone Cinchoninone rearrangement->cinchoninone hydroxylation Hydroxylation cinchoninone->hydroxylation hydroxy_cinch 6'-hydroxycinchoninone hydroxylation->hydroxy_cinch methylation CpOMT1 (O-methyltransferase) hydroxy_cinch->methylation quininone Quininone methylation->quininone reduction NADPH-dependent Keto-reduction quininone->reduction quinine Quinine reduction->quinine

Caption: Simplified biosynthetic pathway leading to Quinine.

Role in Antimalarial Activity: Mechanism of Action

While the precise mechanism of action for quinine has not been fully resolved, the most widely accepted hypothesis centers on its interference with the malaria parasite's detoxification of heme.[9][10] This mechanism is shared with other quinoline antimalarials like chloroquine.[10][22]

The Heme Detoxification Pathway: Inside human red blood cells, the Plasmodium falciparum parasite digests hemoglobin, releasing large quantities of toxic free heme.[23] To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin (also known as malaria pigment).[9][23]

Inhibition by Quinine:

  • Accumulation: As a weak base, quinine is concentrated in the acidic (pH ~5) food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation.[9][22] The basic quinuclidine nitrogen is crucial for this accumulation.

  • Inhibition of Hemozoin Polymerase: Quinine is thought to inhibit the enzyme heme polymerase, preventing the conversion of toxic heme into hemozoin.[9]

  • Heme Complexation: The planar aromatic quinoline ring can form a complex with heme, preventing it from being incorporated into the hemozoin crystal.

  • Cytotoxicity: The resulting buildup of free, cytotoxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[10][23]

Other proposed mechanisms include the inhibition of the parasite's nucleic acid and protein synthesis, as well as glycolysis.[10][24]

G cluster_parasite Parasite Food Vacuole (Acidic) hemoglobin Hemoglobin (from host Red Blood Cell) heme Toxic Heme hemoglobin->heme Digestion polymerase Heme Polymerase heme->polymerase Detoxification death Parasite Death heme->death Accumulation leads to hemozoin Hemozoin (Non-toxic crystal) polymerase->hemozoin Detoxification quinine Quinine quinine->polymerase Inhibits

Caption: Quinine's proposed mechanism of antimalarial action.

Experimental Protocols

A variety of experimental methods are used to extract, analyze, and characterize quinine. Below are outlines for a common extraction procedure and a widely used analytical technique.

Protocol: Extraction of Quinine from Cinchona Bark

This protocol provides a general workflow for the solid-liquid extraction of alkaloids from Cinchona bark.

  • Preparation of Plant Material :

    • Obtain dried Cinchona bark and grind it into a fine powder to maximize surface area for extraction.

  • Alkalinization :

    • Mix the powdered bark with an alkaline substance, such as slaked lime (calcium hydroxide) or sodium carbonate, and a small amount of water to form a paste.[13]

    • This step converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.[13]

  • Solvent Extraction :

    • Extract the alkaline paste with a nonpolar organic solvent like toluene or chloroform. This is often performed continuously using a Soxhlet apparatus.[13] The free base quinine will dissolve into the organic solvent.

  • Acidic Extraction :

    • Separate the organic solvent containing the dissolved alkaloids.

    • Treat the organic extract with a dilute acid solution (e.g., sulfuric acid). This converts the free base back into a water-soluble salt (quinine sulfate), which partitions into the aqueous layer.

  • Purification and Isolation :

    • Separate the aqueous layer. The solution can be concentrated to induce crystallization.

    • Quinine sulfate has a low solubility compared to other cinchona alkaloid sulfates, allowing for purification through selective crystallization.[13]

    • Further purification can be achieved using techniques like recrystallization or chromatography.

Protocol: Quantitative Analysis by Fluorescence Spectroscopy

This protocol details the determination of quinine concentration in a sample, such as tonic water, leveraging its native fluorescence.[15][16]

  • Instrumentation :

    • Use a spectrofluorometer capable of selecting excitation and emission wavelengths.

  • Reagent and Standard Preparation :

    • Solvent/Diluent : Prepare a 0.05 M or 0.1 M sulfuric acid (H₂SO₄) solution in deionized water. This acidic medium enhances quinine's fluorescence quantum yield.[15][16]

    • Stock Solution : Accurately weigh approximately 121 mg of quinine sulfate dihydrate and dissolve it in a 100 mL volumetric flask with the H₂SO₄ diluent to create a 1000 ppm stock solution.[15] Protect this solution from light.[16]

    • Calibration Standards : Perform serial dilutions of the stock solution with the H₂SO₄ diluent to prepare a series of calibration standards with concentrations ranging from approximately 0.2 ppm to 5.0 ppm.[15]

  • Sample Preparation :

    • Accurately dilute the unknown sample (e.g., tonic water) with the H₂SO₄ diluent to ensure its fluorescence intensity falls within the range of the calibration standards. A 1:25 or 1:50 dilution is often appropriate for commercial tonic waters.[15]

  • Fluorescence Measurement :

    • Set the spectrofluorometer to an excitation wavelength (λₑₓ) of 350 nm and an emission wavelength (λₑₘ) of 450 nm.[16] Set appropriate slit widths (e.g., 5 nm).[15]

    • Measure the fluorescence intensity of a blank sample (the H₂SO₄ diluent).

    • Measure the fluorescence intensity of each calibration standard, from least to most concentrated.

    • Measure the fluorescence intensity of the prepared unknown sample(s).

  • Data Analysis :

    • Subtract the blank's intensity from all standard and sample measurements.

    • Construct a calibration curve by plotting the fluorescence intensity of the standards versus their known concentrations.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the equation to calculate the concentration of quinine in the diluted unknown sample from its measured fluorescence intensity.

    • Apply the dilution factor to determine the quinine concentration in the original, undiluted sample.

G prep_standards Prepare Standards (0.2 - 5.0 ppm Quinine in 0.1M H2SO4) measure Measure Fluorescence (λex=350nm, λem=450nm) prep_standards->measure prep_sample Prepare Sample (Dilute tonic water in 0.1M H2SO4) prep_sample->measure plot Plot Calibration Curve (Intensity vs. Concentration) measure->plot regression Perform Linear Regression (y = mx + c) plot->regression calculate_diluted Calculate Concentration of Diluted Sample regression->calculate_diluted calculate_original Apply Dilution Factor to find Original Concentration calculate_diluted->calculate_original

References

A Technical Guide to the Natural Sources of Quinine from the Cinchona Tree

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a quinoline alkaloid, has been a cornerstone in the treatment of malaria for centuries. Its primary natural source is the bark of the Cinchona tree, a genus native to the Andean forests of South America. This technical guide provides an in-depth exploration of the natural sources of quinine, detailing the botanical origins, biosynthesis, extraction methodologies, and analytical quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Cinchona Species as the Natural Reservoir of Quinine

The genus Cinchona comprises approximately 23 species of trees and shrubs, with several species being recognized for their significant quinine content. The concentration of quinine and other alkaloids can vary considerably between and within species, influenced by genetic factors, geographical location, and cultivation conditions. Historically, Cinchona officinalis, Cinchona calisaya, Cinchona pubescens (formerly Cinchona succirubra), and Cinchona ledgeriana have been the most commercially important species for quinine production.

Quantitative Analysis of Quinine Content in Major Cinchona Species

The alkaloid profile of Cinchona bark is complex, containing quinine, its stereoisomer quinidine, and their desmethoxy analogues cinchonine and cinchonidine. For pharmaceutical purposes, species with a high quinine-to-other-alkaloid ratio are preferred. The following table summarizes the reported total alkaloid and quinine content in the bark of key Cinchona species.

Cinchona SpeciesTotal Alkaloids (%)Quinine Content of Total Alkaloids (%)
C. ledgeriana5 - 14High
C. succirubra (C. pubescens)4.5 - 8.5Moderate
C. calisaya4 - 7High
C. officinalis5 - 8Moderate to High

Note: The exact percentage of quinine can vary significantly based on the specific cultivar, age of the tree, and environmental conditions.

The Biosynthetic Pathway of Quinine

The biosynthesis of quinine is a complex multi-step process that begins with the convergence of the shikimate and terpenoid pathways to form strictosidine, the common precursor to all monoterpenoid indole alkaloids. Recent research has elucidated several key enzymatic steps in the transformation of strictosidine to the quinoline scaffold of quinine.

The proposed biosynthetic pathway involves the following key stages:

  • Formation of Strictosidine: Tryptamine, derived from tryptophan, condenses with secologanin, a product of the terpenoid pathway, in a reaction catalyzed by strictosidine synthase.

  • Conversion to Dihydrocorynantheal: Strictosidine aglycone undergoes reduction and esterase-triggered decarboxylation, involving a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE), to yield dihydrocorynantheal.

  • Formation of the Quinoline Nucleus: A series of complex rearrangements and cyclizations, which are not yet fully characterized enzymatically, lead to the formation of the cinchoninone scaffold.

  • Late-Stage Modifications: The final steps are believed to involve hydroxylation of cinchoninone, followed by O-methylation catalyzed by an O-methyltransferase (CpOMT1), and finally a keto-reduction to yield quinine and its stereoisomer quinidine.

Quinine_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone β-glucosidase dihydrocorynantheal Dihydrocorynantheal strictosidine_aglycone->dihydrocorynantheal CpDCS, CpDCE cinchoninone Cinchoninone dihydrocorynantheal->cinchoninone Multiple Steps hydroxy_cinchoninone 6'-Hydroxycinchoninone cinchoninone->hydroxy_cinchoninone Hydroxylation quinine_precursor Quinine/ Quinidine Precursor hydroxy_cinchoninone->quinine_precursor CpOMT1 quinine Quinine quinine_precursor->quinine Keto-reduction

Figure 1: Proposed biosynthetic pathway of quinine in Cinchona species.

Regulation of Quinine Biosynthesis

The production of quinine in Cinchona is a developmentally and environmentally regulated process. While the precise signaling pathways are still under investigation, studies on cell suspension cultures have provided some insights into the role of elicitors and stress-related hormones.

Plant stress hormones, such as abscisic acid (ABA), and growth retardants like paclobutrazol (PBZ), have been shown to induce quinine biosynthesis in Cinchona ledgeriana cell cultures, suggesting the involvement of stress-responsive signaling pathways. In contrast, the application of methyl jasmonate (MeJA), a well-known elicitor of secondary metabolism in many plant species, was found to inhibit the growth of C. ledgeriana cells, indicating a complex and species-specific regulatory network. Further research is required to elucidate the specific transcription factors and signaling components that mediate the regulation of quinine biosynthesis in response to developmental and environmental cues.

Regulation_Pathway stress Environmental Stress (e.g., drought, wounding) aba Abscisic Acid (ABA) stress->aba induces signaling_cascade Stress Signaling Cascade aba->signaling_cascade pbz Paclobutrazol (PBZ) pbz->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors biosynthesis_genes Quinine Biosynthesis Genes transcription_factors->biosynthesis_genes activates quinine_production Increased Quinine Production biosynthesis_genes->quinine_production

Figure 2: A simplified logical diagram of stress-induced quinine biosynthesis.

Experimental Protocols for Quinine Extraction and Quantification

The extraction and subsequent quantification of quinine from Cinchona bark are critical steps for both research and industrial applications. A variety of methods have been developed, each with its own advantages in terms of efficiency, scalability, and environmental impact.

Extraction Methodologies

4.1.1. Soxhlet Extraction

This classical method is widely used for the exhaustive extraction of alkaloids from solid matrices.

  • Principle: Continuous extraction of the powdered bark with a recycling solvent in a Soxhlet apparatus.

  • Protocol:

    • Grind dried Cinchona bark to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh a known amount of the powdered bark (e.g., 10 g) and place it in a cellulose thimble.

    • Place the thimble in the extraction chamber of a Soxhlet apparatus.

    • Add a suitable solvent (e.g., methanol, ethanol, or a mixture of toluene and a polar solvent) to the round-bottom flask. The choice of solvent can significantly impact the extraction efficiency.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a specified duration (e.g., 6-8 hours), ensuring continuous cycling of the solvent.

    • After extraction, cool the apparatus and collect the solvent containing the extracted alkaloids.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

4.1.2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, offering a more rapid and energy-efficient alternative to Soxhlet extraction.

  • Principle: Acoustic cavitation generated by ultrasound waves disrupts the plant cell walls, facilitating the release of intracellular contents into the solvent.

  • Protocol:

    • Mix a known amount of powdered Cinchona bark with a suitable solvent (e.g., 61% ethanol in water) in an extraction vessel.[1]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[1]

    • Maintain the temperature of the extraction mixture as required (e.g., 25°C).[1]

    • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

    • The resulting extract can be directly analyzed or further concentrated.

4.1.3. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid and efficient extraction process.

  • Principle: Microwaves cause localized heating of the solvent and moisture within the plant cells, leading to cell rupture and enhanced mass transfer of the target compounds into the solvent.

  • Protocol:

    • Place a known amount of powdered Cinchona bark and a suitable solvent (e.g., 65% ethanol in water) in a microwave-transparent extraction vessel.[1]

    • Seal the vessel and place it in a microwave extraction system.

    • Apply microwave irradiation at a set power and for a specific time (e.g., 34 minutes at 130°C).[1]

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter or centrifuge the mixture to separate the extract from the solid residue.

Extraction_Workflow start Dried Cinchona Bark powder Powdered Bark start->powder Grinding soxhlet Soxhlet Extraction powder->soxhlet uae Ultrasound-Assisted Extraction (UAE) powder->uae mae Microwave-Assisted Extraction (MAE) powder->mae extract Crude Alkaloid Extract soxhlet->extract uae->extract mae->extract quantification Quantification (HPLC/HPTLC) extract->quantification result Quinine Concentration quantification->result

Figure 3: General experimental workflow for the extraction and quantification of quinine.

Quantification Methodologies

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of quinine and other Cinchona alkaloids.

  • Principle: Separation of the components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

  • Typical Protocol:

    • Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: A reversed-phase column, such as a C18 column, is commonly used.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation of the alkaloids.

      • Flow Rate: A typical flow rate is 1.0 mL/min.

      • Detection: UV detection at a wavelength where quinine exhibits strong absorbance (e.g., 230-250 nm or around 330 nm).

    • Quantification: Prepare a series of standard solutions of quinine of known concentrations. Inject the standards and the sample extract into the HPLC system. Construct a calibration curve by plotting the peak area of the quinine standard against its concentration. Determine the concentration of quinine in the sample by interpolating its peak area on the calibration curve.

4.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is suitable for the simultaneous analysis of multiple samples.

  • Principle: Separation of compounds on a high-performance TLC plate based on their differential migration in a solvent system.

  • Typical Protocol:

    • Sample and Standard Application: Apply known volumes of the sample extract and quinine standard solutions as narrow bands onto an HPTLC plate (e.g., silica gel 60 F254).

    • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and diethylamine). Allow the solvent front to migrate up the plate to a predetermined distance.

    • Detection and Quantification: After development, dry the plate and visualize the separated bands under UV light (e.g., 254 nm or 366 nm). Quantify the amount of quinine in the sample by densitometric scanning of the bands and comparison with the standards.

Conclusion

The Cinchona tree remains the sole commercially viable source of natural quinine. A thorough understanding of the distribution of quinine across different Cinchona species, the intricacies of its biosynthetic pathway, and the optimal methods for its extraction and quantification is paramount for the continued utilization of this vital medicinal compound. This technical guide provides a foundational resource for professionals in the field, summarizing key quantitative data and detailing robust experimental protocols. Further research into the signaling pathways that regulate quinine biosynthesis holds the potential for metabolic engineering approaches to enhance the production of this life-saving alkaloid.

References

Methodological & Application

Quinine Hydrobromide as a Catalyst in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of quinine and its derivatives, with a focus on quinine hydrobromide, as catalysts in asymmetric synthesis. Quinine, a readily available natural product, and its analogues have emerged as powerful organocatalysts, facilitating a wide range of enantioselective transformations crucial for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries.

Introduction

Cinchona alkaloids, particularly quinine, have a long history in asymmetric catalysis. Their rigid bicyclic structure provides a well-defined chiral environment, while the presence of multiple functional groups—a quinoline nitrogen, a quinuclidine nitrogen, and a hydroxyl group—allows for multiple modes of substrate activation. This compound is a common salt of quinine and can be used as a precursor to the active free base catalyst, which is often generated in situ. These catalysts are known to promote reactions through bifunctional activation, where the basic quinuclidine nitrogen activates the nucleophile and the hydroxyl group can activate the electrophile through hydrogen bonding.

Applications in Asymmetric Synthesis

Quinine and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, including but not limited to:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aza-Friedel-Crafts Reactions: The enantioselective addition of electron-rich arenes to imines.

  • Aldol Reactions: The asymmetric addition of enolates to carbonyl compounds.

  • Cycloaddition Reactions: The formation of cyclic compounds with high stereocontrol.

  • Phase-Transfer Catalysis: Catalysis of reactions between reactants in immiscible phases.

Data Presentation: Performance of Quinine-Based Catalysts in Asymmetric Reactions

The following table summarizes the performance of quinine and its derivatives in various asymmetric reactions, providing key quantitative data for easy comparison.

Reaction TypeCatalystSubstrate 1 (Nucleophile)Substrate 2 (Electrophile)SolventTemp. (°C)Time (h)Yield (%)ee (%)
Michael Addition Quinine (20 mol%) with LiBr (1.0 eq)Not specifiedα,β-unsaturated esterTHFr.t.1290Racemic
Michael Addition QuinineMalononitrilesEnonesDiethyl carbonateNot specifiedNot specified--
Double Michael Addition QuinineMalononitrile1,5-disubstituted pentadien-3-onesNot specifiedNot specifiedNot specifiedup to 86up to 86
Aza-Friedel-Crafts Quinine-Squaramide DerivativeNaphthols, Electron-rich phenolsCyclic trifluoromethyl ketiminesNot specifiedNot specifiedNot specifiedup to 99up to 99
Aza-Friedel-Crafts Cinchona alkaloid derivativesα-NaphtholAryl aldiminesNot specifiedNot specifiedNot specified-85
Aldol Reaction Quinine-derived primary amineIsatinsAcetaldehydeNot specifiedNot specifiedNot specifiedHighGood
Knoevenagel Condensation Quinine (15 mol%)Active methylene compoundsAromatic carbonyl compoundsSolvent-freer.t.-up to 90N/A

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Note on this compound: this compound is the salt of the active quinine catalyst. To generate the free base in situ, an appropriate base (e.g., a mild inorganic base or an organic amine) can be added to the reaction mixture to neutralize the hydrobromide. The following protocols assume the use of the active free base form of the catalyst.

Protocol 1: General Procedure for Asymmetric Michael Addition of Malononitrile to Chalcone

This protocol is a general representation of a quinine-catalyzed Michael addition.

Materials:

  • Quinine (or this compound and an equivalent of a mild base)

  • Chalcone (or other α,β-unsaturated ketone)

  • Malononitrile

  • Anhydrous solvent (e.g., Diethyl carbonate, Toluene, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chalcone (1.0 mmol) and quinine (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add malononitrile (1.2 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by standard analytical techniques (NMR, HRMS).

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Asymmetric Aza-Friedel-Crafts Reaction of Naphthol with an Imine

This protocol provides a general method for the enantioselective C-C bond formation between a naphthol and an imine, a key transformation in the synthesis of chiral amines.

Materials:

  • Quinine-derived catalyst (e.g., Quinine-squaramide)

  • 1-Naphthol

  • N-sulfonyl imine (or other activated imine)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, dissolve the quinine-derived catalyst (5-10 mol%) in the anhydrous solvent (3 mL).

  • Add 1-naphthol (0.5 mmol) to the solution and stir for 10 minutes at the specified reaction temperature (e.g., -20 °C).

  • Add the N-sulfonyl imine (0.6 mmol) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

  • Analyze the product's purity and structure using NMR and HRMS.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an asymmetric synthesis using a quinine-based catalyst.

G Experimental Workflow for Quinine-Catalyzed Asymmetric Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add Substrate 1 (Nucleophile) B 2. Add this compound Catalyst A->B C 3. Add Solvent B->C D 4. Add Base (for in-situ catalyst generation) C->D E 5. Stir and Equilibrate D->E F 6. Add Substrate 2 (Electrophile) E->F Initiate Reaction G 7. Monitor Reaction (TLC/HPLC) F->G H 8. Quench Reaction G->H Reaction Complete I 9. Extraction H->I J 10. Drying and Concentration I->J K 11. Column Chromatography J->K L 12. Characterization (NMR, MS) K->L Purified Product M 13. Determine Enantiomeric Excess (Chiral HPLC) L->M

Caption: A typical workflow for asymmetric synthesis.

Proposed Catalytic Cycle

This diagram illustrates the proposed bifunctional activation mechanism of quinine in an asymmetric Michael addition.

G Proposed Catalytic Cycle for Quinine-Catalyzed Michael Addition catalyst Quinine Catalyst intermediate1 Activated Nucleophile (Enolate) catalyst->intermediate1 Deprotonation by Quinuclidine N intermediate2 Ternary Complex (Catalyst-Nu-Elec) catalyst->intermediate2 H-bonding by -OH group nucleophile Nucleophile (e.g., Malonate) nucleophile->intermediate1 electrophile Electrophile (e.g., Enone) electrophile->intermediate2 intermediate1->intermediate2 product Chiral Product intermediate2->product C-C Bond Formation (Stereoselective Attack) product->catalyst Product Release & Catalyst Regeneration

High-Performance Liquid Chromatography (HPLC) for the Analysis of Quinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of quinine using High-Performance Liquid Chromatography (HPLC). Quinine, an alkaloid historically used for its antimalarial properties, is also utilized in the treatment of nocturnal leg cramps and as a flavoring agent in beverages.[1][2] Accurate and precise analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and food safety analysis. The following sections detail various validated HPLC methods applicable to different sample matrices.

Principle of HPLC for Quinine Analysis

Reverse-phase HPLC (RP-HPLC) is the most common technique for quinine analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Quinine, a moderately polar compound, is retained on the column and then eluted by a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using UV-Vis spectrophotometry, as quinine has a strong chromophore, or by fluorescence detection for enhanced sensitivity.

Experimental Protocols

This section outlines several distinct HPLC methods for quinine determination in various matrices.

Method 1: Quinine and Dihydroquinine in Pharmaceutical Tablets

This method is designed for the quantification of quinine and its related impurity, dihydroquinine, in pharmaceutical dosage forms.[1]

Chromatographic Conditions:

  • Column: Zorbax C18 (dimensions not specified)[1]

  • Mobile Phase: Acetonitrile and a buffer solution containing sodium phosphate and 1-amino hexane, with the pH adjusted to 2.7 using ortho-phosphoric acid.[1]

  • Flow Rate: 1.2 mL/min[1]

  • Detection: UV at 316 nm[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: 35°C[1]

Sample Preparation:

  • Twenty pharmaceutical tablets are accurately weighed and crushed into a fine powder.

  • A portion of the powder equivalent to 2000 mg of quinine sulfate is transferred to a 500 mL volumetric flask.

  • 300 mL of diluent (600 mL of 0.1N HCl mixed with 400 mL of the mobile phase buffer) is added, and the flask is sonicated for 30 minutes.[1]

  • The flask is cooled to room temperature, and the volume is made up to 500 mL with the diluent.

  • The solution is centrifuged and then filtered through a 0.45 µm filter.

  • A 5 mL aliquot of the filtered solution is diluted to 100 mL with the diluent to achieve a final concentration of approximately 200 ppm.[1]

Standard Solution Preparation:

  • A stock solution of dihydroquinine is prepared by dissolving 20 mg of the standard in a 10 mL volumetric flask with diluent under sonication.[1]

  • A 5 mL aliquot of this stock solution is further diluted to 50 mL with the diluent to obtain a standard solution of 200 ppm.[1]

Method 2: Quinine in Human Plasma

This protocol is suitable for the analysis of quinine in biological fluids like plasma, often required for pharmacokinetic studies.[3][4]

Chromatographic Conditions:

  • Column: Rad-Pak µBondapak C18, 10-µm particles, 100 mm x 8 mm I.D.[3]

  • Mobile Phase: An isocratic mobile phase consisting of 6.5% acetonitrile and 93.5% water containing 0.05 M ammonium formate, with the pH adjusted to 2.0 with ortho-phosphoric acid.[3][4]

  • Flow Rate: 4 mL/min[3]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[3][4]

  • Injection Volume: 20 µL[3]

Sample Preparation:

  • To a 250 µL plasma sample in a 10 mL glass tube, add the internal standard (quinidine).[3]

  • Add 1 mL of 1 M NaOH and vortex for 5 seconds.[3]

  • Add 5 mL of chloroform and extract by mechanical tumbling for 30 minutes.[3]

  • Centrifuge the mixture at 1,000 g for 30 minutes.[3]

  • Transfer the chloroform phase to a clean tube and evaporate to dryness at 37°C.[3]

  • Reconstitute the residue in 100 µL of methanol, and inject 20 µL onto the HPLC system.[3]

Method 3: Quinine in Soft Drinks

This method provides a rapid and simple procedure for the determination of quinine in beverages like tonic water.[5][6]

Chromatographic Conditions:

  • Column: Kromasil C18, 5 µm, 250 x 4 mm[5][6]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1 M ammonium acetate in a ratio of 45:15:40 (v/v/v).[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection: Fluorescence detection with excitation at 325 nm and emission at 375 nm.[5][6]

  • Injection Volume: 50 µL[5]

Sample Preparation:

  • Soft drink samples can often be directly injected after degassing and filtration through a 0.45 µm filter.

Quantitative Data Summary

The following table summarizes the quantitative data from the described HPLC methods for quinine analysis.

ParameterMethod 1 (Pharmaceuticals)[1]Method 2 (Plasma)[3][4]Method 3 (Soft Drinks)[5]
Analyte(s) Quinine, DihydroquinineQuinine, QuinidineQuinine
Linearity Range 48.7-193.87 µg/mL (Quinine Sulfate)0-7,000 ng/mLUp to 0.7 ng/µL
Correlation Coefficient (R²) 0.99980.9994Not Specified
Limit of Detection (LOD) Not Specified4 ng/mL0.3 ng
Limit of Quantification (LOQ) Not Specified4 ng/mLNot Specified
Recovery 99.4% (Dihydroquinine)76% (Quinine), 81% (Quinidine)Not Specified
Precision (%RSD) 1.4%< 6.8%Not Specified
Retention Time (min) 4.6 (Quinine), 6.9 (Dihydroquinine)11 (Quinine), 9 (Quinidine)4.853

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of quinine.

HPLC_Workflow_Pharmaceuticals cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Weigh and Crush Tablets dissolve Dissolve in Diluent & Sonicate start->dissolve cool Cool to Room Temperature dissolve->cool dilute1 Dilute to Volume cool->dilute1 centrifuge Centrifuge and Filter dilute1->centrifuge dilute2 Final Dilution centrifuge->dilute2 end_prep Prepared Sample dilute2->end_prep inject Inject into HPLC end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (316 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for HPLC analysis of quinine in pharmaceutical tablets.

HPLC_Workflow_Plasma cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Plasma Sample + Internal Standard add_naoh Add NaOH & Vortex start->add_naoh extract Liquid-Liquid Extraction (Chloroform) add_naoh->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Chloroform centrifuge->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Inject into HPLC end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect Fluorescence Detection separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for HPLC analysis of quinine in plasma samples.

References

Application of Quinine Hydrobromide in Enantioselective Protonations: A Review and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The enantioselective protonation of prochiral enolates and other carbon nucleophiles represents a powerful strategy for the synthesis of optically active carbonyl compounds and other chiral molecules. Cinchona alkaloids, particularly quinine and its derivatives, have emerged as a privileged class of chiral catalysts and reagents in this field. While the direct use of simple quinine hydrobromide as the primary chiral proton source for enantioselective protonation of isolated enolates is not extensively documented in peer-reviewed literature, the fundamental principles of its application are rooted in its role within more complex and efficient catalytic systems.

Typically, for a highly enantioselective protonation to occur, the chiral proton donor must effectively differentiate between the two prochiral faces of the substrate. This is often achieved through the formation of a well-organized, diastereomeric transition state. While this compound possesses the requisite chirality and a proton source (the protonated quinuclidine nitrogen), it often lacks the necessary structural rigidity and secondary interaction sites (e.g., for hydrogen bonding) to form a highly ordered transition state with a simple enolate.

Consequently, research has predominantly focused on the use of modified cinchona alkaloids. These derivatives often incorporate additional functional groups, such as thiourea, squaramide, or hydroxyl moieties, which can engage in multiple non-covalent interactions with the substrate. These interactions help to lock the substrate into a specific conformation, allowing for a highly selective proton delivery.

A prominent and well-documented application of quinine derivatives in enantioselective protonation is in tandem conjugate addition-protonation reactions. In these reactions, a prochiral nucleophile adds to a Michael acceptor, generating an enolate intermediate in situ. A bifunctional cinchona alkaloid catalyst then orchestrates the subsequent enantioselective protonation of this transiently generated enolate. This approach has proven to be highly effective for the creation of stereocenters.

This document provides a detailed overview of a representative example of this type of reaction, which highlights the crucial role of the quinine framework in the enantioselective protonation step.

Tandem Asymmetric Conjugate Addition-Protonation of a β-Keto Ester to Nitroolefins Catalyzed by a Quinine-Derived Thiourea

A well-established application demonstrating the principle of quinine-mediated enantioselective protonation is the conjugate addition of a β-keto ester to a nitroolefin, catalyzed by a quinine-derived thiourea. In this reaction, the catalyst serves a dual role: the basic quinuclidine nitrogen activates the β-keto ester, facilitating its addition to the nitroolefin, and the thiourea moiety, along with the protonated quinuclidine, forms a chiral pocket that directs the subsequent enantioselective protonation of the resulting nitronate intermediate.

Quantitative Data Summary

The following table summarizes the results for the conjugate addition of diethyl 2-methyl-3-oxobutanoate to various nitroolefins, catalyzed by a quinine-derived thiourea catalyst.

EntryNitroolefin (R)ProductYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % for syn)
1Phenyl1a 9595:598
24-Chlorophenyl1b 9696:499
34-Methylphenyl1c 9294:697
42-Naphthyl1d 9897:399
52-Thienyl1e 9092:896

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Solvents should be of anhydrous grade and purified by standard methods if necessary. Reagents should be purchased from a commercial supplier and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Representative Experimental Protocol for the Tandem Conjugate Addition-Protonation

Reaction: Enantioselective conjugate addition of diethyl 2-methyl-3-oxobutanoate to β-nitrostyrene catalyzed by a quinine-derived thiourea.

Materials:

  • Quinine-derived thiourea catalyst (1 mol%)

  • Diethyl 2-methyl-3-oxobutanoate (0.12 mmol)

  • β-Nitrostyrene (0.1 mmol)

  • Anhydrous toluene (1.0 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the quinine-derived thiourea catalyst (1 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene (1.0 mL) is added, and the solution is stirred at room temperature for 10 minutes.

  • Diethyl 2-methyl-3-oxobutanoate (0.12 mmol) is added to the solution.

  • The reaction mixture is cooled to the desired temperature (e.g., -20 °C) using a cryostat.

  • β-Nitrostyrene (0.1 mmol) is added, and the reaction is stirred at this temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis prep1 Add catalyst to dry flask prep2 Evacuate and backfill with Argon prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 prep4 Stir at room temperature prep3->prep4 react1 Add β-keto ester prep4->react1 Proceed to reaction react2 Cool to -20 °C react1->react2 react3 Add nitroolefin react2->react3 react4 Stir and monitor by TLC react3->react4 workup1 Concentrate reaction mixture react4->workup1 Reaction complete workup2 Purify by column chromatography workup1->workup2 analysis1 Determine yield workup2->analysis1 analysis2 Determine dr and ee by NMR and HPLC workup2->analysis2

Caption: Experimental workflow for the quinine-derived thiourea catalyzed conjugate addition-protonation.

Proposed Catalytic Cycle

G catalyst Quinine-Thiourea Catalyst intermediate1 Activated β-Keto Ester (Enolate) catalyst->intermediate1 Deprotonation product Chiral Product catalyst->product Proton Source substrate1 β-Keto Ester substrate1->intermediate1 substrate2 Nitroolefin intermediate2 Michael Adduct (Nitronate Intermediate) substrate2->intermediate2 intermediate1->intermediate2 Conjugate Addition intermediate2->product Enantioselective Protonation product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective conjugate addition-protonation.

Application Notes and Protocols for the Analytical Determination of Quinine Hydrobromide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methods for the determination of quinine hydrobromide purity. The protocols herein are designed to be implemented in a laboratory setting for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for the determination of this compound and its related impurities. Reversed-phase HPLC is the most common approach.

Method Performance

A summary of the performance characteristics of a typical stability-indicating RP-HPLC method is presented below.

ParameterResult
Linearity Range0.001 - 0.700 mg/mL
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.3 ng
Limit of Quantitation (LOQ)0.5 ng
Accuracy (Mean Recovery)99.0%
Precision (%RSD)< 10%
Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the analysis of this compound.

1.2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Water (HPLC Grade)

  • Salicylic Acid (Internal Standard)

1.2.2. Chromatographic Conditions

  • Column: C18, 5 µm particle size

  • Mobile Phase: Methanol: Acetonitrile: 0.1 M Ammonium Acetate (45:15:40, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Fluorescence detector with excitation at 325 nm and emission at 375 nm

  • Column Temperature: Ambient

1.2.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration.

  • Internal Standard Solution: Prepare a solution of salicylic acid in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration.

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution, internal standard, and sample solution into the chromatograph.

  • Record the chromatograms and determine the retention times and peak areas. The retention time for quinine is approximately 5.09 minutes.

  • Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard, using the internal standard for correction.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject Inject Solutions Standard->Inject InternalStandard Prepare Internal Standard InternalStandard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject Run Run Chromatography Inject->Run Record Record Chromatograms Run->Record Calculate Calculate Purity Record->Calculate

Caption: HPLC analysis workflow for this compound purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of this compound.

Method Performance
ParameterResult
Wavelength Maximum (λmax)250 nm and 350 nm in acidic media[2]
Linearity Range1-100 mg/L[3]
Correlation Coefficient (r²)0.9993[3]
Experimental Protocol

This protocol describes the determination of this compound concentration using UV-Vis spectroscopy.

2.2.1. Materials and Reagents

  • This compound Reference Standard

  • Sulfuric Acid (0.05 M)

  • Deionized Water

2.2.2. Instrumentation

  • UV-Vis Spectrophotometer

  • 1 cm Quartz Cuvettes

2.2.3. Preparation of Solutions

  • Stock Standard Solution: Accurately weigh approximately 100 mg of this compound Reference Standard, dissolve it in and dilute to 100 mL with 0.05 M sulfuric acid.

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to cover the desired concentration range (e.g., 1-10 mg/L).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in 0.05 M sulfuric acid to a concentration within the calibration range.

2.2.4. Analysis Procedure

  • Set the spectrophotometer to measure absorbance at 250 nm.

  • Use 0.05 M sulfuric acid as the blank.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the sample solution from the calibration curve.

Experimental Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Standard Working Prepare Working Standards Stock->Working MeasureStandards Measure Standards Working->MeasureStandards Sample Prepare Sample Solution MeasureSample Measure Sample Sample->MeasureSample Blank Measure Blank Blank->MeasureStandards Blank->MeasureSample Calibration Construct Calibration Curve MeasureStandards->Calibration Determine Determine Sample Concentration MeasureSample->Determine Calibration->Determine

Caption: UV-Vis spectroscopic analysis workflow.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative identification of this compound and the detection of impurities.

Experimental Protocol

This protocol provides a method for the TLC analysis of this compound.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • TLC Plates (Silica gel G)[4]

  • Methanol

  • Developing Solvent System (e.g., a mixture of appropriate organic solvents)

  • UV Lamp (254 nm)

3.1.2. Procedure

  • Sample Preparation: Dissolve the this compound sample and reference standard in methanol to obtain solutions of approximately 10 mg/mL.[5]

  • Spotting: Apply small spots of the sample and standard solutions onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the solvent system and allow the solvent to move up the plate.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, allow it to dry, and visualize the spots under a UV lamp at 254 nm.[6]

  • Analysis: Compare the retention factor (Rf) value of the sample spot with that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Analysis cluster_results Results PrepareSolutions Prepare Sample and Standard Solutions Spotting Spot Plate PrepareSolutions->Spotting PreparePlate Prepare TLC Plate PreparePlate->Spotting Development Develop Plate Spotting->Development Visualization Visualize under UV Development->Visualization CompareRf Compare Rf Values Visualization->CompareRf IdentifyImpurities Identify Impurities CompareRf->IdentifyImpurities

Caption: TLC analysis workflow for this compound.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions

Typical stress conditions for forced degradation studies include:

  • Acid Hydrolysis: Treatment with hydrochloric acid.[8]

  • Base Hydrolysis: Treatment with sodium hydroxide.[8]

  • Oxidation: Treatment with hydrogen peroxide.[8]

  • Thermal Stress: Exposure to high temperatures.[8]

  • Photodegradation: Exposure to UV or fluorescent light.[8]

Logical Relationship of Forced Degradation

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis DegradationProducts Generation of Degradation Products Acid->DegradationProducts Base Base Hydrolysis Base->DegradationProducts Oxidation Oxidation Oxidation->DegradationProducts Thermal Thermal Thermal->DegradationProducts Photo Photolytic Photo->DegradationProducts DrugSubstance This compound Drug Substance DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC) DegradationProducts->Analysis Validation Method Validation (Specificity) Analysis->Validation

Caption: Forced degradation study logical workflow.

By employing these analytical methods and protocols, researchers, scientists, and drug development professionals can effectively assess the purity and stability of this compound, ensuring its quality and safety for pharmaceutical use.

References

Application Notes and Protocols for Quinine Hydrobromide as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinine hydrobromide as a chiral resolving agent, primarily functioning as a chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) of chiral molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. While the hydrobromide salt is the commercially available form, in solution for NMR analysis, it is the quinine molecule that acts as the chiral selector.

Introduction

Quinine, a readily available and relatively inexpensive cinchona alkaloid, serves as an effective chiral solvating agent for the enantiodiscrimination of a variety of chiral compounds, including carboxylic acids, alcohols, and amines. The principle of this application lies in the formation of transient, non-covalent diastereomeric complexes between the enantiomers of an analyte and the chiral quinine molecule. These diastereomeric complexes are chemically non-equivalent and, therefore, can exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer in a mixture.[1][2]

Mechanism of Chiral Recognition

The chiral recognition by quinine is primarily driven by the formation of hydrogen bonds and π-π stacking interactions between the quinine molecule and the analyte. The rigid bicyclic structure of quinine provides a well-defined chiral environment. The tertiary amine on the quinuclidine ring and the hydroxyl group are key interaction sites. For carboxylic acids, the primary interaction is an acid-base interaction with the quinuclidine nitrogen, supplemented by hydrogen bonding. For alcohols and amines, hydrogen bonding with the quinine hydroxyl group and steric interactions play a crucial role.

Data Presentation: Enantiodiscrimination of N-Trifluoroacetyl Amino Acids

Quinine has been successfully employed for the enantiodiscrimination of N-trifluoroacetyl (TFA) derivatives of amino acids. The following table summarizes the observed chemical shift non-equivalences (ΔΔδ in ppm) for the ¹H and ¹⁹F NMR signals of various TFA-amino acids upon interaction with quinine in different deuterated solvents.[3]

Analyte (N-TFA-Amino Acid)SolventObserved NucleusΔΔδ (ppm)
AlanineC₆D₆¹⁹F0.082
ValineC₆D₆¹⁹F0.125
LeucineC₆D₆¹⁹F0.103
PhenylalanineC₆D₆¹⁹F0.158
ProlineC₆D₆¹⁹F0.095
AlanineCDCl₃¹H (NH)0.030
ValineCDCl₃¹H (NH)0.045
LeucineCDCl₃¹H (NH)0.038
PhenylalanineCDCl₃¹H (NH)0.062

Data sourced from Recchimurzo et al., Analyst, 2022, 147, 1669-1677.[3]

Experimental Protocols

The following are general protocols for the determination of enantiomeric excess using this compound as a chiral solvating agent with NMR spectroscopy. Optimization of solvent, concentration, and temperature may be required for specific analytes.

General Workflow for Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation A Weigh racemic/enantioenriched analyte B Weigh this compound (typically 1-2 equivalents) A->B C Dissolve analyte and quinine in deuterated solvent (e.g., CDCl₃, C₆D₆) in a vial B->C D Transfer solution to NMR tube C->D E Acquire ¹H or ¹⁹F NMR spectrum F Identify well-resolved signals of the two diastereomeric complexes E->F G Integrate the signals corresponding to each enantiomer F->G H Calculate enantiomeric excess (ee%) G->H

Caption: General workflow for ee determination using this compound.

Protocol for Chiral Carboxylic Acids

This protocol is suitable for chiral carboxylic acids, which may be derivatized (e.g., as N-TFA amino acids) to enhance interaction and signal resolution.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral carboxylic acid analyte into a clean vial.

    • Add 1.0 to 1.5 molar equivalents of this compound to the vial.

    • Dissolve the mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). Benzene-d₆ often provides better signal separation due to aromatic solvent-induced shifts.[1]

    • Vortex the vial to ensure complete dissolution and mixing.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. If the analyte is fluorinated (e.g., TFA derivatives), acquire a ¹⁹F NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomeric complexes. Protons close to the chiral center of the analyte are often the most affected.

    • Carefully integrate the area of these two signals (let the integrals be I₁ and I₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Protocol for Chiral Alcohols and Amines

For chiral alcohols and amines, direct interaction with quinine can lead to enantiodiscrimination.

  • Sample Preparation:

    • Follow the same sample preparation steps as for carboxylic acids (Protocol 4.2.1). The molar ratio of quinine to the analyte may need to be optimized (typically ranging from 1:1 to 2:1).

  • NMR Acquisition and Analysis:

    • Follow the same NMR acquisition and data analysis steps as for carboxylic acids (Protocol 4.2.2 and 4.2.3).

    • For alcohols, the proton on the carbon bearing the hydroxyl group is a good candidate for observing chemical shift differences. For amines, the protons on the carbon alpha to the nitrogen are often well-resolved.

Visualization of Chiral Discrimination

The following diagram illustrates the principle of chiral discrimination by quinine, leading to observable differences in the NMR spectrum.

G cluster_reactants In Solution cluster_complexes Diastereomeric Complexes cluster_spectrum Resulting NMR Spectrum R_enantiomer (R)-Analyte R_complex [(R)-Analyte]·[Quinine] R_enantiomer->R_complex + Quinine S_enantiomer (S)-Analyte S_complex [(S)-Analyte]·[Quinine] S_enantiomer->S_complex + Quinine Quinine Quinine Spectrum Two distinct signals (δ₁ and δ₂) R_complex->Spectrum δ₁ S_complex->Spectrum δ₂

References

Application Notes and Protocols: Cinchona Alkaloids in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful and environmentally benign methodology in organic synthesis, valued for its operational simplicity, mild reaction conditions, and scalability.[1][2][3] The use of chiral catalysts derived from cinchona alkaloids has revolutionized asymmetric phase-transfer catalysis, providing an efficient route to enantiomerically enriched molecules crucial for drug development and other applications.[1][4] These naturally occurring, inexpensive, and readily available alkaloids can be easily modified to create highly effective quaternary ammonium salt catalysts.[1][3] This document provides an overview of their applications, detailed experimental protocols for key reactions, and a summary of their performance.

Cinchona alkaloid-derived phase-transfer catalysts have been successfully employed in a wide array of asymmetric transformations, including C-C, C-N, and C-O bond-forming reactions.[1] Notable applications include the synthesis of unnatural amino acids through the alkylation of glycine Schiff bases, the asymmetric epoxidation of electron-deficient olefins, and highly enantioselective Michael and Mannich reactions.[1][5]

Generations of Cinchona Alkaloid Phase-Transfer Catalysts

The development of cinchona alkaloid-based phase-transfer catalysts has progressed through several generations, each aimed at improving enantioselectivity and broadening the substrate scope.

  • First Generation: These are N-benzyl derivatives of the parent cinchona alkaloids. While pioneering, they generally provided modest enantioselectivities.[6]

  • Second Generation: This generation involves O-alkylation of the C9 hydroxyl group in addition to N-alkylation, leading to improved enantiomeric excesses in some reactions.[6]

  • Third Generation: A significant breakthrough was the introduction of a bulky N-9-anthracenylmethyl group by Lygo and Corey.[3][6] This modification effectively shields one face of the catalyst-substrate complex, leading to substantially higher enantioselectivities.[6] Further enhancements have been achieved with dimeric and polymer-supported catalysts, which can offer improved reactivity and easier recovery.[7]

Below is a diagram illustrating the evolution of these catalysts.

G A First Generation (N-Benzyl) B Second Generation (N-Alkyl, O-Alkyl) A->B O-Alkylation C Third Generation (N-Anthracenylmethyl) B->C Bulky N-Substituent D Advanced Catalysts (Dimeric & Polymeric) C->D Increased Complexity

Caption: Development of Cinchona Alkaloid Phase-Transfer Catalysts.

Applications and Quantitative Data

The following tables summarize the performance of various cinchona alkaloid-derived catalysts in two key asymmetric reactions.

Asymmetric Alkylation of Glycine Imines

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester is a benchmark reaction for evaluating the efficacy of chiral phase-transfer catalysts in the synthesis of α-amino acids.[6]

Catalyst GenerationN-SubstituentO-SubstituentR-BrYield (%)ee (%)Reference
1stBenzylHPhCH₂-8560
1stBenzylH4-Cl-C₆H₄-CH₂-9566
2ndBenzylAllyl4-Cl-C₆H₄-CH₂--81
3rd9-AnthracenylmethylHPhCH₂-6891
3rd9-AnthracenylmethylAllylPhCH₂-8794[8]
Dimeric2,7-AnthracenylmethylAllyl4-NO₂-C₆H₄-CH₂-9199
Asymmetric Epoxidation of Chalcones

The epoxidation of α,β-unsaturated ketones, such as chalcones, is another important application of cinchona alkaloid phase-transfer catalysts.

CatalystOxidantBaseYield (%)ee (%)Reference
N-Anthracenylmethyl cinchonidine derivativeNaOCl-High84.5-94:6 er[1]
Amide-based cinchonidine catalyst (C5)H₂O₂KOH9971[9]
Optimized Amide-based catalystH₂O₂KOH9999[9]

Experimental Protocols

The following are detailed protocols for the asymmetric alkylation of a glycine Schiff base and the epoxidation of an enone, based on methodologies described in the literature.

Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is adapted from procedures utilizing third-generation N-anthracenylmethyl cinchona alkaloid catalysts.[3][10]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide (or other alkylating agent)

  • O-Allyl-N-9-anthracenylmethylcinchonidinium bromide (catalyst)

  • Cesium hydroxide (CsOH) or 50% aqueous potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol, 1 mol%) in CH₂Cl₂ (5 mL) at -20 °C, add the alkylating agent (1.2 mmol).

  • Add finely powdered CsOH (5.0 mmol) or 50% aqueous KOH (2 mL) and stir the mixture vigorously at -20 °C.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Epoxidation of Chalcone

This protocol is based on the use of amide-based cinchona alkaloid catalysts for the epoxidation of α,β-unsaturated ketones.[9]

Materials:

  • E-Chalcone

  • Amide-based cinchonidine catalyst

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH)

  • Toluene/Diethyl ether mixture (1:1)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chalcone (1.0 mmol) and the chiral phase-transfer catalyst (0.005 mmol, 0.5 mol%) in a 1:1 mixture of toluene and diethyl ether (4 mL) at 5 °C, add 30% H₂O₂ (2.0 mmol).

  • Add a 50% aqueous solution of KOH (1.0 mL) and stir the mixture vigorously at 5 °C.

  • Monitor the reaction by TLC. After the starting material is consumed (typically 1 hour), quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the resulting epoxide by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Workflow for Phase-Transfer Catalysis

The diagram below illustrates the general workflow for a typical asymmetric reaction using a cinchona alkaloid phase-transfer catalyst.

G A Reaction Setup (Substrate, Catalyst, Solvent) B Addition of Reagents (Base, Electrophile/Oxidant) A->B 1. C Reaction (Vigorous Stirring, Temp. Control) B->C 2. D Quenching & Workup (Phase Separation, Extraction) C->D 3. E Purification (Column Chromatography) D->E 4. F Analysis (Chiral HPLC) E->F 5.

Caption: General experimental workflow for asymmetric PTC.

Conclusion

Modified cinchona alkaloids are highly effective and versatile catalysts for a wide range of asymmetric transformations under phase-transfer conditions.[1] The continuous development of new generations of these catalysts has led to remarkable levels of enantioselectivity for various synthetically important reactions.[1][3] While significant progress has been made, there is still a need for a deeper understanding of the precise mechanism of stereoinduction to enable the rational design of even more efficient and broadly applicable catalysts.[1] The operational simplicity and use of environmentally friendly reagents make cinchona alkaloid-catalyzed phase-transfer catalysis a valuable tool in both academic research and industrial-scale synthesis.[2][3]

References

Application Notes and Protocols for Fluorometric Detection of Quinine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of quinine in various biological matrices using fluorometric methods. The inherent fluorescence of quinine offers a sensitive and specific approach for its detection, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction to Quinine Fluorescence

Quinine, a historically significant antimalarial drug, exhibits strong native fluorescence in acidic solutions.[1] This property is central to its analytical determination in complex biological samples. When dissolved in a dilute acid, such as 0.05 M sulfuric acid, quinine displays distinct excitation and emission spectra. The primary excitation maxima are observed at approximately 250 nm and 350 nm, with a characteristic strong blue fluorescence emission peak around 450 nm.[2][3][4] The intensity of this fluorescence is directly proportional to the concentration of quinine over a considerable range, enabling precise quantification.[5]

Factors such as pH and the presence of quenching agents can influence fluorescence intensity. For instance, halide ions like chloride are known to quench quinine fluorescence, which can be a consideration in biological samples with high salt concentrations.[6][7] Therefore, sample preparation and the choice of analytical buffer are critical for accurate and reproducible measurements.

Comparative Quantitative Data

The following table summarizes the quantitative performance of various fluorometric methods for quinine detection in biological samples, providing a basis for method selection based on the specific requirements of the study.

MethodBiological MatrixSample PreparationExcitation λ (nm)Emission λ (nm)Limit of Quantification (LOQ) / Detection (LOD)Linearity RangeReference
RP-HPLC with Fluorescence Detection Plasma, Whole BloodLiquid extraction followed by solid-phase extraction (C8)--0.1 µg/mL (LOQ)-[8]
Home-Built UV-LED Fluorometer UrineLiquid-liquid extraction (Chloroform:Isopropanol)UV-LED~450 nm0.05 ppm (LOD)0.05 - 80 ppm[6]
Separation Fluoroimmunoassay Serum, UrineDirect assay with magnetizable solid-phase particles----[9]
Portable Digital Image-Based Fluorimetry Water, BeveragesDilution in sulfuric acid~346 nm (UV-LED)~452 nm1.46 mg/L (LOQ)2 - 10 mg/L[10][11]
Conventional Spectrofluorometer UrineLiquid-liquid extraction (Chloroform:Isopropanol)350 nm450 nm0.10 µg/mL (LOD)-
PerkinElmer FL6500 Fluorimeter Tonic Water (Model for biological fluids)Dilution in sulfuric acid350 nm450 nm0.9 ppm (LOD in sample)0.05 - 1.5 ppm[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.

Protocol 1: Quinine Detection in Urine using a Home-Built UV-LED Fluorometer

This protocol is adapted from a method utilizing a simple, cost-effective fluorometer, suitable for rapid screening.[6]

Materials:

  • Urine sample

  • Quinine standards (prepared in 0.05 M H₂SO₄)

  • 0.05 M Sulfuric Acid (H₂SO₄)

  • Chloroform

  • Isopropanol

  • Centrifuge tubes

  • Fluorescence cuvette

  • Home-built UV-LED fluorometer with a CCD spectrometer

Procedure:

  • Sample Preparation:

    • To a clean centrifuge tube, add a known volume of the urine sample.

    • Add an equal volume of a 3:1 (v/v) mixture of chloroform and isopropanol.

    • Shake the tube vigorously for 1 minute to extract the quinine into the organic phase.

    • Allow the layers to separate. Centrifugation may be necessary to achieve a clear separation.

    • Carefully transfer 2 mL of the lower organic phase to a new, clean centrifuge tube.

    • Add 2 mL of 0.05 M H₂SO₄ to the tube containing the organic extract.

    • Shake the tube for 1 minute to back-extract the quinine into the acidic aqueous phase.

    • Allow the layers to separate.

    • Transfer the upper aqueous phase to a fluorescence cuvette for measurement.

  • Fluorometric Measurement:

    • Prepare a series of quinine standards by sequential dilution of a stock solution with 0.05 M H₂SO₄. A typical range would be from 0.05 ppm to 80 ppm.[6]

    • Use the 0.05 M H₂SO₄ as a blank to zero the instrument.

    • Measure the fluorescence intensity of the prepared standards to generate a calibration curve.

    • Measure the fluorescence intensity of the extracted urine sample.

    • Determine the concentration of quinine in the sample by interpolating its fluorescence intensity on the calibration curve. Note that the concentration will need to be adjusted for any dilution factors during sample preparation.[6]

Protocol 2: Quinine Detection in Plasma and Whole Blood by RP-HPLC with Fluorescence Detection

This method offers high specificity and is suitable for detailed pharmacokinetic studies.[8]

Materials:

  • Plasma or whole blood sample

  • Quinine standards

  • Internal standard (e.g., quinidine)

  • Reagents for liquid extraction

  • C8 solid-phase extraction (SPE) cartridges

  • RP-HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • For whole blood stored on filter paper, perform a liquid extraction to recover the sample.

    • Spike the plasma or extracted whole blood sample with a known concentration of an internal standard.

    • Condition a C8 SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the quinine and internal standard from the cartridge using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the RP-HPLC system.

    • Perform chromatographic separation using a suitable mobile phase and column.

    • Detect the eluting peaks using the fluorescence detector set at the appropriate excitation and emission wavelengths for quinine.

    • Quantify the quinine concentration based on the peak area ratio of quinine to the internal standard, using a calibration curve prepared with known concentrations of quinine and the internal standard.

Protocol 3: Direct Fluorometric Assay of Quinine in Serum or Urine

This protocol is based on a direct measurement approach after simple dilution, suitable for high-throughput screening.

Materials:

  • Serum or urine sample

  • Quinine standards (prepared in 0.05 M H₂SO₄)

  • 0.05 M Sulfuric Acid (H₂SO₄)

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • For serum samples, a protein precipitation step may be necessary to reduce matrix effects. This can be achieved by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation.

    • For urine samples, simple dilution may be sufficient.

    • Dilute the pre-treated serum or urine sample with 0.05 M H₂SO₄ to bring the expected quinine concentration within the linear range of the assay.

  • Fluorometric Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 450 nm.[2]

    • Prepare a calibration curve using quinine standards of known concentrations in 0.05 M H₂SO₄.

    • Use 0.05 M H₂SO₄ as a blank to zero the instrument.

    • Measure the fluorescence intensity of the prepared sample.

    • Calculate the quinine concentration in the original sample by comparing its fluorescence intensity to the calibration curve and accounting for the dilution factor.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

Quinine_Urine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_measurement Fluorometric Measurement Urine Urine Sample Extraction Liquid-Liquid Extraction (Chloroform:Isopropanol) Urine->Extraction Separation Phase Separation Extraction->Separation OrganicPhase Collect Organic Phase Separation->OrganicPhase BackExtraction Back-Extraction (0.05 M H₂SO₄) OrganicPhase->BackExtraction AqueousPhase Collect Aqueous Phase BackExtraction->AqueousPhase Measurement Measure Sample Fluorescence AqueousPhase->Measurement Fluorometer UV-LED Fluorometer Calibration Generate Calibration Curve (Quinine Standards) Quantification Quantify Quinine Concentration Calibration->Quantification Measurement->Quantification

Caption: Workflow for Quinine Detection in Urine.

Quinine_Blood_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Blood Plasma/Whole Blood Sample SPE Solid-Phase Extraction (C8) Blood->SPE Elution Elution SPE->Elution Reconstitution Dry & Reconstitute Elution->Reconstitution HPLC RP-HPLC System Reconstitution->HPLC Inject Detection Fluorescence Detection HPLC->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Workflow for Quinine Detection in Blood.

Conclusion

Fluorometric methods provide a robust and sensitive platform for the quantification of quinine in biological samples. The choice of method will depend on the required sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to establish and validate quinine detection assays in their own laboratories. Careful attention to sample preparation and potential interferences is key to achieving accurate and reliable results.

References

Application of Quinine Hydrobromide and Its Derivatives in the Synthesis of Drug Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, and its salts, such as quinine hydrobromide, have emerged as powerful tools in modern pharmaceutical synthesis.[1] Beyond its historical use as an antimalarial agent, the unique chiral structure of quinine makes it an invaluable asset as an organocatalyst and a phase-transfer catalyst (PTC) in asymmetric synthesis. This allows for the selective production of a single enantiomer of a chiral drug intermediate, a critical consideration in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.

The application of quinine and its derivatives is particularly prominent in enantioselective reactions such as Michael additions, alkylations, and epoxidations. These reactions are fundamental in the construction of complex chiral molecules that form the backbone of many modern pharmaceuticals. For instance, derivatives of quinine have been successfully employed in the asymmetric synthesis of the anticoagulant drug Warfarin and its analogs, achieving high yields and excellent enantioselectivity.[2][3]

As a phase-transfer catalyst, quaternary ammonium salts derived from Cinchona alkaloids, closely related to this compound, are effective in the asymmetric alkylation of glycine imines to produce unnatural α-amino acids, which are crucial building blocks for a variety of therapeutic agents.[4][5] The catalyst facilitates the transfer of reactants between an aqueous and an organic phase, enabling the reaction to proceed efficiently under mild conditions.[5]

The versatility of quinine-based catalysts is further demonstrated in the enantioselective epoxidation of α,β-unsaturated ketones, yielding chiral epoxides that are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The ability to perform these reactions with high stereocontrol, often under environmentally benign conditions, underscores the importance of quinine and its derivatives in green pharmaceutical manufacturing.

This document provides detailed protocols for the application of a quinine derivative in the asymmetric synthesis of the anticoagulant drug Warfarin, a key pharmaceutical intermediate.

Experimental Protocols

Asymmetric Synthesis of (S)-Warfarin via Michael Addition Catalyzed by a Quinine-Derived Primary Amine

This protocol details the enantioselective Michael addition of 4-hydroxycoumarin to benzylideneacetone, catalyzed by a primary amine derivative of quinine, to produce (S)-Warfarin. While this specific example uses a modified quinine, it demonstrates the catalytic principle applicable to quinine derivatives in the synthesis of this important drug.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 4-Hydroxycoumarin P1 (S)-Warfarin R1->P1 + R2 Benzylideneacetone R2->P1 C1 Quinine-derived Primary Amine C1->P1 Catalyzes G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase start Define Chiral Drug Intermediate reagent_selection Select Reactants and Quinine-based Catalyst start->reagent_selection solvent_screening Screen Solvents and Reaction Conditions reagent_selection->solvent_screening reaction_setup Set up Reaction solvent_screening->reaction_setup monitoring Monitor Reaction (TLC, HPLC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup purification Purify Product (Column Chromatography) workup->purification yield_calc Calculate Yield purification->yield_calc ee_det Determine Enantiomeric Excess (Chiral HPLC) yield_calc->ee_det characterization Characterize Product (NMR, MS) ee_det->characterization end Final Drug Intermediate characterization->end G catalyst Chiral Quaternary Ammonium Catalyst (Q+X-) ion_exchange Ion Exchange at Interface catalyst:f0->ion_exchange:f0 Aqueous Phase: Deprotonation of Glycine Imine organic_phase Transfer to Organic Phase ion_exchange:f0->organic_phase:f0 Formation of Chiral Ion Pair (Q+Enolate-) alkylation Asymmetric Alkylation organic_phase:f0->alkylation:f0 Reaction with Alkyl Halide (R-X) product_release Product Release & Catalyst Regeneration alkylation:f0->product_release:f0 Forms Alkylated Product product_release:f0->catalyst:f0 Q+X- returns to Aqueous Phase

References

Troubleshooting & Optimization

Cinchona Catalyst Technical Support Center: Troubleshooting Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming poor yield and enantioselectivity in asymmetric reactions using cinchona catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Low reaction yield.

  • Question: My reaction is giving a very low yield. What are the first steps I should take to troubleshoot this?

    Answer: A low yield can stem from several factors. Systematically investigate the following:

    • Catalyst Integrity and Activity:

      • Purity: Ensure the cinchona catalyst is pure. Impurities can inhibit the reaction. Consider purification by recrystallization or chromatography if necessary.

      • Storage: Cinchona alkaloids and their derivatives should be stored in a cool, dry, and dark place to prevent degradation.

      • Deactivation: The catalyst might be deactivated. Common causes include the presence of acidic impurities in your substrates or solvent, or prolonged exposure to air and moisture.[1]

    • Reaction Conditions:

      • Solvent: The choice of solvent can significantly impact reaction rates and yields.[2] Ether-type solvents often show better enantioselectivities, while protic solvents like ethanol can sometimes lead to nearly racemic products due to competing hydrogen bonds.[2]

      • Temperature: The optimal temperature can vary greatly depending on the specific reaction. While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. Try running the reaction at a slightly higher temperature to see if the yield improves.

      • Concentration: Ensure that the concentration of your reactants is appropriate. Very dilute conditions might slow down the reaction, while very high concentrations could lead to side reactions or solubility issues.

    • Substrate Quality:

      • Purity: Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions. Purify your substrates before use.

      • Stability: Check if your substrates are stable under the reaction conditions. They might be degrading over the course of the reaction.

  • Question: I have checked the purity of my catalyst and substrates, but the yield is still poor. What else can I try?

    Answer: If the basic checks do not resolve the issue, consider the following optimization strategies:

    • Catalyst Loading: While a catalytic amount is required, too low a concentration might not be sufficient to drive the reaction efficiently. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if it improves the yield.

    • Additives: Some reactions benefit from the presence of co-catalysts or additives. For instance, in Henry (nitroaldol) reactions, a base is required to generate the nitronate anion.[3] In other cases, an acid co-catalyst might be beneficial.[4]

    • Order of Addition: The order in which you add the reactants, catalyst, and any additives can be critical. Try different addition protocols. For example, pre-complexing the catalyst with one of the substrates before adding the second reactant.

Issue 2: Low enantioselectivity.

  • Question: My reaction works, but the enantiomeric excess (ee) is very low. How can I improve the stereoselectivity?

    Answer: Low enantioselectivity is a common challenge. Here are several approaches to enhance it:

    • Catalyst Selection and Modification:

      • Pseudoenantiomers: Cinchona alkaloids exist as pseudoenantiomers (e.g., quinine and quinidine).[5] If one is giving low ee, try its pseudoenantiomer, as they often provide the opposite enantiomer with different selectivity. There can be significant discrepancies in enantioselectivity and reactivity between a pair of pseudoenantiomeric catalysts.[5]

      • Catalyst Modification: The structure of the cinchona alkaloid can be modified to enhance selectivity. Modifications at the C9 hydroxyl group with bulky substituents or by introducing functionalities like ureas, thioureas, or squaramides can create a more defined chiral pocket.[6] Similarly, modifications at other positions, such as the C6' methoxy group, can influence the electronic properties and steric environment of the catalyst.

      • Dimeric Catalysts: Dimeric cinchona alkaloids, where two catalyst molecules are linked together, have shown to improve enantioselectivity in certain reactions by creating a more rigid and well-defined catalytic site.

    • Optimizing Reaction Parameters:

      • Temperature: Lowering the reaction temperature is a classic strategy to improve enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.

      • Solvent: The polarity and coordinating ability of the solvent can have a profound effect on enantioselectivity.[2] A systematic screening of different solvents is highly recommended. Non-polar solvents often give better results.

      • Substrate Structure: The electronic and steric properties of your substrates play a crucial role. For instance, in some reactions, more electron-donating substituents on the substrate can lead to higher enantioselectivity.[7]

  • Question: I am using a modified cinchona catalyst, but the enantioselectivity is still not satisfactory. What advanced strategies can I employ?

    Answer: If standard optimization is insufficient, consider these advanced approaches:

    • Bifunctional Catalysis: Cinchona alkaloids can act as bifunctional catalysts, with the quinuclidine nitrogen acting as a Brønsted base and the C9 hydroxyl group as a Brønsted acid (H-bond donor).[6] The interplay between these two functionalities is key to stereocontrol. Ensuring your substrate can interact with both is important.

    • Phase-Transfer Catalysis (PTC): For reactions involving two immiscible phases, using a cinchona alkaloid-derived quaternary ammonium salt as a phase-transfer catalyst can be highly effective.[8][9] These catalysts bring the reacting species together in a chiral environment.

    • Lewis Acid Co-catalysis: In some cases, the combination of a cinchona alkaloid with a Lewis acid can enhance both reactivity and enantioselectivity.[10] The Lewis acid can activate the electrophile, while the cinchona alkaloid controls the stereochemistry.

Quantitative Data Summary

The following tables summarize representative data on how catalyst choice and reaction conditions can affect yield and enantioselectivity in common asymmetric reactions.

Table 1: Effect of Catalyst and Solvent on a Michael Addition Reaction

CatalystSolventYield (%)ee (%)Reference
HydroquinineToluene846[2]
Hub³-cinchonaToluene6980[2]
HydroquinineMTBE--[2]
Hub³-cinchonaMTBE6993[2]
HydroquinineEthanol-racemic[2]

Table 2: Influence of Pseudoenantiomeric Catalysts on an Asymmetric Reaction

CatalystSubstrateYield (%)ee (%)Reference
Cinchonidine-derived (CD-2)Enals32-8661-89[5]
Quinine-derived (Q-1)β-methyl α,β-unsaturated N-acyl pyrrolelowmoderate[5]
Quinidine-derived (QD-1)β-methyl α,β-unsaturated N-acyl pyrrolehigh90-93[5]

Experimental Protocols

Protocol 1: General Procedure for a Cinchona Alkaloid-Catalyzed Michael Addition

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the cinchona alkaloid catalyst (1-10 mol%).

  • Solvent and Substrates: Add the appropriate solvent (e.g., toluene, CH₂Cl₂, MTBE) and the Michael donor. Stir the mixture for a few minutes at the desired reaction temperature.

  • Reaction Initiation: Add the Michael acceptor to the mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or SFC).

Protocol 2: Catalyst Preparation - Synthesis of a Cinchona-derived Thiourea Catalyst

  • Starting Material: Begin with a 9-amino-cinchona alkaloid derivative.

  • Reaction: Dissolve the 9-amino-cinchona alkaloid in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Thiourea Formation: Add an isothiocyanate derivative dropwise to the solution at room temperature.

  • Reaction Completion: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Purification: Remove the solvent under reduced pressure and purify the resulting thiourea catalyst by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the catalyst by NMR spectroscopy and mass spectrometry.

Visualizations

The following diagrams illustrate key concepts and workflows in troubleshooting cinchona-catalyzed reactions.

Troubleshooting_Workflow start Poor Yield or ee check_purity Check Catalyst & Substrate Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Solvent, Temp, Conc.) conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok->check_conditions Yes purify Purify Catalyst/ Substrates purity_ok->purify No optimize_conditions Optimize Conditions (Screen Solvents, Temps) conditions_ok->optimize_conditions No advanced_troubleshooting Advanced Troubleshooting conditions_ok->advanced_troubleshooting Yes purify->check_purity optimize_conditions->check_conditions re_evaluate Re-evaluate Reaction catalyst_modification Modify/Change Catalyst (Pseudoenantiomer, Derivatize) advanced_troubleshooting->catalyst_modification additives Investigate Additives/ Co-catalysts advanced_troubleshooting->additives catalyst_modification->re_evaluate additives->re_evaluate

Caption: A workflow for troubleshooting poor yield or enantioselectivity.

Catalyst_Selection_Logic start Low Enantioselectivity pseudoenantiomer Try Pseudoenantiomer (e.g., Quinine vs. Quinidine) start->pseudoenantiomer result Improved ee? pseudoenantiomer->result derivatize Derivatize Catalyst at C9 (Thiourea, Squaramide, etc.) derivatize->result ptc Consider Phase-Transfer Catalyst Variant ptc->result dimeric Use Dimeric Catalyst dimeric->result result->derivatize No result->ptc No result->dimeric No success Success result->success Yes

Caption: A decision tree for catalyst selection to improve enantioselectivity.

Bifunctional_Catalysis_Pathway catalyst Cinchona Catalyst Quinuclidine N (Base) C9-OH (H-bond Donor) nucleophile Nucleophile catalyst:n->nucleophile Deprotonates/ Activates electrophile Electrophile catalyst:h->electrophile Activates/ Orients via H-bond transition_state Chiral Transition State nucleophile->transition_state electrophile->transition_state product Enantioenriched Product transition_state->product

Caption: The bifunctional activation pathway of cinchona catalysts.

References

Preventing side reactions with quinine hydrobromide in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of quinine hydrobromide and its derivatives in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during organic synthesis using this compound as an organocatalyst.

1. Poor Enantioselectivity or Diastereoselectivity

Q: My reaction is showing low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes and how can I improve stereoselectivity?

A: Low stereoselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause.

Troubleshooting Steps:

  • Catalyst Structure: The structure of the quinine-derived catalyst is paramount for achieving high stereoselectivity. The pseudoenantiomeric relationship between quinine and quinidine, as well as their derivatives, can provide access to opposite enantiomers of the product. However, subtle structural differences can lead to significant variations in catalytic efficiency and selectivity. It has been observed that in some reactions, one pseudoenantiomer may provide high enantioselectivity while the other fails to deliver the corresponding antipode with similar efficiency.[1]

    • Recommendation: If using a quinine-derived catalyst results in low stereoselectivity, consider screening its pseudoenantiomer, quinidine, or other cinchona alkaloids like cinchonine and cinchonidine. Modifications to the C9 hydroxyl group or the quinuclidine nitrogen can also dramatically alter the catalyst's stereodirecting ability.

  • Reaction Conditions:

    • Solvent: The polarity and proticity of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. Non-polar, aprotic solvents often favor the formation of a more organized transition state, leading to higher enantioselectivity.

    • Temperature: Lowering the reaction temperature generally enhances enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.

    • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may not always improve stereoselectivity and can sometimes lead to the formation of undesired byproducts.

  • Substrate-Catalyst Interactions: Effective stereochemical control relies on specific interactions between the catalyst and the substrates, such as hydrogen bonding and π-π stacking. The electronic and steric properties of the substrates play a crucial role. For instance, in quinine-catalyzed Michael additions, π-π stacking interactions between the aromatic rings of the catalyst and substrates are thought to be important for asymmetric induction.[2]

Workflow for Optimizing Stereoselectivity:

G start Low Stereoselectivity Observed catalyst Screen Catalyst Library (Quinine, Quinidine, Derivatives) start->catalyst solvent Optimize Solvent (e.g., Toluene, CH2Cl2, THF) catalyst->solvent temp Vary Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) solvent->temp loading Adjust Catalyst Loading (e.g., 1 mol%, 5 mol%, 10 mol%) temp->loading additive Consider Additives/Co-catalysts loading->additive analysis Analyze ee/dr via Chiral HPLC/NMR additive->analysis analysis->catalyst Low ee/dr, Re-evaluate finish Optimized Conditions Achieved analysis->finish High ee/dr

Caption: A logical workflow for troubleshooting and optimizing stereoselectivity in quinine-catalyzed reactions.

2. Formation of Side Products

Q: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A: Side product formation can arise from various pathways, including self-condensation of reactants, undesired stereoisomers, or subsequent reactions of the desired product.

Common Side Reactions and Prevention Strategies:

Side ReactionCommon CausePrevention Strategy
Racemization of Product Unstable product under reaction conditions; prolonged reaction times.Monitor reaction progress carefully (e.g., by TLC or GC/MS) and quench the reaction as soon as the starting material is consumed. Purify the product promptly after workup.
Epimerization Presence of acidic or basic impurities; inappropriate solvent.Use freshly distilled, anhydrous solvents. If necessary, use a buffer or an additive to control the pH of the reaction mixture.
Aldol Self-Condensation In aldol reactions, the enolate can react with another molecule of the aldehyde or ketone starting material.Add the electrophile slowly to the reaction mixture containing the catalyst and the nucleophile. Optimize the stoichiometry of the reactants.
Product Instability The desired product may be inherently unstable under the reaction conditions. For example, some aldol adducts can be prone to dehydration.[3]If the product is unstable, consider in-situ derivatization or telescoping the reaction into the next step without isolating the intermediate. Adjusting the workup procedure to be milder (e.g., using a buffered aqueous solution) can also help.

3. Catalyst Deactivation and Recovery

Q: My reaction is sluggish or stalls before completion. Is my catalyst deactivating, and can it be regenerated?

A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation. While this compound itself is relatively stable, modified quinine-based organocatalysts can be more susceptible to deactivation.

Troubleshooting Catalyst Deactivation:

  • Poisoning: Acidic or basic impurities in the reactants or solvent can neutralize the catalyst. Strongly coordinating species can also bind to the active site and inhibit catalysis.

    • Solution: Ensure all reactants and solvents are of high purity. Pre-treating starting materials to remove impurities may be necessary.

  • Fouling: In some cases, polymeric or insoluble byproducts can precipitate and coat the catalyst, blocking active sites.

    • Solution: Optimize reaction conditions to minimize byproduct formation. If fouling occurs, the catalyst may sometimes be recovered by washing with an appropriate solvent.

  • Regeneration: For simple this compound, regeneration is often not necessary as it is used in catalytic amounts and is relatively inexpensive. However, for more complex and expensive quinine derivatives, regeneration might be desirable.

    • Protocol: The specific regeneration protocol will depend on the nature of the deactivation. A common approach for amine-based catalysts is an acid-base wash sequence to remove impurities. For example, dissolving the recovered catalyst in a dilute acid solution, followed by extraction with an organic solvent, and then neutralization with a base to recover the free-base form of the catalyst.

General Catalyst Deactivation and Mitigation Workflow:

G start Sluggish or Stalled Reaction check_purity Verify Purity of Reactants and Solvents start->check_purity check_conditions Re-evaluate Reaction Conditions (Temperature, Concentration) start->check_conditions deactivation Suspect Catalyst Deactivation check_purity->deactivation Purity Confirmed check_conditions->deactivation Conditions Optimal poisoning Poisoning by Impurities deactivation->poisoning fouling Fouling by Byproducts deactivation->fouling thermal Thermal Degradation deactivation->thermal purify_reagents Purify Starting Materials poisoning->purify_reagents optimize_rxn Optimize Conditions to Minimize Byproducts fouling->optimize_rxn lower_temp Use Milder Reaction Temperature thermal->lower_temp new_catalyst Use Fresh Catalyst purify_reagents->new_catalyst regenerate Attempt Catalyst Regeneration (Acid-Base Wash) optimize_rxn->regenerate lower_temp->new_catalyst

Caption: A troubleshooting guide for addressing potential catalyst deactivation in quinine-catalyzed reactions.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of common reactions catalyzed by quinine derivatives.

Table 1: Asymmetric Michael Addition of Malononitrile to Chalcones

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Quinine (10)Toluene25248572[2]
Quinine (10)CH2Cl225249285[2]
Quinine (10)THF25247865[2]
Quinine-Squaramide (1)Toluene0129596[2]

Table 2: Asymmetric Aldol Reaction of Isatins with Acetone

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Quinidine (20)Acetone25489010[4]
Quinidine-Thiourea (20)Acetone25489564[4]
Quinine-Thiourea (20)Acetone25489357 (S)[4]
Cinchonidine-Thiourea (20)Acetone25489657 (S)[4]

Experimental Protocols

1. General Procedure for Quinine-Catalyzed Michael Addition of Malononitrile to Chalcone

  • To a stirred solution of chalcone (1.0 mmol) in the chosen solvent (2.0 mL) at the specified temperature, add quinine (0.1 mmol, 10 mol%).

  • Add malononitrile (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

2. General Procedure for Quinine-Thiourea Catalyzed Aldol Reaction of Isatin with Acetone

  • To a solution of isatin (0.2 mmol) in acetone (1.0 mL), add the quinine-derived thiourea catalyst (0.04 mmol, 20 mol%).

  • Stir the mixture at room temperature for the specified time.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Mechanisms

Bifunctional Activation in Quinine-Thiourea Catalyzed Aldol Reaction

In many reactions, quinine and its derivatives act as bifunctional catalysts. The tertiary amine of the quinuclidine core functions as a Brønsted base to deprotonate the nucleophile, while another functional group, such as the thiourea moiety, acts as a Brønsted acid or hydrogen-bond donor to activate the electrophile. This dual activation within a chiral scaffold is key to achieving high stereoselectivity.

G cluster_0 Catalyst-Substrate Complex Catalyst Quinine-Thiourea Catalyst Nucleophile Nucleophile (e.g., Enolate) Catalyst->Nucleophile Brønsted Base (Quinuclidine N) Deprotonates Electrophile Electrophile (e.g., Isatin) Catalyst->Electrophile H-Bond Donor (Thiourea N-H) Activates Nucleophile->Electrophile Stereoselective Attack Product Chiral Product Electrophile->Product

Caption: A simplified diagram illustrating the bifunctional activation mechanism of a quinine-thiourea catalyst in an asymmetric reaction.

References

Technical Support Center: Enhancing Enantiomeric Excess in Quinine-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine-mediated catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you enhance the enantiomeric excess (ee) of your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: My quinine-catalyzed reaction is giving a low enantiomeric excess. What are the most common causes?

A1: Low enantiomeric excess in quinine-catalyzed reactions can stem from several factors. The most common culprits include:

  • Catalyst Purity: The presence of impurities or diastereomers in the quinine catalyst can significantly reduce enantioselectivity.

  • Reaction Conditions: Suboptimal temperature, solvent, or concentration can negatively impact the stereochemical outcome.

  • Substrate Quality: Impurities in the starting materials can interfere with the catalytic cycle.

  • Moisture: The presence of water can affect the catalyst's performance and the reaction pathway.

  • Catalyst Degradation: Quinine and its derivatives can degrade under certain conditions, leading to a loss of activity and selectivity.

Q2: How critical is the solvent choice for achieving high enantioselectivity?

A2: Solvent choice is a critical parameter. Nonpolar solvents often lead to higher enantiomeric excess than polar solvents. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state. It is highly recommended to screen a range of solvents during reaction optimization.

Q3: Can additives be used to improve the enantiomeric excess?

A3: Yes, additives can have a significant impact. Acidic or basic co-catalysts are often employed to enhance both reactivity and enantioselectivity. For example, in the Michael addition of β-diones to enones, aromatic carboxylic acids have been shown to be superior co-catalysts.[1]

Q4: Does the reaction temperature significantly affect the enantiomeric excess?

A4: The effect of temperature is reaction-dependent. While some reactions show little temperature dependence, others exhibit a marked increase in enantioselectivity at lower temperatures.[1] It is advisable to study the effect of temperature on your specific reaction.

Q5: How can I purify my quinine catalyst to improve its performance?

A5: Recrystallization is an effective method for purifying quinine and its salts. This process can remove impurities and potentially enrich the desired diastereomer, leading to higher enantioselectivity in your reactions. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess in your quinine-mediated reactions.

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed check_catalyst 1. Verify Catalyst Purity and Integrity start->check_catalyst check_conditions 2. Optimize Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent and Substrate Quality start->check_reagents purify_catalyst Recrystallize or Repurchase Catalyst check_catalyst->purify_catalyst screen_solvents Screen Solvents (Polar vs. Nonpolar) check_conditions->screen_solvents vary_temp Vary Temperature (e.g., RT, 0°C, -20°C) check_conditions->vary_temp optimize_loading Optimize Catalyst and Co-catalyst Loading check_conditions->optimize_loading additives Investigate Additives (Acids/Bases) check_conditions->additives purify_reagents Purify Substrates and Reagents check_reagents->purify_reagents dry_reagents Ensure Anhydrous Conditions check_reagents->dry_reagents analyze_results Analyze Results and Iterate verify_purity Confirm Purity (e.g., NMR, HPLC) purify_catalyst->verify_purity verify_purity->analyze_results screen_solvents->analyze_results vary_temp->analyze_results optimize_loading->analyze_results additives->analyze_results purify_reagents->analyze_results dry_reagents->analyze_results

Caption: Troubleshooting workflow for low enantiomeric excess.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the quantitative effects of various parameters on the enantiomeric excess for specific quinine-catalyzed reactions.

Table 1: Enantioselective Michael Addition of Dimedone to Cinnamone
EntryAcid Co-catalyst (40 mol%)SolventTemperature (°C)Yield (%)ee (%)
1p-Toluenesulfonic acidCH2Cl2Room Temp.8587
2Trifluoroacetic acidCH2Cl2Room Temp.8288
3Benzoic acidCH2Cl2Room Temp.9090
4o-Nitrobenzoic acidCH2Cl2Room Temp.9292
5Salicylic acidCH2Cl2Room Temp.9594
6Salicylic acidTHFRoom Temp.9695
7Salicylic acidTolueneRoom Temp.9391
8Salicylic acidTHF09497

Data synthesized from a study on quinine-based organocatalysts.[1]

Table 2: Enantioselective Aza-Henry Reaction of Isatin-Derived Ketimines with Nitroethane
EntryCatalyst Loading (mol%)SolventTemperature (°C)AdditiveYield (%)ee (%)dr
110Toluene-203 Å MS959090:10
25Toluene-203 Å MS938888:12
310CH2Cl2-203 Å MS928585:15
410THF-203 Å MS888082:18
510Toluene03 Å MS968587:13
610TolueneRoom Temp.3 Å MS977880:20
710Toluene-20None908283:17

Data based on findings from research on chiral thiourea catalysts derived from hydroquinine.[2]

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Quinine-Catalyzed Michael Addition

This protocol provides a general workflow for the optimization of the enantioselective Michael addition of a β-dicarbonyl compound to an α,β-unsaturated enone.

Michael_Addition_Workflow start Start: Reaction Optimization setup 1. Initial Reaction Setup - Quinine Catalyst (10-20 mol%) - Co-catalyst (e.g., Salicylic Acid, 40 mol%) - Substrates (1:1.2 to 1:1.5 ratio) - Anhydrous Solvent (e.g., THF) start->setup run_reaction 2. Run Reaction - Stir at specified temperature (e.g., 0°C) - Monitor progress by TLC/LC-MS setup->run_reaction workup 3. Work-up and Purification - Quench reaction - Extract with organic solvent - Purify by column chromatography run_reaction->workup analyze 4. Analysis - Determine yield - Measure enantiomeric excess (chiral HPLC) workup->analyze optimize 5. Optimization Loop - Vary solvent, temperature, catalyst loading, and co-catalyst based on results analyze->optimize optimize->setup Iterate end End: Optimized Protocol optimize->end High ee achieved

Caption: Workflow for optimizing a quinine-catalyzed Michael addition.

Methodology:

  • To a stirred solution of the α,β-unsaturated enone (0.15 mmol) in the chosen anhydrous solvent (1 mL) at the desired temperature, add the quinine-based catalyst (0.02 mmol, 20 mol%) and the acid co-catalyst (0.04 mmol, 40 mol%).

  • Add the β-dicarbonyl compound (0.1 mmol) to the mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for a Quinine-Catalyzed Aza-Henry Reaction

Methodology:

  • To a vial containing the isatin-derived ketimine (0.1 mmol) and 3 Å molecular sieves (40 mg), add the quinine-derived catalyst (0.01 mmol, 10 mol%) and the chosen anhydrous solvent (1 mL).

  • Cool the mixture to the desired temperature (e.g., -20 °C) and stir for 10 minutes.

  • Add the nitroalkane (0.5 mmol, 5 equivalents) to the reaction mixture.

  • Continue stirring at the same temperature until the reaction is complete (monitor by TLC).

  • Directly purify the crude reaction mixture by flash column chromatography on silica gel to obtain the desired product.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).[2]

Protocol 3: Purification of Quinine by Recrystallization

This protocol describes a method for purifying commercial quinine to enhance its catalytic performance.

Recrystallization_Workflow start Start: Quinine Purification dissolve 1. Dissolve Quinine - Dissolve crude quinine in a minimum amount of a suitable hot solvent (e.g., ethanol, n-propanol) start->dissolve cool 2. Slow Cooling - Allow the solution to cool slowly to room temperature to promote the formation of large crystals dissolve->cool crystallize 3. Complete Crystallization - Keep the solution undisturbed for an extended period (e.g., 24-72 hours) to maximize crystal growth cool->crystallize isolate 4. Isolate Crystals - Collect the crystals by vacuum filtration crystallize->isolate wash 5. Wash Crystals - Wash the collected crystals with a small amount of cold solvent isolate->wash dry 6. Dry Crystals - Dry the purified crystals under vacuum wash->dry end End: Purified Quinine dry->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of cinchonism during experiments involving quinine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is cinchonism and what are its common symptoms?

A1: Cinchonism is a collection of symptoms that can occur due to the ingestion of quinine and its derivatives.[1] These symptoms can range from mild to severe and are often dose-dependent.[2] Common symptoms include tinnitus (ringing in the ears), headache, nausea, dizziness, blurred vision, and changes in color perception.[3] In a study involving oral quinine for the treatment of P. falciparum, cinchonism occurred in nearly all subjects to some degree.[4]

Q2: At what dosage do cinchonism symptoms typically appear?

A2: Symptoms of mild cinchonism can occur even at standard therapeutic doses of quinine.[2] While severe toxicity is more common with overdoses, researchers should be aware that even therapeutic doses can elicit adverse reactions in susceptible individuals. Plasma quinine concentrations above 15 mg/L are associated with an increased risk of permanent visual damage and cardiac arrhythmias.[4]

Q3: What is the primary management strategy when a research participant develops cinchonism?

A3: The general management of cinchonism is to discontinue the offending drug and provide supportive care.[4] For mild symptoms that do not significantly impact the participant's well-being, it may be possible to continue the experiment with close monitoring. However, any decision to continue should be made with extreme caution and in consultation with a medical professional.

Q4: Are the effects of cinchonism reversible?

A4: Most symptoms of cinchonism are reversible and will resolve upon discontinuation of the drug.[5] However, in cases of severe toxicity, some effects, such as hearing loss and visual disturbances, can be permanent.[6] Prompt recognition and management are crucial to prevent long-term complications.

Q5: What are the key risk factors for developing cinchonism?

A5: The primary risk factor for cinchonism is the dose of the quinoline drug administered.[4] Other factors can include individual sensitivity, co-administration of other medications that may interfere with quinine metabolism, and pre-existing conditions affecting the liver or kidneys, which are involved in drug clearance.[7][8]

Troubleshooting Guides

Guide 1: Participant Reports Tinnitus or Hearing Disturbances

Step 1: Assess Severity and Document

  • Ask the participant to describe the tinnitus (e.g., ringing, buzzing, hissing) and its perceived loudness and persistence.

  • Inquire about any noticeable hearing loss or muffled hearing.

  • Document the time of onset and the dosage of the quinine-related compound administered.

Step 2: Immediate Action

  • For mild, intermittent tinnitus, continue the experiment with increased monitoring of the participant.

  • For persistent, bothersome tinnitus or any reported hearing loss, immediately pause the administration of the investigational drug.

Step 3: Further Evaluation

  • If symptoms persist or worsen after pausing the drug, refer the participant for an audiological evaluation, including pure tone audiometry. Quinine is known to cause a reversible high-tone hearing loss.[5]

  • Consider a dose reduction for subsequent administrations if the experiment is to continue after symptoms resolve.

Step 4: Decision on Continuation

  • If tinnitus is mild and transient, and the participant is willing to continue, proceed with caution and at the current or a reduced dose.

  • If hearing loss is confirmed or tinnitus is severe, discontinuation from the study is the safest course of action.

Guide 2: Participant Reports Visual Disturbances

Step 1: Assess the Nature of the Visual Disturbance

  • Ask the participant to describe the visual symptoms in detail. This could include blurred vision, changes in color perception, double vision (diplopia), or photophobia (light sensitivity).[9]

  • Inquire about the onset and duration of these symptoms.

Step 2: Immediate Action

  • Any report of visual disturbance warrants immediate cessation of the quinine-related compound. Visual disturbances can be a sign of serious toxicity.[4]

Step 3: Ophthalmic Evaluation

  • Refer the participant for an urgent and thorough ophthalmological examination. This should include assessment of visual acuity, visual fields, and a fundoscopic exam to check for any retinal abnormalities.[4]

Step 4: Dose and Study Participation Review

  • Under no circumstances should the investigational drug be re-administered to a participant who has experienced significant visual disturbances.

  • The participant should be withdrawn from the study, and the adverse event should be reported according to the study protocol and institutional guidelines.

Guide 3: Participant Reports Gastrointestinal Distress (Nausea, Vomiting, Diarrhea)

Step 1: Symptom Evaluation

  • Determine the severity and frequency of nausea, vomiting, or diarrhea.

  • Inquire about accompanying symptoms such as abdominal pain or cramping.

Step 2: Supportive Care

  • Provide supportive care, such as encouraging fluid intake to prevent dehydration.

  • Administering the quinine-related compound with food may help to minimize gastric upset.[2]

Step 3: Dose Adjustment Consideration

  • If gastrointestinal symptoms are mild and manageable, the experiment may continue.

  • For persistent or severe symptoms, consider a dose reduction. If symptoms do not resolve with a lower dose, discontinuation of the drug should be considered.

Step 4: Monitoring

  • Closely monitor the participant's hydration status and electrolyte levels if vomiting or diarrhea is significant. A basic metabolic profile can be beneficial in this situation.[4]

Data Presentation

Table 1: Dose-Dependent Adverse Effects of Quinine

Dose Range/LevelCommon Adverse EffectsIncidence/Observations
Therapeutic DosesMild Cinchonism (tinnitus, headache, nausea, visual disturbances)Occurs in almost all patients to some degree.[4] Tinnitus onset often precedes hearing loss.[6]
High Therapeutic Doses / Mild OverdoseMore pronounced cinchonism, reversible high-tone hearing lossHearing loss was documented in healthy subjects at a mean maximal plasma quinine concentration of 2 mg/L.[10]
Overdose (Plasma concentration > 15 mg/L)Severe cinchonism, permanent visual damage, cardiac arrhythmiasIncreased risk of permanent visual damage and cardiac arrhythmias.[4]

Experimental Protocols

Protocol 1: Monitoring for Cinchonism Side Effects

Objective: To proactively monitor research participants for the signs and symptoms of cinchonism.

Methodology:

  • Baseline Assessment: Before the first administration of the quinine-related compound, perform and document a baseline assessment of:

    • Auditory function (self-reported hearing and presence of tinnitus).

    • Visual function (self-reported visual acuity and color perception).

    • Neurological status (balance and coordination).

    • Gastrointestinal symptoms.

  • Regular Monitoring: At predefined intervals during the experiment (e.g., 1, 2, 4, and 8 hours post-administration and daily thereafter), question the participant about the presence and severity of any cinchonism symptoms using a standardized questionnaire.

  • Targeted Physical Examination: If a participant reports symptoms, perform a targeted physical examination. For example, for reported hearing changes, a Rinne and Weber test can provide a preliminary assessment of sensorineural hearing loss.[4] For visual complaints, assess visual acuity using a Snellen chart.

  • Documentation: Meticulously document all reported symptoms, the time of onset, severity, and any actions taken in the participant's research record.

Protocol 2: Dose Reduction for Management of Mild Cinchonism

Objective: To provide a standardized approach for dose reduction in participants experiencing mild, tolerable cinchonism.

Methodology:

  • Trigger for Dose Reduction: A dose reduction should be considered if a participant reports persistent but mild symptoms of cinchonism (e.g., mild tinnitus, transient dizziness, or mild nausea) that do not significantly impair their daily activities.

  • Dose Reduction Steps:

    • Step 1: Reduce the next scheduled dose by 25%.

    • Step 2: If symptoms persist at the 25% reduced dose, reduce the subsequent dose by 50% of the original dose.

    • Step 3: If symptoms still persist, discontinue the administration of the investigational drug.

  • Symptom Reassessment: After each dose reduction, reassess the participant for the presence and severity of cinchonism symptoms before administering the next dose.

  • Return to Original Dose: If symptoms resolve at a lower dose, a cautious re-escalation to the original dose may be considered on a case-by-case basis, with very close monitoring.

Visualizations

Quinine_Signaling_Pathway cluster_cochlea Cochlea (Auditory System) cluster_retina Retina (Visual System) cluster_cns Central Nervous System Quinine_Cochlea Quinine OHC Outer Hair Cells Quinine_Cochlea->OHC Disruption SGN Spiral Ganglion Neurons Quinine_Cochlea->SGN K_Channel Potassium Channels SGN->K_Channel Blocks Na_Channel Sodium Channels SGN->Na_Channel Inhibits AP_Broadening Action Potential Broadening K_Channel->AP_Broadening Hearing_Loss Hearing Loss Na_Channel->Hearing_Loss Tinnitus Tinnitus AP_Broadening->Tinnitus Quinine_Retina Quinine Retinal_Ganglion_Cells Retinal Ganglion Cells Quinine_Retina->Retinal_Ganglion_Cells Direct Toxicity Optic_Nerve Optic Nerve Quinine_Retina->Optic_Nerve Neuropathy Direct_Toxicity Direct Neurotoxicity Retinal_Ganglion_Cells->Direct_Toxicity Optic_Nerve->Direct_Toxicity Visual_Disturbance Visual Disturbances Direct_Toxicity->Visual_Disturbance Blindness Blindness Direct_Toxicity->Blindness Quinine_CNS Quinine Dopaminergic_Neurons Dopaminergic Neurons Quinine_CNS->Dopaminergic_Neurons Membrane_Potential Depolarizes Resting Membrane Potential Dopaminergic_Neurons->Membrane_Potential Ataxia_Tremor Ataxia & Tremor Membrane_Potential->Ataxia_Tremor Cinchonism_Management_Workflow Start Participant Reports Cinchonism Symptom(s) Assess_Severity Assess Severity & Document Start->Assess_Severity Is_Severe Severe Symptoms? (Visual disturbance, severe hearing loss, intense dizziness) Assess_Severity->Is_Severe Stop_Drug IMMEDIATELY STOP Investigational Drug Is_Severe->Stop_Drug Yes Mild_Symptoms Mild/Moderate Symptoms? (Mild tinnitus, nausea, headache) Is_Severe->Mild_Symptoms No Refer Refer for Medical Evaluation (Ophthalmology/Audiology) Stop_Drug->Refer Withdraw Withdraw Participant from Study Refer->Withdraw Supportive_Care Provide Supportive Care Mild_Symptoms->Supportive_Care Consider_Dose_Reduction Consider Dose Reduction Supportive_Care->Consider_Dose_Reduction Symptoms_Resolve Symptoms Resolve? Consider_Dose_Reduction->Symptoms_Resolve Symptoms_Resolve->Stop_Drug No Continue_Monitoring Continue with Close Monitoring (May re-escalate dose cautiously) Symptoms_Resolve->Continue_Monitoring Yes

References

Technical Support Center: Stabilization of Quinine Hydrobromide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of quinine hydrobromide solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of quinine solutions is influenced by several environmental factors. The most critical are exposure to light, pH, temperature, and the presence of oxygen. Light can induce photodegradation, while non-optimal pH can catalyze acidic or alkaline hydrolysis. Elevated temperatures accelerate all degradation processes.

Q2: What are the common degradation products of quinine?

A2: A significant degradation product of quinine is quinotoxine (also known as quinicin), which is formed via an acid-catalyzed rearrangement. Oxidative degradation can also occur, leading to various byproducts. It is crucial to use stability-indicating analytical methods to separate and quantify quinine from these degradants.

Q3: What are the recommended storage conditions for long-term use?

A3: For long-term storage, this compound solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil. Solutions should be stored in a cool, dry, and well-ventilated place, preferably refrigerated (e.g., at 4°C).[1][2] It is also advisable to use tightly sealed containers to minimize exposure to air and potential oxidation.[1] Studies on similar quinine salts have shown stability for 48 to 72 hours at 4°C.[2][3]

Q4: How does the choice of solvent or container impact stability?

A4: Quinine solutions are often prepared in common intravenous solutions like 5% dextrose in water or normal saline, where they have been shown to be stable for at least 24 hours at room temperature.[4][5] However, the container material can be a factor. For instance, storage in PVC bags can lead to the leaching of plasticizers like di(2-ethylhexyl)phthalate (DEHP), especially at elevated temperatures (45°C).[2][3] To minimize this, solutions should be infused immediately after preparation or stored at 4°C for a maximum of 48 hours.[2][3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My quinine solution has turned yellow or brown.

  • Probable Cause: This discoloration is a common sign of degradation, likely due to oxidation or photodegradation. Exposure to ambient light or atmospheric oxygen can accelerate these reactions.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution using high-purity solvent.

    • Always store the solution in a light-protected container (amber glass) and consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Issue 2: I observe precipitation or cloudiness in my solution.

  • Probable Cause: Precipitation can occur due to several reasons:

    • pH Shift: A change in the pH of the solution can reduce the solubility of this compound.

    • Supersaturation: The solution may have been prepared at a concentration above its solubility limit at the storage temperature.

    • Incompatibility: The quinine salt may be reacting with components of the infusion solution or container.

  • Solution:

    • Verify the pH of your solution and adjust if necessary using a suitable buffer.

    • Ensure your working concentration is below the solubility limit at your storage and experimental temperatures.

    • If incompatibility is suspected, try a different solvent system or container type (e.g., glass instead of PVC).

Issue 3: My experimental results are inconsistent or show a loss of compound activity.

  • Probable Cause: Inconsistent results are often a sign that the concentration of active quinine in your solution has decreased due to degradation. Even without visible signs like color change, significant degradation can occur.

  • Solution:

    • Implement a routine quality control check of your stock solution using a stability-indicating method like HPLC (see Experimental Protocols section).

    • Prepare fresh solutions more frequently. For critical long-term experiments, prepare a new solution from solid this compound daily or weekly, depending on stability data.

    • Use the workflow below to ensure solution integrity throughout your experiment.

Data and Protocols

Data Presentation

Table 1: Summary of Factors Affecting Quinine Solution Stability

FactorEffect on StabilityMitigation Strategy
Light Accelerates photodegradation, leading to discoloration and loss of potency.Store solutions in amber glass vials or wrap containers in foil.[1]
Temperature Higher temperatures increase the rate of all degradation reactions.Store solutions at refrigerated temperatures (e.g., 4°C).[2][3] Avoid high temperatures (e.g., 45°C).[2]
pH Acidic conditions can catalyze the formation of quinotoxine.Maintain pH within a stable range, typically close to neutral for many formulations.[6]
Oxygen Promotes oxidative degradation.Purge solution with inert gas (N₂, Ar); use tightly sealed containers.[1]
Container PVC containers may leach plasticizers (DEHP).Use glass containers or infuse promptly if using PVC bags.[2][3]

Table 2: Example Stability of Quinine Solutions in 5% Dextrose Stored in PVC Bags [2][3]

Storage TemperatureDurationQuinine RemainingDEHP Leached
22°C (Room Temp)8 hours>90%Low
4°C (Refrigerated)48-72 hours>90%Low
45°C (Elevated)96 hours>90%High (up to 21 µg/mL)
Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Quinine Quantification

This protocol is a composite based on several validated methods for analyzing quinine and its related substances.[6][7][8] It can be used to determine the concentration of quinine in your solution and detect the presence of degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, water.

  • Reagents for buffer preparation (e.g., ammonium acetate or sodium phosphate monobasic).[8]

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A mixture of buffer and organic solvents. Example: 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, and Methanol (40:25:35 v/v/v).[6]
Flow Rate 1.0 - 1.2 mL/min.[7]
Column Temperature 35°C.[7][8]
Injection Volume 20 - 50 µL.[6][7]
Detection Wavelength 316 nm or 330 nm for quinine.[6][7]
Run Time ~15 minutes (adjust as needed to allow for elution of all degradation products).[7]

3. Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve pure this compound standard in the mobile phase or a suitable diluent to create a stock solution of known concentration (e.g., 200 µg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Dilute your experimental this compound solution with the same diluent to a concentration that falls within the range of your calibration curve.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the experimental sample solutions.

  • Compare the chromatogram of your sample to a fresh, undegraded standard. The appearance of new peaks or a decrease in the main quinine peak area indicates degradation.

  • Quantify the quinine concentration in your sample using the linear regression equation from the calibration curve.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Experimentation prep Prepare Quinine HBr Stock Solution filt Filter Sterilize (0.22 µm filter) prep->filt stor Store in Light-Protected Container at 4°C filt->stor qc Perform Initial HPLC Analysis (Time = 0) stor->qc pass Concentration Verified? (>95% of Target) qc->pass fail Discard and Reprepare pass->fail No exp Use Solution in Long-Term Experiment pass->exp Yes retest Periodically Retest Solution Stability via HPLC exp->retest retest->pass Check Consistency

Caption: Workflow for preparing and using stable quinine solutions.

troubleshooting_workflow start Problem: Solution Instability (e.g., color change, precipitation, inconsistent results) q1 Is the solution discolored (yellow/brown)? start->q1 a1_yes Cause: Photodegradation or Oxidation q1->a1_yes Yes q2 Is there visible precipitate? q1->q2 No s1 Solution: Use amber vials, protect from light, consider purging with inert gas. a1_yes->s1 a2_yes Cause: pH shift or Concentration too high q2->a2_yes Yes q3 Are experimental results inconsistent? q2->q3 No s2 Solution: Check/buffer pH, ensure concentration is below solubility limit at storage temp. a2_yes->s2 a3_yes Cause: Chemical Degradation (Loss of Potency) q3->a3_yes Yes s3 Solution: Quantify with HPLC, prepare fresh solutions more frequently. a3_yes->s3

Caption: Troubleshooting guide for unstable quinine solutions.

degradation_pathway cluster_degradation Degradation Pathways quinine Quinine quinotoxine Quinotoxine (Quinicin) quinine->quinotoxine Acid, Heat photo_products Photodegradation Products quinine->photo_products Light (UV) ox_products Oxidation Products quinine->ox_products Oxygen

Caption: Simplified chemical degradation pathways for quinine.

References

Validation & Comparative

Quinine Hydrobromide vs. Quinine Sulfate: A Comparative Analysis of Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a cornerstone in the treatment of malaria for centuries, is administered in various salt forms. Among these, the sulfate and hydrobromide salts have been utilized, prompting questions regarding their comparative bioavailability and therapeutic efficacy. This guide provides an objective comparison of quinine hydrobromide and quinine sulfate, drawing upon available scientific data to inform researchers and drug development professionals.

Executive Summary

Direct comparative studies on the bioavailability and efficacy of this compound versus quinine sulfate are scarce in publicly available literature. However, research on other quinine salts, such as the hydrochloride and dihydrochloride, provides strong inferential evidence. Studies comparing quinine sulfate with quinine hydrochloride and quinine dihydrochloride have found no statistically significant differences in their key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). This suggests that the bioavailability of different quinine salts is likely to be comparable due to the rapid dissociation of the salt form in the gastrointestinal tract, leaving the quinine base to be absorbed.

The therapeutic efficacy of quinine is primarily attributed to the quinine molecule itself, which acts on the malaria parasite. Therefore, equivalent bioavailability of the different salt forms would be expected to result in similar clinical efficacy. The primary mechanism of action involves the inhibition of hemozoin biocrystallization within the parasite's food vacuole, leading to an accumulation of toxic free heme and subsequent parasite death.

This guide will delve into the available data on the bioavailability of various quinine salts, detail the experimental protocols used in these studies, and provide a visual representation of quinine's mechanism of action.

Data Presentation: Bioavailability of Quinine Salts

While direct comparative data for this compound is limited, the following table summarizes the findings of a study comparing quinine sulfate and quinine dihydrochloride, which offers valuable insights into the interchangeability of these salt forms.

Table 1: Comparative Bioavailability of Quinine Sulfate and Quinine Dihydrochloride

ParameterQuinine Sulfate (Capsule)Quinine Dihydrochloride (Plain Tablet)Statistical Significance (p-value)
Cmax (Maximum Plasma Concentration) Not specifiedNot specified> 0.05
Tmax (Time to Cmax) Not specifiedNot specified> 0.05
AUC (Area Under the Curve) Not specifiedNot specified> 0.05
Absolute Bioavailability 64.5%64.3%> 0.05

Data from a study on the bioavailability of sulphate and dihydrochloride salts of quinine.[1]

Another study comparing the relative bioavailability of quinine hydrochloride, sulphate, and ethylcarbonate salts also reported no statistically significant differences in their plasma drug concentration-time profiles.[2] These findings collectively suggest that the choice of salt form may not significantly impact the bioavailability of quinine.

Experimental Protocols

The methodologies employed in bioavailability studies of quinine salts are crucial for understanding the validity and reliability of the presented data. A typical experimental protocol for a comparative bioavailability study is outlined below.

Study Design: Randomized, Crossover Bioavailability Study

A randomized, crossover study design is often employed to compare the bioavailability of different drug formulations.

  • Participants: Healthy adult volunteers are recruited for the study. A screening process ensures that participants meet specific inclusion and exclusion criteria, including normal health status and no history of allergies to the study drug.

  • Randomization: Participants are randomly assigned to receive one of the quinine salt formulations (e.g., quinine sulfate or this compound) in the first study period.

  • Dosing: After an overnight fast, a single oral dose of the assigned quinine salt is administered with a standardized volume of water.

  • Washout Period: A washout period of at least one week separates the two study periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.

  • Crossover: In the second study period, participants receive the alternate quinine salt formulation.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Analysis: The concentration of quinine in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of the two formulations to determine if there are any significant differences in their bioavailability.

Mandatory Visualization

Signaling Pathway: Quinine's Mechanism of Action

The primary antimalarial action of quinine targets the detoxification of heme within the Plasmodium falciparum parasite. The following diagram illustrates this pathway.

Quinine_Mechanism_of_Action cluster_parasite Plasmodium falciparum Food Vacuole cluster_outcome Outcome Hemoglobin Hemoglobin from Host Red Blood Cell Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Heme_Accumulation Accumulation of Toxic Heme Quinine Quinine Quinine->Inhibition Inhibits Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Caption: Quinine's mechanism of action in the malaria parasite.

This diagram illustrates how quinine disrupts the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[3][4][5][6] By inhibiting the formation of hemozoin crystals, quinine leads to the accumulation of free heme, which is lethal to the parasite.

Conclusion

Based on the available evidence from studies on analogous quinine salts, it is reasonable to infer that this compound and quinine sulfate exhibit comparable bioavailability and, consequently, similar therapeutic efficacy. The choice between these salt forms may, therefore, be guided by other factors such as manufacturing considerations, stability, and cost-effectiveness. However, it is imperative to acknowledge the absence of direct, head-to-head clinical trials comparing these two specific salts. Future research directly comparing the pharmacokinetics and clinical outcomes of this compound and quinine sulfate would be beneficial to definitively establish their therapeutic equivalence.

References

A Comparative Study of Cinchona Alkaloids as Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchona alkaloids, naturally occurring compounds extracted from the bark of the Cinchona tree, have emerged as a cornerstone in the field of asymmetric catalysis. Their unique stereochemical architecture, featuring a rigid quinoline and a flexible quinuclidine moiety, provides a privileged chiral scaffold for inducing stereoselectivity in a wide array of chemical transformations. This guide offers a comparative analysis of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their synthetically modified derivatives, focusing on their performance as chiral organocatalysts. Experimental data is presented to objectively compare their efficacy in key asymmetric reactions, supplemented with detailed experimental protocols and mechanistic diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.

Performance Comparison of Cinchona Alkaloid Catalysts

The catalytic performance of cinchona alkaloids and their derivatives is highly dependent on the specific reaction, substrates, and reaction conditions. The inherent pseudoenantiomeric relationship between quinine/quinidine and cinchonine/cinchonidine often allows for access to both enantiomers of a product by selecting the appropriate alkaloid catalyst.[1] Modifications at the C9 hydroxyl group have led to the development of highly efficient bifunctional catalysts, such as thioureas and squaramides, which can activate both the nucleophile and the electrophile simultaneously.[2]

Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid-derived catalysts, particularly those incorporating a thiourea or squaramide moiety, have proven to be exceptionally effective in controlling the stereochemical outcome of this reaction. These bifunctional catalysts utilize the basic quinuclidine nitrogen to deprotonate the nucleophile and the acidic N-H protons of the thiourea or squaramide group to activate the electrophile via hydrogen bonding.[3]

Catalyst TypeCinchona Alkaloid BackboneNucleophileElectrophileYield (%)ee (%)Catalyst Loading (mol%)Reference
ThioureaCinchonidineAcetylacetonetrans-β-Nitrostyrene9592 (S)5[4]
ThioureaCinchonineAcetylacetonetrans-β-Nitrostyrene9491 (R)5[4]
SquaramideCinchonineMethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene759310[5]
SquaramideQuinidineDiethyl malonatetrans-β-Nitrostyrene9895 (S)1[6]
Primary Amine9-Amino(9-deoxy)epicinchonineNitromethaneChalcone859410[2]
Asymmetric Aldol Reaction of Isatins

The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. Cinchona alkaloids and their derivatives have been successfully employed as catalysts in the aldol reaction of various substrates, including isatins, to produce chiral 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity.

Catalyst TypeCinchona Alkaloid BackboneNucleophileElectrophileYield (%)ee (%)Catalyst Loading (mol%)Reference
Natural AlkaloidQuinineAcetoneIsatin788510[2]
ThioureaCinchonineAcetoneN-Boc Isatin989710[2]
UreaCinchonidineα-Azido ketoneEthyl pyruvate899210[2]
Primary Amine9-Amino(9-deoxy)epicinchonidinePyruvic aldehyde dimethyl acetalIsatin9697 (R)10[2]
Primary Amine9-Amino(9-deoxy)epicinchoninePyruvic aldehyde dimethyl acetalIsatin9595 (S)10[2]

Experimental Protocols

General Procedure for Asymmetric Michael Addition Catalyzed by a Cinchona Squaramide Derivative

This protocol is adapted from the work of Itagaki et al. and provides a general method for the asymmetric Michael addition of a β-ketoester to a nitroolefin.[5]

Materials:

  • Cinchonine-derived squaramide catalyst (e.g., Rawal's catalyst)

  • Methyl 2-oxocyclopentanecarboxylate

  • trans-β-Nitrostyrene

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the cinchonine-derived squaramide catalyst (0.05 mmol, 10 mol%) in anhydrous THF (2.5 mL) at room temperature, add methyl 2-oxocyclopentanecarboxylate (0.50 mmol, 1.0 equiv.).

  • After stirring for 5 minutes, add trans-β-nitrostyrene (0.55 mmol, 1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for Asymmetric Aldol Reaction Catalyzed by a 9-Amino Cinchona Alkaloid

This protocol provides a general method for the direct asymmetric aldol reaction of hydroxyacetone with an aromatic aldehyde, as described by Kacprzak and coworkers.[7]

Materials:

  • 9-Amino-9-epi-cinchonine ditartrate catalyst

  • Hydroxyacetone (Acetol)

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde)

  • Solvent (e.g., Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of the 9-amino-9-epi-cinchonine ditartrate catalyst (0.02 mmol, 2 mol%) in the chosen solvent (1 mL) at the desired temperature (e.g., -20 °C), add the aromatic aldehyde (1.0 mmol, 1.0 equiv.).

  • After stirring for 10 minutes, add hydroxyacetone (2.0 mmol, 2.0 equiv.) to the mixture.

  • Stir the reaction vigorously at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by crystallization or column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis.

Mechanistic Insights and Visualizations

The high efficiency and stereoselectivity of bifunctional cinchona alkaloid catalysts are attributed to their ability to simultaneously activate both the nucleophile and the electrophile in a well-organized transition state. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile, while the acidic protons of the thiourea or squaramide moiety act as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within the chiral environment of the catalyst, leading to a highly stereocontrolled bond formation.

Bifunctional_Catalysis_Michael_Addition cluster_reactants Reactants cluster_catalyst Bifunctional Catalyst cluster_transition_state Transition State Assembly cluster_product Product Formation NuH Nucleophile (Nu-H) TS [Cat-H]⁺ --- [Nu]⁻ --- E --- [Cat] NuH->TS Deprotonation by Quinuclidine-N E Electrophile E->TS Activation by H-Bonding Cat Cinchona-Thiourea/Squaramide Cat->TS Forms Chiral Pocket Product Chiral Product (Nu-E) TS->Product C-C Bond Formation RegenCat Regenerated Catalyst TS->RegenCat Catalyst Release

Caption: Proposed catalytic cycle for a bifunctional cinchona alkaloid-catalyzed Michael addition.

The following diagram illustrates the general workflow for catalyst screening and reaction optimization, a crucial process in developing efficient asymmetric transformations.

Experimental_Workflow cluster_setup Reaction Setup cluster_optimization Optimization cluster_analysis Analysis & Scale-up cluster_decision Decision Start Define Reaction: Substrates & Transformation Catalyst_Screening Screen Cinchona Catalysts (QN, QD, CN, CD & Derivatives) Start->Catalyst_Screening Solvent_Screening Screen Solvents Catalyst_Screening->Solvent_Screening Temp_Conc Optimize Temperature & Concentration Solvent_Screening->Temp_Conc Loading Optimize Catalyst Loading Temp_Conc->Loading Analysis Analyze Yield & Enantioselectivity (HPLC, NMR) Loading->Analysis Optimal Optimal Conditions? Analysis->Optimal Scale_up Scale-up & Isolation Optimal->Catalyst_Screening No Optimal->Scale_up Yes

References

A Researcher's Guide to Validating Enantiomeric Excess in Quinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount, especially when employing chiral catalysts like quinine and its derivatives. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data from quinine-catalyzed reactions.

Performance Comparison of Analytical Techniques

The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample availability, and the instrumentation at hand. The following table summarizes the key performance indicators for the three most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Solvating Agents)Circular Dichroism (CD) Spectroscopy
Accuracy High (<1% error with optimization)[1][2]Good to High (can be very accurate with proper calibration)Moderate to High (can be improved with methods like HPLC-CD)[3]
Precision High (reproducibility of ±0.5% or better)[1][2]GoodGood
Sensitivity High (UV/fluorescence detectors are very sensitive)[4][5]Moderate (requires sufficient concentration for clear signal separation)[6]Lower than HPLC with UV/fluorescence detectors[4][5]
Speed Moderate (minutes per sample)Fast (minutes per sample)Fast (seconds to minutes per sample)
Sample Requirement Small (micrograms to milligrams)Larger (milligrams)Small (micrograms to milligrams)
Development Time Can be time-consuming to develop a new methodCan be relatively fast if a suitable chiral solvating agent is knownMethod development is generally straightforward
Key Advantage High resolution and accuracy, widely applicable.[5]Rapid analysis, provides structural information.Fast, non-destructive, can be coupled with HPLC.[3]
Limitations Requires a specific chiral stationary phase for each compound class. Errors can be >10% with improper integration.[1][2]Lower sensitivity, requires a suitable chiral solvating agent, potential for signal overlap.Less sensitive, requires a chromophore near the stereocenter, may not be suitable for all compounds.[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using Chiral HPLC, NMR Spectroscopy, and Circular Dichroism.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reaction Product dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject onto Chiral Column filter->inject separate Separation of Enantiomers inject->separate detect Detection (UV/Vis) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Fig. 1: Chiral HPLC Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Reaction Product dissolve Dissolve in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire Spectrum (e.g., 1H NMR) add_csa->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate ee% integrate->calculate

Fig. 2: NMR Spectroscopy Workflow

CD_Workflow cluster_prep Sample Preparation cluster_cd CD Analysis cluster_data Data Analysis start Reaction Product dissolve Dissolve in Suitable Solvent start->dissolve measure Measure CD Spectrum dissolve->measure compare Compare with Standard or Calibrate measure->compare calculate Calculate ee% compare->calculate

Fig. 3: Circular Dichroism Workflow

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.

1. Sample Preparation:

  • Dissolve a small amount of the crude or purified reaction product in the mobile phase to be used for the HPLC analysis. A typical concentration is around 1 mg/mL, but this may need to be optimized.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

2. Instrumentation and Conditions:

  • Chiral Stationary Phase (CSP): Select a chiral column appropriate for the class of compound being analyzed. Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, AS-H, or Chiralcel OD-H) are often effective for a wide range of compounds.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio of the solvents is critical for achieving good separation and should be optimized.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: A UV detector is most commonly used. The detection wavelength should be set to the λmax of the analyte to ensure maximum sensitivity.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent to a solution of the enantiomeric mixture forms transient diastereomeric complexes that have distinct NMR signals.

1. Sample Preparation:

  • Accurately weigh the reaction product (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Add a carefully measured amount of a suitable chiral solvating agent. The optimal molar ratio of CSA to analyte needs to be determined experimentally but often ranges from 1:1 to 2:1 (CSA:analyte).[6] Common CSAs include derivatives of binaphthol (e.g., BINOL) or quinine itself.[6][8]

  • Gently shake the NMR tube to ensure thorough mixing.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. It is important to achieve good signal-to-noise and resolution to accurately integrate the signals.

  • Identify the signals that are well-resolved for the two diastereomeric complexes. Protons close to the stereocenter are most likely to show distinct chemical shifts.

3. Data Analysis:

  • Carefully integrate the well-resolved signals corresponding to each diastereomer.

  • Calculate the enantiomeric excess from the integration values: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ is the integral of the signal for the major diastereomer and Integration₂ is the integral for the minor diastereomer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess.

1. Sample Preparation:

  • Dissolve the sample in a solvent that is transparent in the wavelength range of interest. The concentration should be adjusted to give a UV absorbance of approximately 1 at the wavelength of the CD measurement.[9]

  • Ensure the sample is free of any aggregates by centrifugation or filtration.[9]

2. CD Measurement:

  • Record the CD spectrum of the sample over a suitable wavelength range. The region of interest is typically where the molecule has a chromophore near the chiral center.

  • It is crucial to also measure the CD spectrum of a racemic mixture and, if possible, one of the pure enantiomers to establish a calibration curve.

3. Data Analysis:

  • The enantiomeric excess can be determined by comparing the CD signal of the unknown sample to the signal of a pure enantiomer at a specific wavelength: ee (%) = ( [θ]sample / [θ]pure enantiomer ) x 100 where [θ] is the molar ellipticity.

  • Alternatively, a calibration curve of CD signal versus known ee values can be constructed for more accurate measurements.

Supporting Experimental Data for Quinine-Catalyzed Reactions

The following table provides examples of the application of these methods for determining the enantiomeric excess of products from various quinine-catalyzed reactions.

Reaction TypeProduct ClassAnalytical MethodKey Experimental DetailsReported ee (%)
Aza-Henry Reaction β-NitroaminesChiral HPLCColumn: Chiracel AD-H; Mobile Phase: Hexane/Isopropanol; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.[7]78-99[7]
Michael Addition 3,4-DihydropyransChiral HPLCColumns: Chiralpak AD-H, OD-H, and IC.[10]52-98[10]
Aldol Reaction 3-Alkyl-3-hydroxyindolin-2-onesChiral HPLC-61-93[11]
Desymmetrization γ-Carboxy-β-amino acids---[12]
Epoxidation Epoxides---
[3+3] Cycloaddition Tetrasubstituted Piperidines--up to 97[13]

This guide provides a framework for researchers to select and implement the most appropriate method for validating the enantiomeric excess of their quinine-catalyzed reaction products. By carefully considering the strengths and limitations of each technique and following rigorous experimental protocols, reliable and accurate results can be achieved.

References

Quinine Hydrobromide vs. Chloroquine: A Comparative Guide on Efficacy Against Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum have posed a significant challenge to malaria control efforts worldwide. This has necessitated the re-evaluation of older antimalarial drugs, such as quinine, and a thorough comparison of their efficacy against resistant parasite strains. This guide provides an objective comparison of the performance of quinine hydrobromide versus chloroquine in the context of resistant P. falciparum, supported by experimental data and detailed methodologies.

Executive Summary

While chloroquine has historically been a cornerstone of malaria treatment, its efficacy has been severely compromised by widespread parasite resistance. Quinine, an older antimalarial, often remains effective against chloroquine-resistant P. falciparum. In vitro studies consistently demonstrate that chloroquine-resistant parasite strains exhibit significantly higher 50% inhibitory concentrations (IC50) for chloroquine compared to sensitive strains, while the increase in IC50 for quinine is generally less pronounced. Clinical data, although limited in direct head-to-head comparisons in exclusively chloroquine-resistant populations, suggests that quinine can achieve parasite clearance in cases where chloroquine fails. This guide synthesizes available data to facilitate a comprehensive understanding of the relative efficacy of these two compounds.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Susceptibility of P. falciparum Strains

The following table summarizes the 50% inhibitory concentrations (IC50) of chloroquine and quinine against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Parasite StrainChloroquine Resistance StatusChloroquine IC50 (nM)Quinine IC50 (nM)Reference
3D7Sensitive8.6 ± 0.4-[1]
HB3Sensitive16.8 ± 0.5-[1]
Dd2Resistant90.2 ± 10.6-[1]
K1Resistant155 ± 11.4-[1]
MZR-IResistant>1000>200[2]
MZR-IIResistant>1000>200[2]
MZR-IIIResistant>1000>200[2]
MZR-IVResistant>1000>200[2]
Gabonese Isolates (Franceville)50% Resistant111.7 (mean)156.7 (mean)[3]
Gabonese Isolates (Bakoumba)95% Resistant325.8 (mean)385.5 (mean)[3]
In Vivo Comparative Efficacy Data

The following data is from a randomized, double-blind clinical trial in the Philippines comparing chloroquine and quinine in patients with uncomplicated P. falciparum malaria. The study included patients with both chloroquine-sensitive and resistant infections[4].

ParameterChloroquine (25 mg/kg over 3 days)Quinine (10 mg/kg 3 times daily for 5 days)P-value
Parasite Clearance Time (hours, mean ± SD) 76.1 ± 29.360.3 ± 12.50.13
Fever Clearance Time (hours, mean ± SD) 46.3 ± 24.743.2 ± 20.00.76

Note: In this study, in vitro testing of isolates from a subset of patients revealed that 4 out of 5 in the chloroquine group were resistant, while all 4 tested from the quinine group were sensitive[4].

Experimental Protocols

In Vitro Drug Susceptibility Testing (SYBR Green I-based Assay)

A common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the SYBR Green I-based fluorescence assay.

1. Parasite Culture:

  • P. falciparum strains are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX I, L-glutamine, and gentamicin.

  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2[5].

2. Drug Plate Preparation:

  • Stock solutions of this compound and chloroquine phosphate are prepared in a suitable solvent (e.g., 70% ethanol or sterile distilled water).

  • Serial dilutions of the drugs are made in RPMI-1640 medium and dispensed into 96-well microtiter plates.

3. Assay Procedure:

  • Synchronized ring-stage parasites are added to the drug-containing and drug-free control wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture[6].

4. Measurement of Parasite Growth:

  • After incubation, a lysis buffer containing SYBR Green I dye is added to each well.

  • The plates are incubated in the dark at room temperature to allow for lysis of the erythrocytes and staining of the parasite DNA.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[5].

5. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasite DNA.

  • The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

In Vivo Therapeutic Efficacy Assessment (WHO Protocol)

The World Health Organization provides a standardized protocol for assessing the therapeutic efficacy of antimalarial drugs in vivo.

1. Study Population and Design:

  • Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled.

  • Inclusion criteria typically include age, fever, and a minimum parasite density.

  • Exclusion criteria include signs of severe malaria, pregnancy, and recent use of antimalarial drugs.

  • The study is often designed as a randomized, controlled trial.

2. Drug Administration:

  • Patients are randomly assigned to receive either this compound or chloroquine at standard therapeutic doses.

  • Drug administration is supervised to ensure compliance.

3. Follow-up and Monitoring:

  • Patients are followed for 28 or 42 days.

  • Clinical assessments (e.g., temperature) and parasitological examinations (thick and thin blood smears) are performed at regular intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).

4. Endpoints:

  • Primary endpoints include:

    • Parasite Clearance Time (PCT): Time from the start of treatment until the first of two consecutive blood smears is negative for asexual parasites.

    • Fever Clearance Time (FCT): Time from the start of treatment until the patient's temperature falls below 37.5°C and remains so for at least 48 hours.

    • Treatment Failure: Classified as early treatment failure, late clinical failure, or late parasitological failure based on clinical and parasitological parameters. This includes the concept of recrudescence, the reappearance of parasites after initial clearance.

  • Secondary endpoints may include gametocyte carriage and the incidence of adverse drug reactions.

5. Data Analysis:

  • The proportion of treatment failures in each group is calculated.

  • PCT and FCT are compared between the treatment groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Mechanism of Chloroquine Action and Resistance

chloroquine_mechanism cluster_parasite P. falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) CQ_accumulates Chloroquine (CQ) Accumulation CQ_accumulates->Heme Inhibits Polymerization PfCRT_mutated Mutated PfCRT (Efflux Pump) CQ_efflux CQ Efflux PfCRT_mutated->CQ_efflux Mediates CQ_uptake CQ Uptake CQ_efflux->CQ_uptake Reduces Net Accumulation CQ_uptake->CQ_accumulates

Caption: Mechanism of chloroquine action and resistance in P. falciparum.

Experimental Workflow for In Vitro Drug Susceptibility Testing

in_vitro_workflow start Start: P. falciparum Culture drug_prep Prepare Drug Dilutions (Quinine & Chloroquine) start->drug_prep plate_setup Add Drugs and Parasites to 96-well Plate start->plate_setup drug_prep->plate_setup incubation Incubate for 72 hours plate_setup->incubation staining Add Lysis Buffer with SYBR Green I incubation->staining readout Measure Fluorescence staining->readout analysis Calculate IC50 Values readout->analysis end End: Determine Susceptibility analysis->end logical_comparison cluster_cqs Chloroquine-Sensitive cluster_cqr Chloroquine-Resistant P_falciparum P. falciparum Infection CQS_CQ Chloroquine Effective P_falciparum->CQS_CQ CQS_Q Quinine Effective P_falciparum->CQS_Q CQR_CQ Chloroquine Ineffective P_falciparum->CQR_CQ CQR_Q Quinine Generally Effective P_falciparum->CQR_Q CQR_CQ->CQR_Q Alternative Treatment

References

A Spectroscopic Showdown: Quinine Hydrochloride vs. Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of active pharmaceutical ingredients is paramount. This guide provides an objective, data-driven comparison of two common salt forms of the antimalarial drug quinine: quinine hydrochloride and quinine hydrobromide.

This report delves into a comparative analysis of the spectroscopic properties of quinine hydrochloride and this compound, utilizing data from Ultraviolet-Visible (UV-Vis), Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to provide a clear, comparative reference for the identification, characterization, and quality control of these two important pharmaceutical salts.

Chemical Structures

The foundational difference between the two salts lies in the counter-ion, which can subtly influence their physicochemical properties.

G Figure 1. Chemical Structures cluster_hcl Quinine Hydrochloride cluster_hbr This compound img_hcl img_hcl img_hbr img_hbr

Figure 1. Chemical Structures

UV-Visible Spectroscopy

In dilute acidic solutions, both quinine hydrochloride and this compound exhibit characteristic UV absorption bands. The spectra are dominated by the quinine molecule itself, with the halide counter-ion having a negligible effect on the absorption maxima.

Salt Formλmax 1 (nm)λmax 2 (nm)Solvent
Quinine Hydrochloride~250~3470.05 M H₂SO₄
This compound~250~3470.05 M H₂SO₄

Table 1. UV-Visible Absorption Maxima of Quinine Salts. The data is based on the behavior of quinine in acidic solution, as the counter-ion does not significantly influence the UV-Vis spectrum[1][2].

Fluorescence Spectroscopy

Quinine is well-known for its strong fluorescence in acidic solutions. Similar to UV-Vis spectroscopy, the fluorescence properties are primarily dictated by the quinine moiety.

Salt FormExcitation λmax (nm)Emission λmax (nm)Solvent
Quinine Hydrochloride~250, ~350~450-4600.05 M H₂SO₄
This compound~250, ~350~450-4600.05 M H₂SO₄

Table 2. Fluorescence Excitation and Emission Maxima of Quinine Salts. The data reflects the characteristic fluorescence of quinine in an acidic environment[1][2].

Infrared (IR) Spectroscopy

IR spectroscopy reveals more distinct differences between the two salts, particularly in the fingerprint region, due to the influence of the different halide counter-ions on the crystal lattice and vibrational modes of the molecule.

Functional GroupQuinine Hydrochloride (cm⁻¹)This compound (cm⁻¹)
O-H stretchBroad, ~3400Broad, ~3400
C-H stretch (aromatic)~3070~3070
C-H stretch (aliphatic)~2940~2940
C=C, C=N stretch (aromatic)~1620, ~1590, ~1510~1620, ~1590, ~1510
C-O stretch (methoxy)~1240~1240
C-O stretch (alcohol)~1030~1030

Table 3. Key IR Absorption Bands for Quinine Hydrochloride and this compound. While many bands are similar, subtle shifts and changes in peak shape and intensity can be observed upon close inspection of the full spectra, which can be used for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can reveal subtle electronic differences between the two salt forms. The chemical shifts of protons and carbons in close proximity to the protonated nitrogen atoms may be slightly influenced by the different halide counter-ions.

¹H NMR Spectroscopy
ProtonQuinine Hydrochloride (ppm)This compound (ppm)
Aromatic Protons6.3 - 8.76.4 - 8.7
Vinyl Protons5.0 - 5.65.0 - 5.9
Methoxy Protons~3.6~3.7
Aliphatic Protons1.2 - 3.51.2 - 3.5

Table 4. Approximate ¹H NMR Chemical Shift Ranges for Quinine Hydrochloride and this compound in CDCl₃. Specific shifts for individual protons can be found in the provided spectral data[3].

¹³C NMR Spectroscopy
Carbon TypeQuinine Hydrochloride (ppm)This compound (ppm)
Aromatic Carbons102 - 158102 - 158
Vinyl Carbons114, 142114, 142
Methoxy Carbon~56~56
Aliphatic Carbons20 - 7220 - 72

Table 5. Approximate ¹³C NMR Chemical Shift Ranges for Quinine Hydrochloride and this compound. Detailed peak assignments require analysis of 2D NMR spectra[4][5][6].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinine salts. Instrument parameters should be optimized for the specific equipment used.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the quinine salt (hydrochloride or hydrobromide) in 0.05 M sulfuric acid. From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 nm to 400 nm against a 0.05 M sulfuric acid blank.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the quinine salt (e.g., 1 ppm) in 0.05 M sulfuric acid.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission wavelength to 450 nm and scan the excitation wavelengths from 200 nm to 400 nm.

  • Emission Spectrum: Set the excitation wavelength to the determined λmax (e.g., 350 nm) and scan the emission wavelengths from 380 nm to 600 nm.

  • Analysis: Identify the excitation and emission maxima.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the quinine salt. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve an appropriate amount of the quinine salt in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural elucidation.

  • Analysis: Determine the chemical shifts, coupling constants, and integration of the signals to assign the structure.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of quinine hydrochloride and hydrobromide.

G Figure 2. Spectroscopic Comparison Workflow cluster_salts Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Quinine_HCl Quinine Hydrochloride UV_Vis UV-Vis Spectroscopy Quinine_HCl->UV_Vis Fluorescence Fluorescence Spectroscopy Quinine_HCl->Fluorescence IR IR Spectroscopy Quinine_HCl->IR NMR NMR Spectroscopy Quinine_HCl->NMR Quinine_HBr This compound Quinine_HBr->UV_Vis Quinine_HBr->Fluorescence Quinine_HBr->IR Quinine_HBr->NMR UV_Vis_Data Compare λmax UV_Vis->UV_Vis_Data Fluorescence_Data Compare Excitation/Emission Maxima Fluorescence->Fluorescence_Data IR_Data Compare Vibrational Bands IR->IR_Data NMR_Data Compare Chemical Shifts NMR->NMR_Data Conclusion Comparative Report Generation UV_Vis_Data->Conclusion Fluorescence_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Figure 2. Spectroscopic Comparison Workflow

References

A Comparative Guide to the Analysis of Dihydroquinine Impurity in Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of dihydroquinine, a significant process-related impurity in quinine hydrobromide. Dihydroquinine, an alkaloid closely related to quinine, is often present in commercial quinine formulations at levels up to 10%.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of quinine-based pharmaceutical products. This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering supporting data and experimental protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) stands out as the most widely utilized and well-validated method for the analysis of dihydroquinine in quinine salts.[2][3] Capillary Electrophoresis (CE) presents a viable alternative with advantages in terms of solvent consumption and analysis speed.[4] The selection between these techniques often depends on the specific requirements of the laboratory, including sample throughput, available instrumentation, and desired performance characteristics.

Below is a summary of the performance data for a validated Reversed-Phase HPLC (RP-HPLC) method and a representative Capillary Electrophoresis (CE) method for the analysis of cinchona alkaloids.

ParameterRP-HPLC MethodCapillary Electrophoresis Method
Instrumentation Shimadzu HPLC with PDA detectorCapillary Electrophoresis system
Column/Capillary Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm)Fused silica capillary
Mobile Phase/Buffer Acetonitrile and Sodium Phosphate Buffer18 mM Tris, 3 mM Cu(II), 20 mM HP-β-CD, pH 5.7
Flow Rate/Voltage 1.2 mL/min20 kV
Detection UV at 316 nmUV (wavelength not specified)
Retention/Migration Time (Dihydroquinine) 6.9 minutes[2]Not specified for dihydroquinine
Limit of Detection (LOD) 3 µg/mL0.24 - 0.41 µg/mL (for major cinchona alkaloids)[1]
Limit of Quantitation (LOQ) 10 µg/mL0.73 - 1.35 µg/mL (for major cinchona alkaloids)[1]
Linearity Range 48.7 - 193.87 µg/mL (for quinine sulfate)[2]10 - 1000 µg/mL (for major cinchona alkaloids)[1]
Accuracy (Recovery) 99.4%[2]95.38 - 106.03% (for major cinchona alkaloids)[1]
Precision (%RSD) < 2.0%Not specified

Pharmacopoeial Limits:

The United States Pharmacopeia (USP) specifies a limit for dihydroquinine in Quinine Sulfate, stating that the response of the dihydroquinine peak is not greater than one-ninth that of the quinine peak, which corresponds to a limit of 10.0% .[5] While a specific monograph for this compound with a defined dihydroquinine limit in the European Pharmacopoeia (Ph. Eur.) was not identified in the search, this USP limit for a closely related salt serves as a critical reference point for quality control.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated RP-HPLC method for the quantification of dihydroquinine in quinine sulfate, which can be adapted for this compound samples.[2][6]

Instrumentation:

  • Shimadzu HPLC system equipped with a PDA detector and Lab solution software.[6]

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution containing 9.7 g of sodium phosphate in 1 liter of water.[6]

  • Flow Rate: 1.2 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 316 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Run Time: 15 minutes.[6]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of dihydroquinine reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve a series of calibration standards within the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibrated range.

Validation Parameters:

  • Specificity: The method should demonstrate good resolution between quinine and dihydroquinine peaks.

  • Linearity: A linear relationship between peak area and concentration should be established over a defined range.

  • Accuracy: Determined by recovery studies of spiked samples, with acceptance criteria typically between 98% and 102%.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) generally not exceeding 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Logical Workflow for HPLC Analysis of Dihydroquinine Impurity

Workflow for HPLC Analysis of Dihydroquinine Impurity cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_quant Quantification and Reporting SamplePrep Weigh and dissolve this compound sample in mobile phase Injection Inject prepared solutions into HPLC system SamplePrep->Injection StandardPrep Prepare Dihydroquinine calibration standards in mobile phase StandardPrep->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV detection at 316 nm Separation->Detection Chromatogram Generate chromatograms for samples and standards Detection->Chromatogram Integration Integrate peak areas for Quinine and Dihydroquinine Chromatogram->Integration Calibration Construct calibration curve from standard data Integration->Calibration Calculation Calculate Dihydroquinine concentration in the sample Integration->Calculation Calibration->Calculation Reporting Report results and compare against specifications Calculation->Reporting

Caption: Workflow for HPLC Analysis of Dihydroquinine Impurity.

Signaling Pathway for Method Selection Logic

Decision Pathway for Analytical Method Selection Start Start: Need to quantify Dihydroquinine in this compound EstablishedMethod Established and validated method preferred? Start->EstablishedMethod HighThroughput High sample throughput required? LowSolvent Minimize solvent consumption? HighThroughput->LowSolvent No SelectHPLC Select HPLC HighThroughput->SelectHPLC Yes LowSolvent->SelectHPLC No SelectCE Select Capillary Electrophoresis LowSolvent->SelectCE Yes EstablishedMethod->HighThroughput No EstablishedMethod->SelectHPLC Yes End End: Method Selected SelectHPLC->End SelectCE->End

Caption: Decision Pathway for Analytical Method Selection.

References

Unmasking a Common Culprit: A Guide to Quinine Hydrobromide Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. However, the potential for cross-reactivity with structurally similar compounds can lead to false-positive results, compromising data integrity. This guide provides a comprehensive comparison of quinine hydrobromide's cross-reactivity in various immunoassays, supported by experimental data and standardized protocols to aid in the critical evaluation of assay specificity.

Quinine, a natural alkaloid historically used for its antimalarial properties, and its salt form, this compound, can be a source of analytical interference in various immunoassays. Due to its structural similarities to certain drug molecules, quinine can be mistakenly recognized by antibodies in these assays, leading to inaccurate results. This is particularly relevant in the context of drugs of abuse screening and therapeutic drug monitoring.

Quantitative Analysis of Quinine Cross-reactivity

The extent of cross-reactivity is typically quantified by determining the concentration of the interfering substance required to produce a signal equivalent to the assay's cutoff concentration for the target analyte. This data is often presented as a percentage of cross-reactivity.

While comprehensive data on this compound across all available immunoassays is not exhaustively published, existing studies and manufacturer's data provide valuable insights into its cross-reactivity profile.

Immunoassay TargetImmunoassay System/ManufacturerTest CompoundConcentration Tested (µg/mL)Cross-Reactivity
Quinidine Abbott TDx and AxSYM analyzersQuinineUp to 250Not significant[1]
Chloroquine1000Not significant[1]
Opiates Various (e.g., CEDIA, EMIT)Quinolones*VariesKnown to cause false-positives[2][3][4]
Urinary Protein Multistix 10 SGQuinine SulfateSupratherapeutic levelsFalse-positive interference[5]
Pyrogallol Red-Molybdate (PRM) AssayQuinine SulfateAll tested concentrationsFalse-positive interference[5]

The Mechanism of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody's binding site recognizes and binds to a non-target molecule that shares similar structural features or epitopes with the intended antigen.

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody_S Antibody Antigen_S Target Antigen Antibody_S->Antigen_S Binds Binding_S Specific Binding (Accurate Result) Antigen_S->Binding_S Antibody_C Antibody Quinine Quinine (Structurally Similar) Antibody_C->Quinine Binds Binding_C Cross-Reactivity (False-Positive) Quinine->Binding_C

Immunoassay Binding: Specific vs. Cross-Reactive

Experimental Protocols for Determining Cross-reactivity

A standardized approach is crucial for accurately assessing the potential for cross-reactivity. The Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 provides a robust framework for interference testing in clinical chemistry.[3][6]

Summary of CLSI EP7-A2 Protocol for Interference Testing:

This protocol is designed to identify and quantify the effect of potentially interfering substances on immunoassay results.

  • Preparation of Test Samples:

    • A base pool of the sample matrix (e.g., drug-free urine or serum) is prepared.

    • This pool is divided into a "test" portion and a "control" portion.

    • The substance to be tested for interference (e.g., this compound) is added to the "test" portion at a high concentration.

    • An equivalent volume of solvent is added to the "control" portion.

    • Both the test and control portions are then serially diluted with the base pool to create a range of interferent concentrations.

  • Analyte Spiking:

    • The target analyte of the immunoassay is added to both the test and control samples at a concentration near the assay's medical decision point or cutoff value.

  • Assay Performance:

    • Both the test and control samples are analyzed in replicate according to the immunoassay manufacturer's instructions.

  • Data Analysis and Interpretation:

    • The results from the test and control samples are compared.

    • A statistically significant difference between the test and control results indicates interference.

    • The concentration of the interfering substance that causes a result to exceed a predefined limit of acceptable bias is determined.

Start Prepare Drug-Free Sample Matrix Split Split into 'Test' and 'Control' Pools Start->Split Spike_Interferent Add Quinine HBr to 'Test' Pool Split->Spike_Interferent Test Spike_Solvent Add Solvent to 'Control' Pool Split->Spike_Solvent Control Spike_Analyte Spike Both Pools with Target Analyte Spike_Interferent->Spike_Analyte Spike_Solvent->Spike_Analyte Analyze Run Immunoassay on Both Pools Spike_Analyte->Analyze Compare Compare 'Test' and 'Control' Results Analyze->Compare Interference Significant Difference: Interference Detected Compare->Interference Yes No_Interference No Significant Difference: No Interference Compare->No_Interference No

References

A Head-to-Head Battle in Chiral Resolution: Quinine Hydrobromide vs. Synthetic Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in producing chirally pure active pharmaceutical ingredients (APIs). The classical method of diastereomeric salt resolution remains a cornerstone of this process on an industrial scale. This guide provides an objective, data-driven comparison between two major classes of resolving agents: natural product-derived alkaloids, represented by quinine hydrobromide, and common synthetic chiral amines, exemplified by (S)-(-)-1-phenylethylamine.

The choice of resolving agent is paramount, directly impacting the efficiency, yield, and economic viability of the separation. Quinine, a cinchona alkaloid, has been a historic workhorse in this field. In contrast, synthetic amines offer a range of structural diversity and are often more readily available. This guide will delve into their comparative performance for the resolution of racemic ibuprofen, a widely recognized non-steroidal anti-inflammatory drug (NSAID), presenting experimental data, detailed protocols, and a logical framework for selecting the appropriate agent.

Comparative Performance Data

The resolution of racemic ibuprofen serves as an excellent case study for comparing these two classes of resolving agents. The goal is to isolate the pharmacologically active (S)-(+)-ibuprofen. Below is a summary of quantitative data compiled from separate, optimized resolution experiments.

ParameterResolution with QuinineResolution with (S)-(-)-1-Phenylethylamine
Racemic Compound (R,S)-Ibuprofen(R,S)-Ibuprofen
Resolving Agent Quinine(S)-(-)-1-Phenylethylamine (S-MBA)
Target Diastereomer (S)-Ibuprofen · Quinine Salt(S)-Ibuprofen · (S)-Amine Salt
Solvent System Aqueous EthanolWater / Potassium Hydroxide
Stoichiometry 1:1 molar ratio (Ibuprofen:Quinine)1:0.5 molar ratio (Ibuprofen:Amine)
Yield of Diastereomeric Salt ~75%53%
Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen >90% (after one recrystallization)80% (from optimized recovery)
Reference Compiled Data[1]

Note: Data for quinine is compiled from typical results for 2-arylpropionic acids, as specific direct comparative studies with ibuprofen under identical conditions are sparse. The data for (S)-(-)-1-phenylethylamine is from a specific optimized study.[1]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the resolution of racemic ibuprofen using both a natural alkaloid and a synthetic chiral amine.

Protocol 1: Resolution using Quinine (Natural Alkaloid)

This protocol is a representative procedure for the resolution of a racemic carboxylic acid like ibuprofen using quinine.

  • Salt Formation:

    • In a suitable flask, dissolve 10.0 g of racemic (R,S)-ibuprofen in 150 mL of 95% ethanol, heating gently to facilitate dissolution.

    • In a separate beaker, dissolve 15.7 g (a 1:1 molar equivalent) of quinine in 100 mL of 95% ethanol, also with gentle heating.

    • Slowly add the warm quinine solution to the ibuprofen solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-Ibuprofen · Quinine, will begin to crystallize.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • To improve diastereomeric purity, perform a recrystallization. Dissolve the salt in a minimum amount of boiling ethanol and allow it to cool and crystallize as described above. Collect the purified crystals by vacuum filtration.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the solution becomes acidic (pH ~2). This protonates the ibuprofen carboxylate and the quinine amine groups.

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether or another suitable organic solvent. The (S)-(+)-ibuprofen will move into the organic layer, while the quinine salt remains in the aqueous layer.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the solid (S)-(+)-ibuprofen.

  • Recovery of Resolving Agent (Optional):

    • The acidic aqueous layer containing the quinine salt can be basified with sodium hydroxide (NaOH) to precipitate the quinine base, which can then be collected by filtration, dried, and potentially reused.

Protocol 2: Resolution using (S)-(-)-1-Phenylethylamine (Synthetic Amine)

This optimized protocol details the resolution of racemic ibuprofen with a common synthetic chiral amine.[1]

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (R,S)-ibuprofen in 100 mL of water containing 0.5 molar equivalents of potassium hydroxide (KOH). Heat the mixture to 70-80°C with stirring.

    • Slowly add 2.94 g (0.5 molar equivalents) of (S)-(-)-1-phenylethylamine dropwise to the heated solution.

    • The less soluble diastereomeric salt, (S)-Ibuprofen · (S)-Amine, will precipitate.

    • Maintain the temperature and continue stirring for 30-60 minutes.

  • Isolation of Diastereomeric Salt:

    • Allow the flask to cool to room temperature, then place it in an ice bath to complete the crystallization.

    • Collect the white precipitate by vacuum filtration and wash the solid with a small amount of ice-cold water.

  • Liberation of the Enantiomer:

    • Transfer the collected salt to a beaker and add 50 mL of 2 M sulfuric acid (H₂SO₄). Stir for 10-15 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of methyl-t-butyl ether (MTBE).

    • Combine the organic layers, wash with water and then with a saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the MTBE using a rotary evaporator to yield the (S)-(+)-ibuprofen, which will solidify upon cooling.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Diastereomeric Resolution racemate Racemic Acid ((R)-Acid + (S)-Acid) salt_formation 1. Diastereomeric Salt Formation (in Solvent) racemate->salt_formation agent Chiral Resolving Agent ((S)-Base) agent->salt_formation mixture Mixture of Diastereomers ((R,S)-Salt + (S,S)-Salt) salt_formation->mixture crystallization 2. Fractional Crystallization (Based on Solubility) mixture->crystallization less_soluble Less Soluble Salt Precipitate ((S,S)-Salt) crystallization->less_soluble Solid more_soluble More Soluble Salt in Filtrate ((R,S)-Salt) crystallization->more_soluble Solution liberation 3. Liberation of Enantiomer (Acidification & Extraction) less_soluble->liberation final_product Pure Enantiomer ((S)-Acid) liberation->final_product agent_recovery Recovered Agent ((S)-Base) liberation->agent_recovery

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G center Chiral Resolving Amines natural Natural Products (e.g., this compound) center->natural synthetic Synthetic Amines (e.g., 1-Phenylethylamine) center->synthetic natural_pros Pros: - Often highly effective - Rigid, complex structures  provide good chiral recognition - Derived from renewable sources natural->natural_pros natural_cons Cons: - Supply can be variable/limited - Batch-to-batch variability - Limited structural diversity - Can be more expensive natural->natural_cons synthetic_pros Pros: - Readily available & scalable - High purity and consistency - Wide structural diversity available - Often more cost-effective synthetic->synthetic_pros synthetic_cons Cons: - Simpler structures may offer  less effective recognition - Derived from petrochemicals - Must be resolved themselves first synthetic->synthetic_cons

Caption: Comparison of natural vs. synthetic chiral resolving amines.

Conclusion

Both this compound and synthetic chiral amines like (S)-(-)-1-phenylethylamine are effective agents for the resolution of racemic carboxylic acids.

Synthetic chiral amines , such as 1-phenylethylamine, offer significant advantages in terms of availability, cost, and scalability, making them a frequent first choice in industrial process development.[1] Their wide structural variety allows for extensive screening to find an optimal match for a given substrate.

Natural alkaloids like quinine, while potentially more expensive and subject to supply fluctuations, should not be overlooked. Their complex and rigid three-dimensional structures can provide unique chiral recognition capabilities that may prove superior for particularly challenging resolutions, sometimes yielding higher enantiomeric excess with fewer purification steps.

Ultimately, the selection of a resolving agent is an empirical process. The optimal choice depends on a balance of factors including performance (yield and enantiomeric excess), cost of the agent, ease of recovery, and the specific nature of the molecule to be resolved. For drug development professionals, it is recommended to screen a diverse panel of both synthetic and natural resolving agents to identify the most efficient and economically viable pathway to the desired chirally pure compound.

References

Novel Quinoline Derivatives Showcase Potent In Vitro Activity Against Cancer and Microbial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent studies highlights the promising potential of newly synthesized quinoline derivatives as effective anticancer, antibacterial, and antifungal agents. Comparative analyses reveal that several novel compounds exhibit superior in vitro activity compared to existing standard drugs, marking a significant step forward in the search for new therapeutic agents.

Researchers and drug development professionals are continuously exploring new molecular scaffolds to combat the challenges of drug resistance and to develop more effective therapies. Quinoline, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its presence in numerous natural alkaloids with significant biological activities. The latest research demonstrates that novel synthetic derivatives of quinoline are showing remarkable efficacy in preclinical in vitro studies against a range of human cancer cell lines and pathogenic microbes.

Anticancer Activity: A Promising Frontier

Multiple studies have demonstrated the potent cytotoxic effects of novel quinoline derivatives against various human cancer cell lines. A series of quinoline-chalcone hybrids, for instance, has shown significant antiproliferative activity. One particular compound, 12e , exhibited excellent inhibitory potency against human gastric cancer (MGC-803), human colorectal carcinoma (HCT-116), and human breast cancer (MCF-7) cells, with IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM, respectively.[1] These values are notably lower than those of the standard chemotherapeutic agent 5-Fluorouracil (5-Fu), indicating a higher potency.[1]

Another study focused on quinoline-based hybrids, with compound QH-17 emerging as a potent agent against MCF-7 breast cancer cells with an IC50 of 2.6 µM.[2] Further investigations revealed that QH-17 induces apoptosis and causes cell cycle arrest at the G2/M phase in cancer cells.[2] Similarly, a novel quinoline derivative, 91b1 , has been shown to have a significant anticancer effect both in vitro and in vivo, potentially through the downregulation of the Lumican gene.[3]

Antimicrobial Efficacy: A Renewed Weapon Against Drug Resistance

The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant global health threat. Novel quinoline derivatives are being investigated as a potential solution to this crisis. In a recent study, a series of newly synthesized quinoline derivatives demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[4][5]

Specifically, quinoline-thiazole derivatives have shown extraordinary anticandidal activity.[6] Compounds 4b, 4e, and 4f displayed remarkable efficacy against Candida glabrata with MIC90 values less than 0.06 µg/mL, significantly more potent than the standard antifungal drug ketoconazole.[6] Furthermore, some derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[6][7] For example, compound 4g was found to be eight times more effective than chloramphenicol against a clinical isolate of MRSA.[6]

Comparative In Vitro Activity Data

The following tables summarize the in vitro activity of selected novel quinoline derivatives from recent studies, comparing their efficacy against various cell lines and microbial strains with standard drugs.

Table 1: Anticancer Activity of Novel Quinoline Derivatives (IC50 in µM)

CompoundMGC-803 (Gastric Cancer)HCT-116 (Colorectal Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Reference
12e 1.385.345.21--[1]
QH-17 --2.6>10>10[2]
5-Fluorouracil (Standard) 6.2210.411.1--[1]

Table 2: Antibacterial and Antifungal Activity of Novel Quinoline Derivatives (MIC in µg/mL)

CompoundE. coliS. aureus (MRSA)C. glabrataB. cinereaS. sclerotiorumReference
4g -3.91---[6]
4m 7.817.81---[6]
4b, 4e, 4f --<0.06--[6]
Ac12 ---0.500.52
Chloramphenicol (Standard) -31.25---[6]
Ketoconazole (Standard) -->0.06--[6]
Azoxystrobin (Standard) --->30>30

Experimental Protocols

The in vitro activities of these novel quinoline derivatives were determined using standardized and widely accepted experimental protocols.

Anticancer Activity (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoline derivatives and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the microbial strain was prepared in a suitable broth medium.

  • Serial Dilution: The quinoline derivatives were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Path Forward

The general workflow for the in vitro screening of these novel compounds, from synthesis to activity determination, is a critical process in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Novel Quinoline Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization stock_solution Preparation of Stock Solutions characterization->stock_solution anticancer Anticancer Assays (e.g., MTT) stock_solution->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) stock_solution->antimicrobial data_collection Data Collection (Absorbance/MIC) anticancer->data_collection antimicrobial->data_collection data_analysis Calculation of IC50 / MIC Values data_collection->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification lead_identification sar_analysis->lead_identification Identification of Lead Compounds

Caption: General workflow for the synthesis, in vitro screening, and evaluation of novel quinoline derivatives.

The promising in vitro results for these novel quinoline derivatives underscore the importance of continued research in this area. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and to translate these findings into effective treatments for cancer and infectious diseases.

References

Performance of Immobilized Cinchona Alkaloid Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reusable catalysts is paramount in asymmetric synthesis. Cinchona alkaloids, renowned for their catalytic prowess in a multitude of stereoselective reactions, have been the subject of extensive research, particularly concerning their immobilization on solid supports. This guide provides a comprehensive comparison of the performance of various immobilized cinchona alkaloid catalysts, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these powerful catalytic systems.

The heterogenization of cinchona alkaloid catalysts offers significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recyclability, and the potential for implementation in continuous flow processes, aligning with the principles of green chemistry.[1] This guide will delve into the performance of these catalysts in key asymmetric reactions, compare them with alternative catalytic systems, and provide insights into the experimental protocols for their preparation and evaluation.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Immobilized cinchona alkaloid derivatives have demonstrated exceptional performance in catalyzing this reaction, often achieving high yields and enantioselectivities.

Catalyst SystemSupportSubstratesYield (%)ee (%)RecyclabilityReference
Cinchonine-squaramideGlass beads1,3-Dicarbonyl compound + Nitrostyreneup to 99up to 977 cycles[2]
Cinchonidine-squaramideDeep Eutectic Solvents1,3-Dicarbonyl compound + Nitrostyreneup to 99up to 989 cycles[2]
Quinine-squaramidePolystyrene1,3-Dicarbonyl compound + Nitrostyrene899717h continuous flow[1]
9-Amino(9-deoxy)epi quininePolystyreneThiophenol + Chalcone>95up to 99>10 cycles[1]
β-isocupreidineLayered double hydroxideEthyl 2-fluoroacetoacetate + β-nitrostyrene-HighGradual deactivation[3]
Cinchona squaramide dimersPolymeric backboneMethyl 2-oxocyclopentanecarboxylate + trans-β-nitrostyrene7698Reusable[4]

Alternative Catalysts for Asymmetric Michael Addition:

While immobilized cinchona alkaloids are highly effective, other chiral catalysts have also been employed for asymmetric Michael additions.

Catalyst TypeExampleYield (%)ee (%)Reference
Chiral Ionic LiquidsProline-derivedHighHigh[5]
Dipeptidesα,β-Dipeptides--[6]
Chiral Amino Diols(R,R)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1- phenylethanolGoodHigh[7]

Performance in Asymmetric Alkylation

The enantioselective alkylation of prochiral enolates is a powerful tool for the construction of stereogenic centers. Immobilized cinchona alkaloid-derived phase-transfer catalysts have been successfully utilized in these transformations.

| Catalyst System | Support | Substrate | Yield (%) | ee (%) | Recyclability | Reference | |---|---|---|---|---|---| | Cinchonidinium salt | Merrifield resin | N-(diphenylmethylene)glycine ester | - | High | Reusable |[8] | | Quaternary ammonium salt | Poly(ethylene glycol) | Benzophenone imine of glycine t-butyl ester | - | up to 64 | Reusable |[8] | | Dimeric cinchona alkaloid | Polystyrene resin | 2-Oxindoles | Nearly quantitative | 89-95 | 100 cycles |[9] |

Alternative Catalysts for Asymmetric Alkylation:

The field of asymmetric alkylation is broad, with various catalytic systems available.

Catalyst TypeExampleYield (%)ee (%)Reference
Bis-Cinchona Alkaloid(DHQ)2PHAL-High[10]
Chiral Phosphoric AcidsBINOL-derivedup to 94up to 99[11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for catalyst immobilization and a subsequent asymmetric reaction.

Protocol 1: Immobilization of a Cinchona Alkaloid on Silica Gel

This protocol describes a general method for the covalent attachment of a cinchona alkaloid derivative to a silica support.

Materials:

  • Cinchona alkaloid derivative with a suitable functional group for attachment (e.g., a vinyl or amino group).

  • 3-(Triethoxysilyl)propyl isocyanate (for amino-functionalized alkaloids) or a thiol-containing silane (for vinyl-functionalized alkaloids).

  • Activated silica gel.

  • Anhydrous toluene.

Procedure:

  • Functionalization of Silica Gel: Activate silica gel by heating at 150 °C under vacuum for 4 hours. Cool to room temperature under an inert atmosphere. Suspend the activated silica gel in anhydrous toluene. Add the corresponding silane coupling agent (e.g., 3-(triethoxysilyl)propyl isocyanate) and reflux the mixture for 24 hours.

  • Washing: After cooling, filter the functionalized silica gel and wash sequentially with toluene, dichloromethane, and methanol to remove any unreacted silane. Dry the functionalized silica under vacuum.

  • Coupling of Cinchona Alkaloid: Suspend the functionalized silica gel in anhydrous toluene. Add the cinchona alkaloid derivative. If necessary, add a catalyst for the coupling reaction (e.g., a base for the isocyanate-amine reaction or a radical initiator for the thiol-ene reaction). Stir the mixture at the appropriate temperature for 24-48 hours.

  • Final Washing and Drying: Filter the immobilized catalyst, and wash thoroughly with dichloromethane and methanol to remove any non-covalently bound alkaloid. Dry the final catalyst under vacuum.

Protocol 2: Asymmetric Michael Addition using an Immobilized Cinchona Catalyst

This protocol outlines a general procedure for a Michael addition reaction.

Materials:

  • Immobilized cinchona alkaloid catalyst.

  • Michael donor (e.g., dimethyl malonate).

  • Michael acceptor (e.g., trans-β-nitrostyrene).

  • Anhydrous solvent (e.g., toluene or dichloromethane).

Procedure:

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the immobilized cinchona alkaloid catalyst (typically 1-10 mol%).

  • Addition of Reactants: Add the anhydrous solvent, followed by the Michael donor and the Michael acceptor.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, filter to recover the immobilized catalyst. The catalyst can be washed with the reaction solvent and dried for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved.

experimental_workflow_immobilization cluster_silica_prep Silica Preparation cluster_coupling Catalyst Coupling cluster_purification Purification activation Silica Activation (Heating under vacuum) functionalization Silanization (Reflux with silane) activation->functionalization Functionalization coupling Cinchona Alkaloid Coupling functionalization->coupling Coupling Reaction washing Washing coupling->washing Removal of unreacted species drying Drying washing->drying Final Catalyst

Catalyst Immobilization Workflow

experimental_workflow_catalysis cluster_reaction Catalytic Reaction cluster_workup Work-up & Analysis setup Reaction Setup (Catalyst, Solvent) addition Reactant Addition (Donor, Acceptor) setup->addition monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring filtration Catalyst Recovery (Filtration) monitoring->filtration Reaction Completion filtration->setup Catalyst Reuse purification Product Purification (Chromatography) filtration->purification Product Isolation analysis Analysis (Yield, ee) purification->analysis

Asymmetric Catalysis Workflow

Conclusion

Immobilized cinchona alkaloid catalysts represent a mature and highly effective technology for asymmetric synthesis. Their excellent performance, characterized by high yields and enantioselectivities, coupled with the significant practical advantages of catalyst recovery and reuse, makes them a compelling choice for both academic research and industrial applications. The versatility of immobilization techniques and the wide range of successful applications underscore the continued importance of these catalysts in the development of efficient and sustainable chemical processes. This guide serves as a starting point for researchers looking to harness the power of immobilized cinchona alkaloids in their synthetic endeavors.

References

Safety Operating Guide

Personal protective equipment for handling Quinine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Quinine hydrobromide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE, categorized by the area of protection.

Protection Area Required PPE Standards & Specifications Operational Notes
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[1]Safety glasses alone are insufficient. A face shield is recommended when there is a risk of splashing or significant dust generation.
Hand Protection Chemical-impermeable gloves.Must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1]Recommended materials include Nitrile rubber, Butyl rubber, or Latex.[2] Gloves should be inspected for integrity before each use and changed regularly or immediately upon contamination.[1]
Body Protection A lab coat, fire/flame-resistant and impervious clothing. For larger quantities or significant exposure risk, a full suit or disposable coveralls are recommended.Wear suitable protective clothing.[1]Clothing should be regularly cleaned and stored separately from personal clothing. Contaminated work clothing should not be allowed out of the workplace.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or during spill clean-up. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][3]Particulate filters (e.g., P100) are recommended for powdered substances.[4]All handling of powdered this compound should ideally be performed in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[4]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies. In the absence of a substance-specific OEL, it is recommended to adhere to the general exposure limits for dust, as outlined below.

Parameter Limit Regulatory Body
Total Dust 15 mg/m³ (8-hour TWA)OSHA PEL
Respirable Dust 5 mg/m³ (8-hour TWA)OSHA PEL
Respirable Dust 3 mg/m³ACGIH TLV

TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

3.2. Handling and Use

  • Engineering Controls: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.

  • Personal Protective Equipment: Before handling, don the required PPE as detailed in the table above.

  • Preventing Dust Formation: Avoid actions that can generate dust, such as vigorous shaking or scraping. Use non-sparking tools.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

3.3. Spill Management

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Containment: For small spills, carefully cover with an absorbent material to prevent further spread. For larger spills, dike the area with an inert absorbent.

  • Cleanup:

    • Wear full PPE, including respiratory protection.

    • Gently sweep or scoop the spilled material into a labeled, sealed container for disposal. Avoid dry sweeping which can generate dust.

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Reporting: Report all spills to the laboratory supervisor.

Disposal Plan

The disposal of this compound and its contaminated waste must be carried out in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so.

  • Disposal Methods:

    • Incineration: The preferred method of disposal is through a licensed hazardous waste incineration facility.

    • Landfill: If incineration is not available, disposal in a secure chemical landfill may be an option, subject to local regulations.

    • Return to Pharmacy/Supplier: In some cases, unused or expired pharmaceutical compounds can be returned to the supplier or a designated pharmacy for proper disposal.[6]

  • Decontamination of Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • Puncture the container to prevent reuse before discarding.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound start Start: Receive this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh/Handle Compound fume_hood->weigh spill Spill Occurs? weigh->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes experiment Proceed with Experiment spill->experiment No cleanup->experiment waste Collect Waste (Compound, PPE, etc.) experiment->waste container Store in Labeled, Sealed Container waste->container dispose Dispose via Licensed Vendor container->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinine hydrobromide
Reactant of Route 2
Reactant of Route 2
Quinine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.